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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on (S)-JNJ-54166060: A Potent P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Introduction The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target in a variety of pathological conditions characteri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target in a variety of pathological conditions characterized by inflammation, including neurodegenerative diseases, chronic pain, and autoimmune disorders.[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream signaling events. These include rapid cation influx, the release of pro-inflammatory cytokines such as IL-1β, and in instances of prolonged activation, the formation of a large, non-selective membrane pore, which can ultimately lead to cell death.[2][3] The critical role of the P2X7 receptor in the inflammatory response has spurred the development of selective antagonists to modulate its activity.

This technical guide provides a comprehensive overview of (S)-JNJ-54166060, a potent and selective antagonist of the P2X7 receptor developed by Janssen Pharmaceuticals.[4][5] This document details its mechanism of action, preclinical data, and the experimental methodologies used for its characterization, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Compound Data: (S)-JNJ-54166060

(S)-JNJ-54166060 is the (S)-enantiomer of JNJ-54166060, a small molecule identified as a potent P2X7 antagonist.[4][6] The synthesis and structure-activity relationship (SAR) studies of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives led to the identification of JNJ-54166060 as a lead candidate with high oral bioavailability and a favorable safety profile in preclinical species.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for JNJ-54166060, the racemic mixture containing the active (S)-enantiomer.

Table 1: In Vitro Potency of JNJ-54166060

ParameterSpeciesIC50 (nM)
P2X7 Receptor AntagonismHuman4
Rat115
Mouse72
Data sourced from MedChemExpress.[7]

Table 2: Preclinical Pharmacokinetics of JNJ-54166060

SpeciesDosing RouteDose (mg/kg)Cmax (ng/mL)T1/2 (h)Oral Bioavailability (%)
RatOral53751.755
DogOral5124911.9>100
MonkeyOral53894.254
Data sourced from MedChemExpress.[7]

Table 3: In Vivo Efficacy of JNJ-54166060

Animal ModelParameterED50 (mg/kg)
RatP2X7 Receptor Antagonism2.3
Data sourced from Swanson et al., 2016.[4]

Mechanism of Action and Signaling Pathways

(S)-JNJ-54166060 acts as a selective antagonist of the P2X7 receptor.[6] By binding to the receptor, it prevents the conformational changes induced by ATP, thereby blocking the influx of cations (Na⁺ and Ca²⁺) and the efflux of K⁺. This inhibition of ion flux prevents the downstream signaling cascades associated with P2X7 activation, most notably the assembly of the NLRP3 inflammasome and the subsequent maturation and release of the pro-inflammatory cytokine IL-1β.[2]

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux JNJ (S)-JNJ-54166060 JNJ->P2X7R Blocks NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release (Inflammation) Caspase1->IL1B Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1

P2X7 Receptor Signaling and Antagonism by (S)-JNJ-54166060.

Detailed Experimental Protocols

While specific, detailed protocols for the assays performed on (S)-JNJ-54166060 are proprietary to Janssen, the following sections describe standard, widely accepted methodologies for characterizing P2X7 receptor antagonists. These protocols are representative of the techniques likely employed in the preclinical evaluation of (S)-JNJ-54166060.

Calcium Flux Assay

This assay measures the antagonist's ability to inhibit the influx of intracellular calcium upon P2X7 receptor activation.

Calcium_Flux_Workflow A 1. Plate P2X7-expressing cells B 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Incubate with (S)-JNJ-54166060 (various concentrations) B->C D 4. Stimulate with P2X7 agonist (e.g., ATP or BzATP) C->D E 5. Measure fluorescence intensity (proportional to intracellular Ca²⁺) D->E F 6. Calculate IC50 value E->F

Calcium Flux Assay Workflow.

Methodology:

  • Cell Culture: Cells stably expressing the human, rat, or mouse P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) are seeded into 96-well black, clear-bottom microplates and cultured overnight.[8]

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 45-60 minutes at 37°C.[9] Following incubation, the cells are washed to remove any extracellular dye.

  • Compound Incubation: Serial dilutions of (S)-JNJ-54166060 are added to the wells and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for receptor binding.

  • Agonist Stimulation and Measurement: The microplate is placed in a fluorescence plate reader. A P2X7 receptor agonist, such as ATP or the more potent BzATP, is injected into the wells to stimulate the receptor.[10] The fluorescence intensity is measured immediately and over time.

  • Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is calculated. The percentage of inhibition by (S)-JNJ-54166060 at each concentration is determined relative to the control (agonist alone). The IC50 value is then calculated by fitting the data to a dose-response curve.

Ethidium (B1194527) Bromide Uptake Assay

This assay assesses the formation of the large-conductance pore associated with prolonged P2X7 receptor activation by measuring the uptake of a fluorescent dye like ethidium bromide.

Ethidium_Uptake_Workflow A 1. Seed P2X7-expressing cells in a 96-well plate B 2. Pre-incubate with (S)-JNJ-54166060 A->B C 3. Add P2X7 agonist and ethidium bromide B->C D 4. Incubate to allow for dye uptake C->D E 5. Measure fluorescence of intracellular, DNA-bound ethidium D->E F 6. Determine IC50 for pore formation inhibition E->F

Ethidium Bromide Uptake Assay Workflow.

Methodology:

  • Cell Preparation: P2X7-expressing cells are plated in a 96-well plate and cultured until they reach a suitable confluency.[11]

  • Compound Incubation: The cells are pre-incubated with varying concentrations of (S)-JNJ-54166060 for a specified time.[11]

  • Stimulation and Dye Addition: A solution containing a high concentration of a P2X7 agonist (e.g., ATP) and ethidium bromide is added to the wells.[12]

  • Incubation and Measurement: The plate is incubated for a period (e.g., 10-30 minutes) to allow for pore formation and dye uptake. The fluorescence is then measured using a plate reader at an excitation/emission wavelength appropriate for ethidium bromide (approximately 525/605 nm).[13]

  • Data Analysis: The fluorescence intensity, which correlates with the amount of dye that has entered the cells and intercalated with DNA, is used to quantify pore formation. The inhibitory effect of (S)-JNJ-54166060 is calculated, and the IC50 value is determined.

Radioligand Binding Assay

This assay directly measures the binding affinity of (S)-JNJ-54166060 to the P2X7 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the P2X7 receptor. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.[14][15]

  • Binding Reaction: The cell membranes are incubated with a radiolabeled P2X7 receptor antagonist (e.g., [³H]-A-804598) and varying concentrations of unlabeled (S)-JNJ-54166060.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[1]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand displaced by (S)-JNJ-54166060 is used to determine its binding affinity (Ki) for the P2X7 receptor.

Conclusion

(S)-JNJ-54166060 is a potent and selective P2X7 receptor antagonist with demonstrated in vitro and in vivo activity. Its favorable pharmacokinetic profile in preclinical species highlights its potential as a therapeutic agent for inflammatory-mediated diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of P2X7 receptor antagonists. Further research into the clinical efficacy and safety of (S)-JNJ-54166060 and other molecules in this class is warranted to fully elucidate their therapeutic potential.

References

Exploratory

(S)-JNJ-54166060: A Technical Overview of a Potent P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of (S)-JNJ-54166060, a potent and selec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of (S)-JNJ-54166060, a potent and selective antagonist of the P2X7 receptor. This document consolidates key preclinical data, outlines detailed experimental methodologies for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Introduction

(S)-JNJ-54166060 is a small molecule inhibitor of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia.[1] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of pro-inflammatory events. This includes the formation of the NLRP3 inflammasome and the subsequent release of potent cytokines like interleukin-1β (IL-1β) and IL-18.[2] Consequently, the P2X7 receptor has emerged as a significant therapeutic target for a range of inflammatory, neurodegenerative, and chronic pain conditions.[3][4]

(S)-JNJ-54166060 was identified through extensive medicinal chemistry efforts aimed at optimizing a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives for improved P2X7 affinity and metabolic stability.[1]

Quantitative Data Summary

The following tables summarize the key in vitro potency and preclinical pharmacokinetic parameters of (S)-JNJ-54166060.

Table 1: In Vitro Potency of (S)-JNJ-54166060 [5]

ParameterSpeciesIC50 (nM)
P2X7 Receptor AntagonismHuman4
Rat115
Mouse72

Table 2: Preclinical Pharmacokinetics of (S)-JNJ-54166060 [5]

SpeciesRouteDoseOral Bioavailability (%)Cmax (ng/mL)T1/2 (h)Clearance (mL/min/kg)
RatOral5 mg/kg553751.730
IV1.0 mg/kg---
DogOral5 mg/kg>100124911.95.5
IV1.0 mg/kg---
MonkeyOral5 mg/kg543894.214
IV1.0 mg/kg---

Table 3: In Vivo Efficacy of (S)-JNJ-54166060 [1]

ModelSpeciesEndpointED50
Lipopolysaccharide (LPS)-induced IL-1β releaseRatInhibition of IL-1β2.3 mg/kg

Experimental Protocols

This section details the methodologies for the synthesis of (S)-JNJ-54166060 and the key biological assays used for its characterization.

Synthesis of (S)-JNJ-54166060

The synthesis of (S)-JNJ-54166060 is based on a multi-step route developed for the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine series of P2X7 antagonists. While the exact, detailed protocol for (S)-JNJ-54166060 is not publicly available in full, the general synthetic scheme is outlined below. Researchers should refer to the primary publication by Swanson et al. for further details on the synthesis of analogous compounds.[1]

General Synthetic Workflow:

G A Starting Material: Substituted Imidazo[4,5-c]pyridine B Step 1: N-Alkylation with a suitable protected piperidine (B6355638) derivative A->B C Step 2: Deprotection of the piperidine nitrogen B->C D Step 3: Acylation with (R)-(2-chloro-3-(trifluoromethyl)phenyl)methanoyl chloride C->D E Final Product: (S)-JNJ-54166060 D->E

Caption: General synthetic workflow for (S)-JNJ-54166060.

In Vitro P2X7 Receptor Antagonism Assays

This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon activation by an agonist.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • P2X7 receptor agonist (e.g., BzATP).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • 96-well black, clear-bottom microplates.

Procedure:

  • Cell Seeding: Seed HEK293-hP2X7 cells into 96-well plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM loading solution in the dark at 37°C for 45-60 minutes.

  • Compound Incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of (S)-JNJ-54166060 or vehicle control for a specified time.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add the P2X7 agonist BzATP and immediately begin recording fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence in response to the agonist. Determine the IC50 value for (S)-JNJ-54166060 by plotting the percentage of inhibition of the calcium response against the log of the compound concentration.

This assay quantifies the inhibition of IL-1β release from immune cells following P2X7 receptor activation.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

  • Lipopolysaccharide (LPS).

  • P2X7 receptor agonist (e.g., ATP or BzATP).

  • ELISA kit for human IL-1β.

Procedure:

  • Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.

  • Compound Incubation: Pre-incubate the primed cells with various concentrations of (S)-JNJ-54166060 or vehicle control.

  • P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.

  • Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

  • ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Determine the IC50 value for (S)-JNJ-54166060 by plotting the percentage of inhibition of IL-1β release against the log of the compound concentration.

In Vivo Pharmacological Models

This model is used to assess the central nervous system effects of compounds and can be indicative of potential antipsychotic or mood-stabilizing properties.

Animal Model:

  • Male Sprague-Dawley rats.

Procedure:

  • Acclimation: Acclimate the rats to the testing environment (e.g., open-field arenas equipped with photobeam detectors).

  • Compound Administration: Administer (S)-JNJ-54166060 or vehicle via the desired route (e.g., oral gavage) at a specified time before the amphetamine challenge.

  • Amphetamine Challenge: Inject the rats with d-amphetamine (e.g., 0.5 mg/kg, s.c.).[6][7]

  • Locomotor Activity Recording: Immediately place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, rearing, stereotypy) for a defined period (e.g., 90 minutes).[7]

  • Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group to determine the effect of (S)-JNJ-54166060 on amphetamine-induced hyperactivity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for evaluating a P2X7 antagonist.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux MAPK MAPK Activation (p38, ERK, JNK) P2X7->MAPK NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 pro_IL1b pro-IL-1β Caspase1->pro_IL1b Cleaves IL1b Mature IL-1β Release pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation MAPK->Inflammation JNJ (S)-JNJ-54166060 JNJ->P2X7 Inhibits

Caption: P2X7 receptor signaling pathway and inhibition by (S)-JNJ-54166060.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Primary Screening: Calcium Flux Assay B Secondary Screening: IL-1β Release Assay A->B C Selectivity & Safety Profiling B->C D Pharmacokinetic Studies (Rat, Dog, Monkey) C->D E Efficacy Models: - Neuroinflammation - Neuropathic Pain D->E F Toxicology Studies E->F H Candidate Selection: (S)-JNJ-54166060 F->H G Lead Optimization G->A

Caption: Preclinical development workflow for a P2X7 antagonist.

References

Foundational

An In-Depth Technical Guide to (S)-JNJ-54166060: A Potent and Selective P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel implicated in a variety of inflammatory and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel implicated in a variety of inflammatory and neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of (S)-JNJ-54166060. Detailed information on its mechanism of action, preclinical data, and relevant experimental methodologies is presented to support further research and development efforts.

Chemical Structure and Properties

(S)-JNJ-54166060 is the (S)-enantiomer of the compound JNJ-54166060. The chemical details are summarized below.

Table 1: Chemical and Physical Properties of JNJ-54166060 (Racemic)

Property Value
CAS Number 1627900-41-7
Molecular Formula C₂₁H₂₀FN₅O₂
Molecular Weight 409.42 g/mol
IUPAC Name N-((1-cyanocyclopropyl)methyl)-1-(4-fluorophenyl)-5-methoxy-N-methyl-1H-indole-3-carboxamide
PubChem CID 12465525

Note: Data corresponds to the racemic mixture. The stereochemistry of the (S)-enantiomer is crucial for its specific biological activity.

Chemical Structure of JNJ-54166060

Exploratory

(S)-JNJ-54166060: A Technical Overview of Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility and stability characteristics of (S)-JNJ-54166060, a potent and selective antagonis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of (S)-JNJ-54166060, a potent and selective antagonist of the P2X7 receptor. Due to the proprietary nature of pre-clinical drug development data, this document focuses on established methodologies and expected data formats for assessing the compound's physicochemical properties. The experimental protocols provided are representative of industry-standard assays.

Core Compound Information

(S)-JNJ-54166060 is a small molecule inhibitor of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). P2X7 receptor activation is associated with inflammatory and immunological processes, making it a target for various therapeutic areas.

Solubility Data

The aqueous solubility of a compound is a critical determinant of its absorption and bioavailability. Solubility is typically assessed using both kinetic and thermodynamic methods.

Table 1: Representative Aqueous Solubility Data for (S)-JNJ-54166060
Assay TypeSolvent/MediumpHTemperature (°C)Expected Solubility (µg/mL)
KineticPhosphate Buffered Saline (PBS)7.425Data Not Available
Thermodynamic (Shake-Flask)Simulated Gastric Fluid (SGF)1.237Data Not Available
Thermodynamic (Shake-Flask)Simulated Intestinal Fluid (SIF)6.837Data Not Available

Experimental Protocol: Aqueous Kinetic Solubility Assay

This protocol describes a common high-throughput method for determining kinetic solubility.

Workflow for Kinetic Solubility Assessment

prep Prepare 10 mM DMSO stock solution of (S)-JNJ-54166060 dispense Dispense stock solution into a 96-well microplate prep->dispense add_buffer Add aqueous buffer (e.g., PBS, pH 7.4) to each well dispense->add_buffer incubate Incubate at room temperature with shaking for 2 hours add_buffer->incubate filter Filter to remove precipitate incubate->filter analyze Analyze filtrate by LC-MS/MS or UV-Vis spectroscopy filter->analyze quantify Quantify concentration against a standard curve analyze->quantify

Caption: Workflow for a typical kinetic solubility assay.

Methodology:

  • Stock Solution Preparation: A 10 mM stock solution of (S)-JNJ-54166060 is prepared in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Assay Plate Preparation: The DMSO stock solution is serially diluted in DMSO in a 96-well plate.

  • Aqueous Dilution: An appropriate aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) is added to each well to achieve the final desired compound concentrations and a final DMSO concentration of typically ≤1%.

  • Incubation: The plate is sealed and incubated at room temperature (approximately 25°C) for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitate Removal: The samples are filtered through a 96-well filter plate to remove any precipitated compound.

  • Analysis: The concentration of the compound in the filtrate is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectrophotometry.

  • Quantification: The solubility is determined by comparing the measured concentration to a standard curve of the compound.

Stability Data

Assessing the stability of a compound is crucial for determining its shelf-life and understanding its metabolic fate. Key stability assays include evaluation in aqueous buffers and in the presence of liver microsomes.

Table 2: Representative Stability Data for (S)-JNJ-54166060
Assay TypeMatrixSpeciesIncubation Time (min)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Microsomal StabilityLiver MicrosomesHuman0, 5, 15, 30, 60Data Not AvailableData Not Available
Microsomal StabilityLiver MicrosomesRat0, 5, 15, 30, 60Data Not AvailableData Not Available
Microsomal StabilityLiver MicrosomesDog0, 5, 15, 30, 60Data Not AvailableData Not Available
Microsomal StabilityLiver MicrosomesMonkey0, 5, 15, 30, 60Data Not AvailableData Not Available
Aqueous Buffer StabilityPBSN/A0, 1, 2, 4, 24 hoursData Not AvailableN/A

Experimental Protocol: Microsomal Stability Assay

This protocol outlines a standard in vitro method to assess the metabolic stability of a compound in the presence of liver microsomes.

Workflow for Microsomal Stability Assessment

compound Prepare (S)-JNJ-54166060 solution initiate Add compound to microsomes and initiate reaction with NADPH compound->initiate microsomes Prepare liver microsome suspension in buffer pre_incubate Pre-incubate microsomes at 37°C microsomes->pre_incubate pre_incubate->initiate time_points Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) initiate->time_points quench Quench reaction with cold acetonitrile (B52724) containing an internal standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate half-life and intrinsic clearance analyze->calculate cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus P2X7 P2X7 Receptor Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7->Ion_Flux Pore Macropore Formation P2X7->Pore ATP Extracellular ATP ATP->P2X7 Activates JNJ (S)-JNJ-54166060 JNJ->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Assembly Ion_Flux->NLRP3 NFkB NF-κB Activation Ion_Flux->NFkB MAPK MAPK Activation (p38, ERK) Ion_Flux->MAPK Pore->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β Cleavage Casp1->IL1b Mature_IL1b Mature IL-1β Release IL1b->Mature_IL1b Inflammation Inflammation Mature_IL1b->Inflammation Transcription Pro-inflammatory Gene Transcription NFkB->Transcription MAPK->Transcription Cytokine_Production Cytokine Production Transcription->Cytokine_Production

Foundational

In Vitro Characterization of (S)-JNJ-54166060: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflamm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammatory and neurological processes. This document provides a comprehensive technical guide to the in vitro characterization of (S)-JNJ-54166060, summarizing its pharmacological properties and the experimental methodologies used to determine them. The information presented here is intended to assist researchers and drug development professionals in understanding the preclinical profile of this compound.

Core Data Presentation

The inhibitory activity of (S)-JNJ-54166060 on the P2X7 receptor has been quantified across different species. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

Species P2X7 Receptor IC50 (nM)
Human4
Rat115
Mouse72

Experimental Protocols

While the detailed supplementary information from the primary publication by Swanson et al. (2016) was not available, the following sections describe the likely experimental methodologies for the key in vitro assays based on standard practices for P2X7 receptor antagonists.

P2X7 Receptor-Mediated Calcium Influx Assay

A calcium flux assay is a common method to determine the potency of P2X7 receptor antagonists. This functional assay measures the ability of a compound to inhibit the influx of calcium into cells upon receptor activation by an agonist.

Objective: To determine the IC50 value of (S)-JNJ-54166060 by measuring its inhibition of agonist-induced calcium influx in cells expressing the P2X7 receptor.

General Methodology:

  • Cell Culture: A suitable cell line endogenously expressing or recombinantly overexpressing the P2X7 receptor (e.g., HEK293 or THP-1 cells) is cultured to an appropriate density in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit a significant increase in fluorescence intensity upon binding to free intracellular calcium.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of (S)-JNJ-54166060 or a vehicle control for a defined period.

  • Agonist Stimulation: A P2X7 receptor agonist, such as ATP or the more potent BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), is added to the wells to stimulate the receptor and induce calcium influx.

  • Signal Detection: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The fluorescence data is normalized to the control wells. The IC50 value is calculated by plotting the percentage of inhibition against the concentration of (S)-JNJ-54166060 and fitting the data to a four-parameter logistic equation.

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound to its target receptor. This assay measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity of (S)-JNJ-54166060 for the P2X7 receptor.

General Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the P2X7 receptor.

  • Assay Incubation: The membranes are incubated with a specific radiolabeled P2X7 receptor antagonist (e.g., [³H]A-804598) and a range of concentrations of the unlabeled test compound, (S)-JNJ-54166060.

  • Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

P2X7 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor and the point of inhibition by an antagonist like (S)-JNJ-54166060.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP / BzATP P2X7 P2X7 Receptor ATP->P2X7 Activates Antagonist (S)-JNJ-54166060 Antagonist->P2X7 Inhibits Ca_ion Ca²⁺ P2X7->Ca_ion Influx Na_ion Na⁺ P2X7->Na_ion Influx Pore Macropore Formation P2X7->Pore Prolonged Activation Inflammasome NLRP3 Inflammasome Activation Ca_ion->Inflammasome K_ion K⁺ K_ion->P2X7 Efflux Apoptosis Apoptosis Pore->Apoptosis IL1b IL-1β Release Inflammasome->IL1b

Caption: P2X7 receptor signaling pathway and antagonist inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of a P2X7 receptor antagonist using a calcium flux assay.

IC50_Workflow start Start cell_culture Culture P2X7-expressing cells in 96-well plates start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading compound_addition Add serial dilutions of (S)-JNJ-54166060 dye_loading->compound_addition incubation Incubate compound_addition->incubation agonist_stimulation Stimulate with P2X7 agonist (e.g., BzATP) incubation->agonist_stimulation read_fluorescence Measure fluorescence change in real-time agonist_stimulation->read_fluorescence data_analysis Normalize data and calculate % inhibition read_fluorescence->data_analysis curve_fitting Fit dose-response curve data_analysis->curve_fitting ic50_determination Determine IC50 value curve_fitting->ic50_determination

Caption: Workflow for IC50 determination via calcium flux assay.

Exploratory

(S)-JNJ-54166060: A Deep Dive into its Selectivity for the Human P2X7 Receptor

(S)-JNJ-54166060 is a potent and selective antagonist of the human P2X7 receptor, a ligand-gated ion channel implicated in a variety of inflammatory and neurological disorders. This technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: December 2025

(S)-JNJ-54166060 is a potent and selective antagonist of the human P2X7 receptor, a ligand-gated ion channel implicated in a variety of inflammatory and neurological disorders. This technical guide provides a comprehensive overview of the selectivity profile of (S)-JNJ-54166060, detailing its activity on the human P2X7 receptor and its broader pharmacological landscape. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of P2X7 receptor modulation.

Quantitative Selectivity Profile

The selectivity of (S)-JNJ-54166060 for the human P2X7 receptor has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data regarding its potency and species selectivity, as well as its impact on a key metabolic enzyme.

Target Species Assay Type IC50 (nM) Reference
P2X7 ReceptorHumanFunctional Assay4[1]
P2X7 ReceptorRatFunctional Assay115[1]
P2X7 ReceptorMouseFunctional Assay72[1]

Table 1: In Vitro Potency of (S)-JNJ-54166060 against P2X7 Receptors from Different Species.

Parameter Species Value Dosage Reference
Oral BioavailabilityRat55%5 mg/kg[1]
Oral BioavailabilityDog>100%5 mg/kg[1]
Oral BioavailabilityMonkey54%5 mg/kg[1]
In Vivo Efficacy (ED50)Rat2.3 mg/kg-[2]

Table 2: Preclinical Pharmacokinetic and In Vivo Efficacy of (S)-JNJ-54166060.

Target Assay Type IC50 (µM) Reference
CYP3AInhibition Assay2[2]

Table 3: Off-Target Activity of (S)-JNJ-54166060.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of the presented data. The following sections detail the protocols for the key assays used to characterize the selectivity of (S)-JNJ-54166060.

P2X7 Receptor Functional Assay (Calcium Flux)

This assay measures the ability of (S)-JNJ-54166060 to inhibit the influx of calcium through the P2X7 receptor channel upon activation by an agonist, typically BzATP.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human, rat, or mouse P2X7 receptor are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered salt solution for a specified time at 37°C.

  • Compound Incubation: After dye loading, the cells are washed, and various concentrations of (S)-JNJ-54166060 are added to the wells and incubated for a predetermined period.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The P2X7 receptor agonist, BzATP, is added to the wells to stimulate calcium influx. The fluorescence intensity is measured kinetically over time.

  • Data Analysis: The increase in fluorescence upon agonist stimulation is quantified. The IC50 value is calculated by plotting the percentage of inhibition against the concentration of (S)-JNJ-54166060 and fitting the data to a four-parameter logistic equation.

BzATP-Induced IL-1β Release Assay

This assay assesses the functional antagonism of the P2X7 receptor by measuring the inhibition of agonist-induced release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from immune cells.

  • Cell Culture and Priming: Human monocytic cell lines (e.g., THP-1) are differentiated into macrophage-like cells. The cells are then primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.[3]

  • Compound Incubation: The primed cells are pre-incubated with varying concentrations of (S)-JNJ-54166060 for a specified duration.

  • P2X7 Receptor Activation: The P2X7 receptor agonist, BzATP, is added to the cell culture to stimulate the NLRP3 inflammasome and subsequent processing and release of mature IL-1β.[3]

  • Supernatant Collection: After a defined incubation period with the agonist, the cell culture supernatants are collected.

  • IL-1β Quantification: The concentration of IL-1β in the supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of IL-1β released in the presence of (S)-JNJ-54166060 is compared to the amount released in the absence of the antagonist. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

CYP3A4 Inhibition Assay

This assay evaluates the potential of (S)-JNJ-54166060 to inhibit the activity of the major drug-metabolizing enzyme, cytochrome P450 3A4 (CYP3A4).

  • Incubation Mixture Preparation: A reaction mixture containing human liver microsomes (as a source of CYP3A4), a specific CYP3A4 substrate (e.g., midazolam), and a NADPH-generating system is prepared.

  • Inhibitor Addition: Various concentrations of (S)-JNJ-54166060 are added to the incubation mixture.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific time.

  • Reaction Termination: The reaction is stopped by the addition of a suitable solvent (e.g., acetonitrile).

  • Metabolite Quantification: The formation of the specific metabolite of the CYP3A4 substrate (e.g., 1'-hydroxymidazolam) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of (S)-JNJ-54166060 is compared to the control (no inhibitor). The IC50 value, representing the concentration of the compound that causes 50% inhibition of enzyme activity, is then calculated.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved, the following diagrams have been generated using the DOT language.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds to Ca_ion Ca²⁺ Influx P2X7->Ca_ion Opens Channel K_ion K⁺ Efflux P2X7->K_ion Opens Channel NLRP3 NLRP3 Inflammasome Activation Ca_ion->NLRP3 K_ion->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β

P2X7 Receptor Signaling Pathway

Calcium_Flux_Workflow start Start plate_cells Plate P2X7-expressing cells start->plate_cells dye_load Load cells with Ca²⁺ sensitive dye plate_cells->dye_load add_compound Add (S)-JNJ-54166060 dye_load->add_compound stimulate Stimulate with BzATP add_compound->stimulate measure Measure Fluorescence stimulate->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Calcium Flux Assay Workflow

IL1b_Release_Workflow start Start prime_cells Prime immune cells with LPS start->prime_cells add_compound Add (S)-JNJ-54166060 prime_cells->add_compound stimulate Stimulate with BzATP add_compound->stimulate collect Collect Supernatant stimulate->collect elisa Quantify IL-1β with ELISA collect->elisa analyze Analyze Data (IC50) elisa->analyze end End analyze->end

IL-1β Release Assay Workflow

References

Foundational

Preclinical Pharmacokinetic Profile of JNJ-54166060: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammator...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammatory pathways.[1] Understanding the pharmacokinetic (PK) properties of this compound in preclinical models is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for JNJ-54166060, detailed experimental methodologies for key in vitro and in vivo assays, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative pharmacokinetic parameters of JNJ-54166060 in various preclinical species.

Table 1: In Vivo Pharmacokinetic Parameters of JNJ-54166060 in Preclinical Species

SpeciesRouteDose (mg/kg)T½ (h)Cmax (ng/mL)AUC (ng·h/mL)CL (mL/min/kg)Vd (L/kg)F (%)
Rat IV1.01.7--30--
PO5.0-375---55
Dog IV1.011.9--5.5--
PO5.0-1249--->100
Monkey IV1.04.2--14--
PO5.0-389---54

Data sourced from MedChemExpress, referencing Swanson et al., 2016.[1][2]

Table 2: In Vitro Potency of JNJ-54166060

SpeciesIC50 (nM)
Human 4
Rat 115
Mouse 72

Data sourced from MedChemExpress.[1]

Experimental Protocols

This section details the methodologies for key experiments typically employed in the preclinical pharmacokinetic profiling of a compound like JNJ-54166060. While the specific details for the JNJ-54166060 studies are proprietary, the following represents standard industry practices.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of JNJ-54166060 following intravenous and oral administration in preclinical species (rats, dogs, monkeys).

Animal Models:

  • Rats: Male Sprague-Dawley rats.

  • Dogs: Male Beagle dogs.

  • Monkeys: Male Cynomolgus monkeys.

Dosing:

  • Intravenous (IV): JNJ-54166060 is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus injection, typically into a cannulated vein (e.g., jugular or femoral vein).

  • Oral (PO): JNJ-54166060 is formulated as a suspension or solution in a vehicle like 0.5% carboxymethylcellulose (CMC) and administered via oral gavage. Animals are typically fasted overnight before dosing.

Blood Sampling:

  • Blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalysis:

  • Plasma concentrations of JNJ-54166060 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including half-life (T½), maximum concentration (Cmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and oral bioavailability (F), are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of JNJ-54166060 in liver microsomes to predict its intrinsic clearance.

Test System:

  • Liver microsomes from human, rat, dog, and monkey.

Procedure:

  • JNJ-54166060 (typically at a concentration of 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • The reaction is initiated by the addition of NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • The percentage of JNJ-54166060 remaining at each time point is calculated.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are determined from the rate of disappearance of the compound.

Plasma Protein Binding Assay

Objective: To determine the extent to which JNJ-54166060 binds to plasma proteins.

Method: Equilibrium Dialysis.

Procedure:

  • JNJ-54166060 is added to plasma from the species of interest (human, rat, dog, monkey).

  • The plasma sample is placed in one chamber of a dialysis unit (e.g., a RED device) separated by a semipermeable membrane from a buffer-filled chamber.

  • The unit is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • At the end of the incubation, aliquots are taken from both the plasma and buffer chambers.

  • The concentration of JNJ-54166060 in both aliquots is measured by LC-MS/MS.

Data Analysis:

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of JNJ-54166060 to inhibit major CYP450 isoforms.

Test System:

Procedure:

  • JNJ-54166060 at various concentrations is pre-incubated with human liver microsomes and NADPH.

  • A specific CYP probe substrate is added to initiate the metabolic reaction.

  • The reaction is incubated at 37°C for a specified time.

  • The reaction is terminated, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

Data Analysis:

  • The rate of metabolite formation in the presence of JNJ-54166060 is compared to the control (no inhibitor).

  • The IC50 value (the concentration of JNJ-54166060 that causes 50% inhibition of the enzyme activity) is determined for each CYP isoform.

Mandatory Visualizations

P2X7 Receptor Signaling Pathway

P2X7_Signaling P2X7 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx channel opening K_efflux K⁺ Efflux P2X7->K_efflux channel opening ATP Extracellular ATP ATP->P2X7 binds & activates MAPK MAPK Pathway (ERK, p38, JNK) Ca_influx->MAPK NFkB NF-κB Pathway Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Cell_Responses Other Cellular Responses (e.g., Apoptosis) MAPK->Cell_Responses Cytokine_Release Pro-inflammatory Cytokine Release (IL-1β, IL-18) NFkB->Cytokine_Release NLRP3->Cytokine_Release Inflammation Inflammation Cytokine_Release->Inflammation

Caption: P2X7 receptor activation by extracellular ATP triggers multiple downstream signaling pathways.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow General Workflow for a Preclinical In Vivo Pharmacokinetic Study cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase Dosing_IV IV Dosing (e.g., 1 mg/kg) Blood_Sampling Serial Blood Sampling (multiple time points) Dosing_IV->Blood_Sampling Dosing_PO Oral Dosing (e.g., 5 mg/kg) Dosing_PO->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis (Quantification of Drug) Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis PK_Parameters Calculation of PK Parameters (T½, Cmax, AUC, CL, Vd, F) PK_Analysis->PK_Parameters

Caption: A typical workflow for conducting an in vivo pharmacokinetic study in preclinical models.

References

Exploratory

(S)-JNJ-54166060: A Technical Guide for the Initiation of Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide serves as a core resource for initiating research on the potent and selective P2X7 receptor antagonist, (S)-JNJ-54166060, in t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for initiating research on the potent and selective P2X7 receptor antagonist, (S)-JNJ-54166060, in the context of neuroinflammation. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate the design and execution of preclinical studies.

Introduction to (S)-JNJ-54166060 and its Target: The P2X7 Receptor

(S)-JNJ-54166060 is a small molecule antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel predominantly expressed on immune cells, including microglia, the resident macrophages of the central nervous system (CNS).[1][2] In response to high concentrations of extracellular ATP, often released during cellular stress or injury, the P2X7R opens a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺, and an efflux of K⁺.[2] This ionic dysregulation is a critical trigger for the activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18.[2][3] Chronic activation of this pathway is a hallmark of neuroinflammation and is implicated in the pathogenesis of various neurodegenerative diseases.[4][5] By blocking the P2X7R, (S)-JNJ-54166060 aims to inhibit this inflammatory cascade at a key upstream node.

Quantitative Data Presentation

The following tables summarize the available quantitative data for (S)-JNJ-54166060 and related P2X7R antagonists, providing key metrics for potency and in vivo activity.

Table 1: In Vitro Potency of (S)-JNJ-54166060

SpeciesIC₅₀ (nM)
Human4
Rat115
Mouse72

Data sourced from MedChemExpress. Note: IC₅₀ values represent the concentration of the drug that inhibits 50% of the P2X7R activity.

Table 2: In Vivo Efficacy of P2X7R Antagonists in Neuroinflammation Models

CompoundAnimal ModelTreatment RegimenKey FindingsReference
JNJ-55308942LPS-induced microglial activation (mice)30 mg/kg, oralAttenuated LPS-induced microglial activation.[2][6]
JNJ-55308942BCG-induced anhedonia (mice)30 mg/kg, oralReversed deficits in sucrose (B13894) preference and social interaction.[6]
JNJ-55308942Chronic stress-induced anhedonia (rats)Not specifiedReversed sucrose intake deficits.[6]
oxATPLPS-induced striatal inflammation (rats)Not specifiedAttenuated the expression of inflammatory mediators and reduced neuronal cell death.[7]

Note: Data for the closely related compound JNJ-55308942 and another P2X7R antagonist, oxATP, are included to provide a broader context for the expected in vivo effects.

Signaling Pathways and Experimental Workflows

3.1. P2X7R-Mediated Neuroinflammatory Signaling Pathway

The following diagram illustrates the central role of the P2X7 receptor in microglia-mediated neuroinflammation and the point of intervention for (S)-JNJ-54166060.

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia) ATP High Extracellular ATP (Damage Signal) P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ion_Flux K+ Efflux Ca2+ Influx P2X7R->Ion_Flux Opens Channel MAPK MAPK Activation (p38, ERK) P2X7R->MAPK Activates NFkB NF-κB Activation P2X7R->NFkB Activates JNJ (S)-JNJ-54166060 JNJ->P2X7R Antagonizes NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 pro_IL1b Pro-IL-1β Casp1->pro_IL1b Cleaves IL1b Mature IL-1β (Released) pro_IL1b->IL1b Cytokines Pro-inflammatory Cytokine Production IL1b->Cytokines Amplifies Response MAPK->Cytokines NFkB->Cytokines

Caption: P2X7R signaling cascade in microglia and the inhibitory action of (S)-JNJ-54166060.

3.2. Experimental Workflow for In Vitro Evaluation

This workflow outlines the key steps for assessing the efficacy of (S)-JNJ-54166060 in a primary microglia culture model of neuroinflammation.

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis isolate Isolate Primary Microglia culture Culture and Plate Microglia isolate->culture prime Prime with LPS (e.g., 100 ng/mL, 4h) culture->prime treat Pre-treat with (S)-JNJ-54166060 (Concentration Range) prime->treat stimulate Stimulate with ATP/BzATP (e.g., 1-3 mM, 30 min) treat->stimulate collect Collect Supernatant and Cell Lysates stimulate->collect elisa IL-1β ELISA on Supernatant collect->elisa morphology Immunofluorescence for Microglial Morphology (Iba1) collect->morphology western Western Blot for Signaling Proteins (e.g., p-p38) collect->western

Caption: In vitro workflow for evaluating (S)-JNJ-54166060 in an LPS-primed microglia model.

Detailed Experimental Protocols

4.1. In Vitro IL-1β Release Assay from Primary Microglia

This protocol details the steps to quantify the inhibitory effect of (S)-JNJ-54166060 on IL-1β release from lipopolysaccharide (LPS)-primed microglia.

Materials:

  • Primary rodent microglia

  • Microglia culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and relevant growth factors like M-CSF)

  • Lipopolysaccharide (LPS) from E. coli

  • (S)-JNJ-54166060

  • Adenosine 5'-triphosphate (ATP) or 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)

  • Commercially available IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed primary microglia in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Priming: Replace the medium with fresh culture medium containing LPS (e.g., 100 ng/mL) to induce the expression of pro-IL-1β. Incubate for 4 hours at 37°C.

  • Antagonist Pre-treatment: After priming, gently wash the cells with pre-warmed PBS. Add fresh medium containing various concentrations of (S)-JNJ-54166060 or vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.

  • P2X7R Activation: Stimulate the cells by adding a high concentration of ATP (e.g., 1-3 mM) or BzATP (e.g., 100-300 µM). Incubate for 30-60 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for IL-1β measurement.

  • ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release for each concentration of (S)-JNJ-54166060 compared to the vehicle-treated control. Determine the IC₅₀ value from the concentration-response curve.

4.2. In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This protocol outlines a common in vivo model to assess the anti-neuroinflammatory effects of (S)-JNJ-54166060.

Materials:

  • Adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Lipopolysaccharide (LPS) from E. coli

  • (S)-JNJ-54166060 formulated for in vivo administration (e.g., in a suitable vehicle)

  • Sterile saline

  • Anesthesia and perfusion solutions

  • Tissue homogenization buffers and protease/phosphatase inhibitors

  • Reagents for immunohistochemistry (e.g., anti-Iba1 antibody) and ELISA/multiplex assays.

Procedure:

  • Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Drug Administration: Administer (S)-JNJ-54166060 or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose.

  • Induction of Neuroinflammation: At a specified time after drug administration (e.g., 1 hour), induce systemic inflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5-1 mg/kg). Control animals receive a saline injection.

  • Tissue Collection: At a relevant time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the animals under deep anesthesia.

  • Brain Dissection and Processing:

    • For biochemical analysis: Rapidly dissect specific brain regions (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C. Homogenize the tissue for cytokine analysis (ELISA, multiplex) or Western blotting.

    • For immunohistochemistry: Perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in PFA, cryoprotect in sucrose solution, and then section using a cryostat or vibratome.

  • Analysis:

    • Biochemical Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the brain homogenates.

    • Immunohistochemistry: Stain brain sections for microglial markers (e.g., Iba1) to assess microglial activation based on morphology (e.g., increased cell body size, retraction of processes).

4.3. Microglial Morphology Analysis

This protocol describes a method to quantify changes in microglial activation state based on their morphology.

Materials:

  • Fluorescently stained brain sections (as prepared in the in vivo protocol) with an anti-Iba1 antibody.

  • Confocal or fluorescence microscope.

  • Image analysis software (e.g., ImageJ/Fiji with relevant plugins like Sholl analysis).

Procedure:

  • Image Acquisition: Acquire high-resolution z-stack images of Iba1-positive microglia from the brain region of interest using a confocal microscope.

  • Image Processing: Create a maximum intensity projection of the z-stack.

  • Cell Selection: Randomly select individual, non-overlapping microglia for analysis.

  • Morphological Quantification: Using image analysis software, quantify various morphological parameters, including:

    • Soma Size: Measure the area of the microglial cell body.

    • Process Length and Number: Trace and measure the length and count the number of primary processes extending from the soma.

    • Ramification/Complexity: Perform Sholl analysis to quantify the complexity of the dendritic arbor. This involves drawing concentric circles around the soma and counting the number of intersections between the processes and each circle.

  • Data Analysis: Compare the morphological parameters between different treatment groups. Activated microglia typically exhibit a larger soma, shorter and fewer processes, and reduced ramification compared to resting, ramified microglia.

Conclusion

(S)-JNJ-54166060 represents a promising therapeutic candidate for neuroinflammatory disorders due to its potent and selective antagonism of the P2X7 receptor. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to initiate and conduct rigorous preclinical investigations into its therapeutic potential. The provided diagrams of the signaling pathway and experimental workflows offer a clear conceptual framework for study design. By utilizing these resources, the scientific community can further elucidate the role of P2X7R in neuroinflammation and accelerate the development of novel treatments for a range of debilitating neurological conditions.

References

Foundational

Initial Studies on (S)-JNJ-54166060: A Technical Overview of a P2X7 Receptor Antagonist

Disclaimer: Publicly available information on initial studies of (S)-JNJ-54166060 specifically within the context of solid tumors is not available at this time. This document provides a technical guide to the existing pr...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on initial studies of (S)-JNJ-54166060 specifically within the context of solid tumors is not available at this time. This document provides a technical guide to the existing preclinical data for (S)-JNJ-54166060, a potent P2X7 receptor antagonist, and explores the rationale for its potential investigation in oncology based on the known role of the P2X7 receptor in cancer biology.

Core Compound Information

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), which are often found in the tumor microenvironment.[1] P2X7 receptor activation has been implicated in a variety of cellular processes relevant to cancer, including inflammation, immune cell modulation, and tumor cell growth and metastasis.[2][3][4] Antagonism of this receptor, therefore, presents a potential therapeutic strategy in oncology.[5]

Quantitative Data

The following tables summarize the available preclinical pharmacodynamic and pharmacokinetic data for (S)-JNJ-54166060.

Pharmacodynamics: P2X7 Receptor Antagonist Potency
SpeciesIC50 (nM)
Human4
Rat115
Mouse72

Data sourced from MedChemExpress.

Pharmacokinetics: Preclinical Animal Models
SpeciesRoute of AdministrationDose (mg/kg)Oral Bioavailability (%)Cmax (ng/mL)Terminal Half-life (h)
RatOral5553751.7
DogOral5>100124911.9
MonkeyOral5543894.2

Data sourced from MedChemExpress.

Signaling Pathway

The following diagram illustrates the general signaling pathway of the P2X7 receptor, which is inhibited by (S)-JNJ-54166060. In the tumor microenvironment, high levels of extracellular ATP can lead to P2X7 receptor activation on cancer and immune cells. This activation can trigger downstream signaling cascades that promote tumor growth, invasion, and modulation of the immune response. (S)-JNJ-54166060, as an antagonist, would block these downstream effects.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP (Tumor Microenvironment) P2X7 P2X7 Receptor ATP->P2X7 Activates pathways Downstream Signaling Pathways (e.g., PI3K/AKT, MAPK) P2X7->pathways Initiates JNJ (S)-JNJ-54166060 (Antagonist) JNJ->P2X7 Blocks effects Cellular Effects: - Proliferation - Invasion - Metastasis - Immune Modulation pathways->effects

Caption: P2X7 receptor signaling pathway and point of inhibition by (S)-JNJ-54166060.

Experimental Protocols

Due to the absence of publicly available studies on (S)-JNJ-54166060 in solid tumors, detailed experimental protocols for this specific application cannot be provided. Research in this area would likely involve:

  • In vitro studies: Utilizing human cancer cell lines with varying levels of P2X7 receptor expression to assess the effect of (S)-JNJ-54166060 on cell proliferation, migration, and invasion.

  • In vivo studies: Employing animal models of solid tumors (e.g., xenografts or syngeneic models) to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of (S)-JNJ-54166060 alone and in combination with other anti-cancer agents.

  • Mechanism of action studies: Investigating the downstream molecular effects of P2X7 receptor blockade by (S)-JNJ-54166060 in cancer cells and immune cells within the tumor microenvironment.

Conclusion

(S)-JNJ-54166060 is a potent P2X7 receptor antagonist with favorable preclinical pharmacokinetic properties. While direct studies in solid tumors are not yet publicly documented, the established role of the P2X7 receptor in cancer biology provides a strong rationale for its investigation as a potential therapeutic agent in oncology. Further research is required to determine its efficacy and safety in relevant cancer models.

References

Exploratory

JNJ-54166060: A Technical Guide to its Basic Research Applications as a P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-54166060 is a potent, selective, and orally bioavailable antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracell...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54166060 is a potent, selective, and orally bioavailable antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3] The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and its activation is a critical step in the inflammatory cascade, leading to the processing and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β).[4] Consequently, JNJ-54166060 has emerged as a valuable pharmacological tool for investigating the role of the P2X7 receptor in various physiological and pathological processes, particularly in the context of neuroinflammation and related central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the basic research applications of JNJ-54166060, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

JNJ-54166060 exerts its effects by directly blocking the P2X7 receptor, thereby preventing the binding of its endogenous ligand, ATP. Activation of the P2X7 receptor by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, triggers the opening of a non-selective cation channel. This leads to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[5] This initial ion flux is a crucial signal that initiates a cascade of downstream signaling events.

Prolonged activation of the P2X7 receptor can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da in size.[5][6] The signaling pathways activated by P2X7 are complex and cell-type dependent but often converge on the activation of the NLRP3 inflammasome. This multi-protein complex is responsible for the activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, secretable form.[3] Additionally, P2X7 receptor activation can stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (p38, ERK, and JNK) and the nuclear factor kappa B (NF-κB) and nuclear factor of activated T-cells (NFAT) transcription factors, further amplifying the inflammatory response.[2][3] By antagonizing the P2X7 receptor, JNJ-54166060 effectively inhibits these downstream signaling events, leading to a reduction in pro-inflammatory cytokine release and a dampening of the inflammatory response.

Quantitative Data

The following tables summarize the key quantitative data for JNJ-54166060 from preclinical studies.

Table 1: In Vitro Potency of JNJ-54166060

SpeciesReceptorIC₅₀ (nM)
HumanP2X74[1][3]
RatP2X7115[1][3]
MouseP2X772[1]

Table 2: In Vivo Pharmacokinetic Parameters of JNJ-54166060

SpeciesOral Bioavailability (%)Cmax (ng/mL)T₁/₂ (h)Clearance (mL/min/kg)
Rat553751.730
Dog>100124911.95.5
Monkey543894.214

Data obtained following a 5 mg/kg oral dose and a 1 mg/kg intravenous dose.[1]

Table 3: In Vivo Efficacy of JNJ-54166060

SpeciesModelEndpointED₅₀ (mg/kg)
RatNot SpecifiedP2X7 Antagonism2.3[2]

Experimental Protocols

In Vitro P2X7 Receptor Antagonist Activity Assay (Dye Uptake)

This protocol describes a method to assess the antagonist activity of JNJ-54166060 by measuring the inhibition of ATP-induced uptake of a fluorescent dye, such as ethidium (B1194527) bromide (EtBr) or propidium (B1200493) iodide (PI), in a macrophage cell line.

Materials:

  • J774 murine macrophage cell line

  • RPMI 1640 medium with 10% fetal bovine serum (FBS)

  • Low-divalent cation medium (145 mM NaCl, 2 mM KCl, 0.2 mM CaCl₂, 13 mM D-glucose, 10 mM HEPES, pH 7.4)

  • JNJ-54166060

  • ATP

  • Ethidium bromide (EtBr) or Propidium Iodide (PI)

  • 96-well plates

  • Spectrophotometer or flow cytometer

Procedure:

  • Seed J774 cells in a 96-well plate at a density of 1 x 10⁶ cells/well and culture overnight.

  • Wash the cells and resuspend them in low-divalent cation medium.

  • Pre-incubate the cells with varying concentrations of JNJ-54166060 or vehicle control for 15-30 minutes at 37°C.

  • Add EtBr to a final concentration of 25 µM.

  • Stimulate the cells with ATP at a concentration close to its EC₅₀ (approximately 500 µM for murine P2X7) and incubate for 5-15 minutes at 37°C.[7]

  • Terminate the reaction by adding an equal volume of ice-cold stop solution (low-divalent medium containing 20 mM MgCl₂).[7]

  • Centrifuge the cells and wash once with low-divalent medium.

  • Measure the fluorescence intensity using a spectrophotometer or analyze the percentage of dye-positive cells by flow cytometry.

  • Calculate the IC₅₀ value of JNJ-54166060 by plotting the percentage of inhibition against the log concentration of the compound.

In Vitro IL-1β Release Assay

This protocol outlines the measurement of JNJ-54166060's ability to inhibit ATP-induced IL-1β release from lipopolysaccharide (LPS)-primed immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs), isolated human monocytes, or rat primary microglia

  • Cell culture medium appropriate for the cell type

  • Lipopolysaccharide (LPS)

  • JNJ-54166060

  • Bz-ATP (a potent P2X7 receptor agonist)

  • IL-1β ELISA kit

Procedure:

  • Prime the cells with LPS (e.g., 30 ng/mL for human blood/monocytes, 3 ng/mL for rat microglia) for 1 hour at 37°C.[8]

  • Add varying concentrations of JNJ-54166060 or vehicle control and incubate for an additional 30 minutes.[8]

  • Stimulate the cells with Bz-ATP (e.g., 1 mM for human blood, 0.5 mM for human monocytes, 0.3 mM for rat microglia) and incubate for 1.5 hours at 37°C.[8]

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Determine the IC₅₀ value of JNJ-54166060 for the inhibition of IL-1β release.

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This protocol provides a general framework for evaluating the anti-neuroinflammatory effects of JNJ-54166060 in a rodent model of systemic inflammation-induced neuroinflammation.

Materials:

  • Male adult C57BL/6 mice or Sprague-Dawley rats

  • Lipopolysaccharide (LPS) from E. coli

  • JNJ-54166060

  • Vehicle control

  • Sterile saline

  • Anesthesia

  • Perfusion solutions (e.g., saline and 4% paraformaldehyde)

  • Equipment for tissue processing, immunohistochemistry, and/or qPCR

Procedure:

  • Acclimatize the animals to the housing conditions for at least one week.

  • Administer JNJ-54166060 or vehicle control orally at the desired dose(s) and time points prior to the LPS challenge.

  • Induce systemic inflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).[9][10]

  • At a predetermined time point after LPS administration (e.g., 4, 24, or 72 hours), euthanize the animals under deep anesthesia.

  • For histological analysis, transcardially perfuse the animals with saline followed by 4% paraformaldehyde.

  • Harvest the brains and post-fix them in 4% paraformaldehyde before cryoprotection and sectioning.

  • Perform immunohistochemistry on brain sections to assess microglial activation (e.g., using antibodies against Iba1) and astrocyte reactivity (e.g., using antibodies against GFAP).

  • Alternatively, for gene expression analysis, harvest fresh brain tissue (e.g., hippocampus or cortex) at the time of euthanasia, and perform qPCR to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6).

  • Analyze the data to determine the effect of JNJ-54166060 on LPS-induced neuroinflammatory markers.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ionflux Ion Flux cluster_downstream Downstream Signaling cluster_response Cellular Response ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Ca_influx Ca²⁺ Influx P2X7->Ca_influx Na_influx Na⁺ Influx P2X7->Na_influx K_efflux K⁺ Efflux P2X7->K_efflux MAPK MAPK (p38, ERK, JNK) Ca_influx->MAPK NFAT NFAT Ca_influx->NFAT NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokine Transcription NFkB->Cytokines NFAT->Cytokines Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Release Casp1->IL1b proIL1b pro-IL-1β proIL1b->IL1b JNJ JNJ-54166060 JNJ->P2X7 Inhibits

Caption: P2X7 Receptor Signaling Pathway and Inhibition by JNJ-54166060.

In_Vitro_Antagonist_Assay start Seed J774 Macrophages wash Wash and Resuspend in Low-Divalent Medium start->wash preincubate Pre-incubate with JNJ-54166060 or Vehicle (15-30 min) wash->preincubate add_dye Add Fluorescent Dye (e.g., Ethidium Bromide) preincubate->add_dye stimulate Stimulate with ATP (~EC₅₀, 5-15 min) add_dye->stimulate stop Terminate Reaction with Ice-Cold Stop Solution stimulate->stop measure Measure Fluorescence (Spectrophotometer/Flow Cytometer) stop->measure analyze Calculate IC₅₀ measure->analyze In_Vivo_Neuroinflammation_Model cluster_analysis Analysis start Acclimatize Rodents treatment Administer JNJ-54166060 or Vehicle (Oral) start->treatment lps Induce Inflammation (LPS i.p. injection) treatment->lps euthanize Euthanize at Pre-determined Time Point lps->euthanize perfusion Perfuse and Harvest Brain euthanize->perfusion qpcr Harvest Brain Tissue for qPCR (IL-1β, TNF-α) euthanize->qpcr histology Immunohistochemistry (Iba1, GFAP) perfusion->histology end Data Analysis histology->end qpcr->end

References

Protocols & Analytical Methods

Method

Application Note: (S)-JNJ-54166060 IL-1β Release Assay Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] This multi-prot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] This multi-protein complex plays a key role in the response to both pathogenic microbes and endogenous danger signals.[1] Upon activation, the NLRP3 inflammasome processes pro-caspase-1 into its active form, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a significant therapeutic target.[3][4] Small molecule inhibitors of the NLRP3 inflammasome, such as (S)-JNJ-54166060, are being investigated as potential therapeutics for these conditions.

This document provides a detailed protocol for a cell-based interleukin-1β (IL-1β) release assay to evaluate the inhibitory activity of compounds targeting the NLRP3 inflammasome. The assay is designed for a 96-well format, suitable for screening and characterizing potential NLRP3 inhibitors.

Signaling Pathway

The activation of the NLRP3 inflammasome is a two-signal process. The first signal, or priming step, is typically initiated by microbial components like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β. The second signal, triggered by a variety of stimuli such as ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome, caspase-1 activation, and subsequent cleavage and secretion of mature IL-1β.[1]

NLRP3_Signaling_Pathway cluster_cell Macrophage cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA upregulates NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates Pro_IL1b pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b translation NLRP3_Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) NLRP3_mRNA->NLRP3_Inflammasome translation & assembly ATP ATP P2X7 P2X7R ATP->P2X7 binds P2X7->NLRP3_Inflammasome activates Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 activates Caspase1->Pro_IL1b cleaves IL1b Mature IL-1β (Secreted) Pro_IL1b->IL1b cleavage Inhibitor (S)-JNJ-54166060 Inhibitor->NLRP3_Inflammasome inhibits

Caption: NLRP3 Inflammasome Signaling Pathway.

Experimental Protocol

This protocol describes the use of an NLRP3 inhibitor to measure its effect on IL-1β secretion from lipopolysaccharide (LPS)-primed and ATP-stimulated immortalized bone marrow-derived macrophages (iBMDMs).[1]

Materials:

  • iBMDMs (immortalized bone marrow-derived macrophages)

  • Complete DMEM (DMEM + 10% FBS + 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • ATP

  • (S)-JNJ-54166060 or other NLRP3 inhibitors

  • 96-well cell culture plates

  • ELISA kit for mouse IL-1β

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture iBMDMs to approximately 80-90% confluency.[1]

    • Trypsinize the cells, neutralize with complete medium, and centrifuge to pellet the cells.[1]

    • Resuspend the cell pellet in fresh complete DMEM and perform a cell count.[1]

    • Seed 200,000 cells in 200 µL of complete DMEM into each well of a 96-well plate.[5]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.

  • Priming:

    • The following day, carefully remove the medium from the wells.

    • Add 100 µL of fresh complete DMEM containing 1 µg/mL of LPS to each well, except for the unstimulated control wells.

    • Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare serial dilutions of (S)-JNJ-54166060 or other NLRP3 inhibitors in complete DMEM.

    • After the priming step, add 50 µL of the inhibitor dilutions to the appropriate wells. For control wells, add 50 µL of vehicle (e.g., DMSO diluted in DMEM).

    • Incubate for 1 hour at 37°C.

  • Activation:

    • Add 50 µL of 5 mM ATP solution in PBS to each well (except for the unstimulated and LPS-only controls) to achieve a final concentration of ATP for activation.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection:

    • Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until the IL-1β measurement.

  • IL-1β Measurement:

    • Quantify the amount of secreted IL-1β in the collected supernatants using a commercially available mouse IL-1β ELISA kit.

    • Follow the manufacturer's instructions for the ELISA procedure.[1]

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture iBMDMs to 80-90% confluency Seed Seed 200,000 cells/well in a 96-well plate Culture->Seed Incubate_overnight Incubate overnight Seed->Incubate_overnight Priming Prime with LPS (1 µg/mL) for 3-4h Incubate_overnight->Priming Inhibitor Add (S)-JNJ-54166060 for 1h Priming->Inhibitor Activation Activate with ATP for 1-2h Inhibitor->Activation Collect_supernatant Collect Supernatant Activation->Collect_supernatant ELISA Measure IL-1β by ELISA Collect_supernatant->ELISA Data_analysis Data Analysis (IC50 determination) ELISA->Data_analysis

References

Application

Application Notes and Protocols for Calcium Imaging Assay Using the P2X7 Antagonist (S)-JNJ-54166060

For Researchers, Scientists, and Drug Development Professionals Introduction The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP).[1] Its activation mediates cation influx, including Ca²⁺, and in instances of prolonged stimulation, can lead to the formation of a large, non-selective membrane pore.[1] This cascade of events implicates P2X7R in a variety of physiological and pathological processes, most notably in inflammation, immune responses, and neurodegenerative diseases. Consequently, the P2X7 receptor has emerged as a significant therapeutic target.

Calcium imaging assays are a cornerstone for investigating P2X7R activity. These assays employ fluorescent Ca²⁺ indicators to monitor the fluctuations in intracellular calcium concentrations following the receptor's activation. This application note provides a comprehensive protocol for assessing the inhibitory activity of (S)-JNJ-54166060, a potent P2X7 receptor antagonist, using a calcium imaging assay.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by ATP initiates a rapid influx of extracellular calcium (Ca²⁺) into the cell. This elevation in intracellular Ca²⁺ acts as a critical second messenger, instigating a variety of downstream signaling pathways. These pathways can culminate in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, such as IL-1β.[1] P2X7 receptor antagonists, like (S)-JNJ-54166060, function by blocking this initial Ca²⁺ influx, thereby inhibiting the downstream inflammatory signaling.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X7R P2X7 Receptor ATP->P2X7R Activates Antagonist (S)-JNJ-54166060 (Antagonist) Antagonist->P2X7R Inhibits Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Mediates Downstream Downstream Signaling (e.g., NLRP3 Inflammasome Activation, IL-1β Release) Ca_influx->Downstream Triggers Experimental_Workflow A 1. Cell Culture (e.g., HEK293-hP2X7R) B 2. Dye Loading (Fluo-4 AM) A->B C 3. Antagonist Incubation ((S)-JNJ-54166060) B->C D 4. Agonist Stimulation (BzATP) C->D E 5. Data Acquisition (Fluorescence Measurement) D->E F 6. Data Analysis (IC50 Determination) E->F

References

Method

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with (S)-JNJ-54166060

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel prominently expressed on a variety of immu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel prominently expressed on a variety of immune cells. The P2X7 receptor plays a crucial role in inflammation and immune responses. Its activation by high concentrations of extracellular ATP, often present in the tumor microenvironment or sites of inflammation, triggers a cascade of downstream signaling events. These include the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18, as well as the modulation of T cell activation and macrophage polarization.

These application notes provide detailed protocols for the flow cytometric analysis of immune cells treated with (S)-JNJ-54166060. The methodologies described herein are designed to enable researchers to investigate the effects of this P2X7 antagonist on key immune cell populations, including T cells, macrophages, and dendritic cells.

Data Presentation

The following tables summarize representative quantitative data on the effects of P2X7 receptor antagonists on various immune cell functions, as measured by flow cytometry and other immunological assays. While specific data for (S)-JNJ-54166060 is limited in publicly available literature, the presented data for other selective P2X7 antagonists serve as a valuable reference for expected outcomes.

Table 1: Effect of P2X7 Antagonists on T Cell Activation and Proliferation

ParameterImmune Cell TypeP2X7 AntagonistObserved EffectReference Assay
T Cell ProliferationMouse CD8+ T cellsP2X7 knockoutSignificantly lower frequency of CFSElow cells after stimulation.[1]CFSE dilution assay
T Cell ProliferationHuman CD4+ T cellsP2X7 antagonist (A-438079)No significant difference in proliferation of OT-II T cells.[2][3]CellTrace Violet dilution
Effector T Cell AccumulationMouse Tumor-Infiltrating Lymphocytes (TILs)P2X7 knockoutEnhanced accumulation of CD8+ TILs.[4]Flow Cytometry
Regulatory T cell (Treg) PopulationHumanized mouse model splenocytesP2X7 antagonist (BBG)Increased proportion of hCD4+hCD25+hCD127lo Tregs.[5]Flow Cytometry
Th17 DifferentiationMouse CD4+ T cells co-cultured with DCsP2X7 antagonist (A-438079)Inhibition of Th17-promoting cytokine production (IL-1β, IL-6, IL-23).[6][7]Intracellular Cytokine Staining

Table 2: Effect of P2X7 Antagonists on Macrophage Polarization

ParameterImmune Cell TypeP2X7 AntagonistObserved EffectReference Assay
M2 Polarization (CD206 expression)Mouse Bone Marrow-Derived Macrophages (BMDMs)P2X7 knockoutImpaired polarization to F4/80+CD206+ M2 cells.Flow Cytometry
M1 Marker Expression (iNOS, TNFα)Mouse BMDMsP2X7 knockoutLittle to no effect on M1 marker expression.qPCR
M2-like TAM PolarizationMouse Tumor-Associated Macrophages (TAMs)P2X7 knockoutImpaired "M2-like" polarization via downregulation of STAT6 and IRF4 phosphorylation.Flow Cytometry & Western Blot
Pro-inflammatory Cytokine ReleaseHuman MonocytesP2X7 antagonist (AZD9056)Attenuation of pro-resolving and pro-inflammatory lipid mediator production.[8]ELISA

Table 3: Effect of P2X7 Antagonists on Dendritic Cell (DC) Function

ParameterImmune Cell TypeP2X7 AntagonistObserved EffectReference Assay
DC Maturation (Costimulatory Molecules)Host Dendritic CellsP2X7 antagonistReduced expression of costimulatory molecules.[5]Flow Cytometry
IL-1β and IL-6 SecretionMouse Bone Marrow-Derived DCs (BMDCs)P2X7 agonist (BzATP)Increased IL-1β and IL-6 secretion.[6]ELISA
Th17 Response InductionMouse BMDCs co-cultured with T cellsP2X7 agonist (BzATP)More robust Th17 response.[6]Flow Cytometry

Experimental Protocols

Protocol 1: Analysis of T Cell Activation and Proliferation

Objective: To assess the effect of (S)-JNJ-54166060 on T cell activation and proliferation using flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

  • (S)-JNJ-54166060

  • T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))

  • Cell proliferation dye (e.g., CellTrace™ Violet, CFSE)

  • Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Fixable viability dye

  • 96-well U-bottom plates

Table 4: Suggested Flow Cytometry Panel for T Cell Activation

TargetFluorochromePurpose
CD3PE-Cy7Pan T cell marker
CD4Alexa Fluor 750Helper T cell marker
CD8PerCPCytotoxic T cell marker
CD25APCEarly activation marker
CD69PEEarly activation marker
FoxP3Alexa Fluor 488Regulatory T cell marker
Viability Dyee.g., Ghost Dye™ Violet 510Exclude dead cells

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or isolate T cells using magnetic bead-based negative selection.

  • Cell Staining (Proliferation): Resuspend cells at 1 x 10^6 cells/mL in PBS and label with a cell proliferation dye according to the manufacturer's instructions.

  • Cell Culture and Treatment: Plate the labeled cells at a density of 2 x 10^5 cells/well in a 96-well plate. Pre-incubate the cells with various concentrations of (S)-JNJ-54166060 for 1 hour at 37°C.

  • T Cell Activation: Stimulate the cells with pre-determined optimal concentrations of T cell activation stimuli. Include unstimulated and vehicle-treated controls.

  • Incubation: Culture the cells for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Staining for Surface Markers:

    • Harvest the cells and wash with flow cytometry buffer.

    • Stain with a fixable viability dye according to the manufacturer's protocol.

    • Wash the cells and then stain with the fluorochrome-conjugated surface antibody cocktail (CD3, CD4, CD8, CD25, CD69) for 30 minutes at 4°C in the dark.

  • Intracellular Staining (for FoxP3):

    • Fix and permeabilize the cells using a commercially available FoxP3 staining buffer set.

    • Stain with the anti-FoxP3 antibody for 30 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells and resuspend in flow cytometry buffer. Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate flow cytometry analysis software. Gate on viable, single cells, then on CD3+ T cells. Further, delineate CD4+ and CD8+ populations. Analyze the expression of activation markers (CD25, CD69) and proliferation (dilution of the proliferation dye) within these subsets.

Protocol 2: Analysis of Macrophage Polarization

Objective: To determine the effect of (S)-JNJ-54166060 on macrophage polarization using flow cytometry.

Materials:

  • Monocytes isolated from PBMCs or bone marrow-derived macrophages (BMDMs)

  • (S)-JNJ-54166060

  • M-CSF (for BMDM differentiation)

  • Polarizing cytokines: IFN-γ + LPS (for M1), IL-4 (for M2a), IL-10 (for M2c)

  • Fluorochrome-conjugated antibodies (see Table 5 for a suggested panel)

  • Flow cytometry buffer

  • Fixable viability dye

  • 6-well tissue culture plates

Table 5: Suggested Flow Cytometry Panel for Macrophage Polarization

TargetFluorochromePurpose
F4/80 (mouse) or CD68 (human)PEMacrophage marker
CD86FITCM1 marker
MHC Class IIPerCP-Cy5.5M1 marker
CD206 (Mannose Receptor)APCM2 marker
CD163PE-Cy7M2 marker
Viability Dyee.g., Ghost Dye™ Violet 510Exclude dead cells

Procedure:

  • Macrophage Differentiation (for BMDMs): Culture bone marrow cells in the presence of M-CSF for 7 days to differentiate them into macrophages.

  • Cell Culture and Treatment: Plate the macrophages (differentiated BMDMs or isolated monocytes) in 6-well plates. Pre-incubate the cells with various concentrations of (S)-JNJ-54166060 for 1 hour at 37°C.

  • Macrophage Polarization: Add the respective polarizing cytokines to the wells. Include non-polarized (M0) and vehicle-treated controls.

  • Incubation: Culture the cells for 24-48 hours at 37°C.

  • Cell Harvesting and Staining:

    • Gently scrape the adherent macrophages and wash with flow cytometry buffer.

    • Stain with a fixable viability dye.

    • Wash and then stain with the fluorochrome-conjugated surface antibody cocktail for 30 minutes at 4°C.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Gate on viable, single cells, then on the macrophage population (F4/80+ or CD68+). Analyze the expression of M1 (CD86, MHC Class II) and M2 (CD206, CD163) markers to determine the polarization state.

Protocol 3: Analysis of Dendritic Cell Maturation

Objective: To evaluate the impact of (S)-JNJ-54166060 on dendritic cell maturation.

Materials:

  • Monocyte-derived dendritic cells (mo-DCs)

  • (S)-JNJ-54166060

  • GM-CSF and IL-4 (for mo-DC differentiation)

  • Maturation stimulus (e.g., LPS)

  • Fluorochrome-conjugated antibodies (see Table 6 for a suggested panel)

  • Flow cytometry buffer

  • Fixable viability dye

  • 12-well tissue culture plates

Table 6: Suggested Flow Cytometry Panel for Dendritic Cell Maturation

TargetFluorochromePurpose
HLA-DRFITCMHC Class II
CD11cPEMyeloid DC marker
CD80PerCPCostimulatory molecule
CD83APCMaturation marker
CD86PE-Cy7Costimulatory molecule
Viability Dyee.g., Ghost Dye™ Violet 510Exclude dead cells

Procedure:

  • mo-DC Differentiation: Culture monocytes with GM-CSF and IL-4 for 5-7 days to generate immature mo-DCs.

  • Cell Culture and Treatment: Plate the immature mo-DCs in 12-well plates. Pre-incubate with (S)-JNJ-54166060 for 1 hour.

  • DC Maturation: Add LPS to induce maturation. Include immature DC and vehicle-treated controls.

  • Incubation: Culture for 24 hours at 37°C.

  • Cell Harvesting and Staining: Harvest the loosely adherent DCs, wash, and stain with the viability dye and then the surface antibody cocktail.

  • Data Acquisition and Analysis: Acquire and analyze the data, gating on viable, single, HLA-DR+CD11c+ cells and assessing the expression of maturation markers (CD80, CD83, CD86).

Mandatory Visualization

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates S_JNJ_54166060 (S)-JNJ-54166060 S_JNJ_54166060->P2X7R Inhibits Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Macropore Formation P2X7R->Pore MAPK MAPK Activation (p38, ERK) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Cell_Death Apoptosis / Pyroptosis Pore->Cell_Death Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_IL18 IL-1β & IL-18 Release Caspase1->IL1b_IL18

Caption: P2X7 Receptor Signaling Pathway and Inhibition by (S)-JNJ-54166060.

Flow_Cytometry_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Isolation Isolate Immune Cells (PBMCs, T cells, Monocytes) Cell_Culture Cell Culture & Treatment with (S)-JNJ-54166060 Cell_Isolation->Cell_Culture Stimulation Stimulation of Immune Cells (e.g., anti-CD3/CD28, LPS, IL-4) Cell_Culture->Stimulation Viability_Stain Viability Staining Stimulation->Viability_Stain Surface_Stain Surface Marker Staining (e.g., CD3, CD4, CD86, CD206) Viability_Stain->Surface_Stain Intracellular_Stain Intracellular Staining (e.g., FoxP3, Cytokines) Surface_Stain->Intracellular_Stain Acquisition Data Acquisition (Flow Cytometer) Intracellular_Stain->Acquisition Gating Gating Strategy (Live, Single Cells, Cell Subsets) Acquisition->Gating Data_Analysis Analysis of Marker Expression & Proliferation Gating->Data_Analysis

Caption: Experimental Workflow for Flow Cytometry Analysis.

References

Application

Application Notes and Protocols for In Vivo Administration of JNJ-54166060 in Rats

For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and pain signaling...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and pain signaling pathways.[1][2] Activation of the P2X7 receptor, particularly on immune cells like microglia and macrophages, triggers a cascade of downstream events, including the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1] Due to its role in neuroinflammation, the P2X7 receptor is a promising therapeutic target for a range of neurological and inflammatory disorders.

These application notes provide a comprehensive overview of the in vivo administration of JNJ-54166060 in rat models, including pharmacokinetic data, detailed experimental protocols for an inflammatory challenge, and a visualization of the associated signaling pathway.

Quantitative Data

Pharmacokinetic and pharmacodynamic parameters of JNJ-54166060 in Sprague-Dawley rats are summarized below.

Table 1: Pharmacokinetic Parameters of JNJ-54166060 in Rats

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax -375 ng/mL
T½ (half-life) 1.7 h1.7 h
Oral Bioavailability -55%

Data sourced from MedChemExpress.[3]

Table 2: In Vivo Efficacy of JNJ-54166060 in Rats

ParameterValue
ED50 2.3 mg/kg

ED50 (Median Effective Dose) for in vivo efficacy in a rat model.[4]

Table 3: In Vitro Potency of JNJ-54166060

ReceptorIC50
Human P2X7 4 nM
Rat P2X7 115 nM
Mouse P2X7 72 nM

IC50 (Half-maximal inhibitory concentration) values.[3]

Signaling Pathway

The P2X7 receptor is a key player in the inflammatory cascade. Its activation by extracellular ATP leads to the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines. JNJ-54166060 acts by blocking this initial step.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Leads to JNJ54166060 JNJ-54166060 JNJ54166060->P2X7R Inhibits Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b IL-1β Release ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-54166060.

Experimental Protocols

The following protocols provide a framework for the in vivo administration of JNJ-54166060 in rats to assess its efficacy in a lipopolysaccharide (LPS)-induced inflammation model.

Formulation Protocol

Note: The specific vehicle used in the original preclinical studies for JNJ-54166060 is not publicly available. The following are suggested formulations based on common practices for compounds with similar characteristics. It is recommended to perform initial solubility and stability tests.

1. Oral Formulation (Suspension):

  • Vehicle: 0.5% Methylcellulose (MC) in sterile water.

  • Preparation:

    • Weigh the required amount of JNJ-54166060 powder.

    • Levigate the powder with a small volume of the 0.5% MC to form a smooth paste.

    • Gradually add the remaining 0.5% MC with continuous stirring or vortexing to achieve the desired final concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 10 mL/kg dosing volume).

    • Ensure the suspension is homogenous before each administration.

2. Intravenous Formulation (Solution):

  • Vehicle: A solution of 5% DMSO, 40% PEG400, and 55% sterile saline.

  • Preparation:

    • Dissolve the required amount of JNJ-54166060 in DMSO first.

    • Add PEG400 and vortex until the solution is clear.

    • Add the sterile saline and mix thoroughly.

    • The final solution should be clear and free of precipitation. Prepare fresh on the day of the experiment.

In Vivo Efficacy Study: LPS-Induced IL-1β Release in Rats

This protocol describes a model to evaluate the ability of JNJ-54166060 to inhibit systemic inflammation induced by lipopolysaccharide (LPS).

1. Animals:

  • Male Sprague-Dawley rats (200-250 g).

  • Acclimatize animals for at least one week prior to the experiment.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Groups:

  • Group 1 (Vehicle Control): Vehicle + Saline

  • Group 2 (LPS Control): Vehicle + LPS

  • Group 3 (Treatment Group): JNJ-54166060 + LPS (e.g., 2.3 mg/kg, p.o.)

  • Additional dose groups can be included to determine a dose-response relationship.

3. Dosing and Sample Collection Workflow:

experimental_workflow cluster_pretreatment Pre-treatment (t = -1h) cluster_challenge Inflammatory Challenge (t = 0h) cluster_sampling Sample Collection (t = +2h) cluster_analysis Analysis Dosing Oral Administration - Vehicle (Groups 1 & 2) - JNJ-54166060 (Group 3) LPS_injection Intraperitoneal (IP) Injection - Saline (Group 1) - LPS (Groups 2 & 3) Dosing->LPS_injection Blood_collection Blood Collection (e.g., via tail vein or terminal cardiac puncture) LPS_injection->Blood_collection Plasma_prep Plasma Preparation Blood_collection->Plasma_prep ELISA IL-1β Measurement (ELISA) Plasma_prep->ELISA

Caption: Experimental workflow for the in vivo efficacy study.

4. Detailed Procedure:

  • Pre-treatment (t = -1 hour):

    • Administer the vehicle or JNJ-54166060 solution/suspension via oral gavage at a volume of 10 mL/kg.

  • Inflammatory Challenge (t = 0 hour):

    • Administer sterile saline (Group 1) or LPS (e.g., 1 mg/kg in sterile saline; Groups 2 & 3) via intraperitoneal (IP) injection.

  • Blood Collection (t = +2 hours):

    • At the peak of the inflammatory response (typically 1.5-2.5 hours post-LPS), collect blood samples. This can be a terminal procedure via cardiac puncture under anesthesia or a survival bleed via the tail vein.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of IL-1β in the plasma samples using a commercially available rat IL-1β ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Compare the plasma IL-1β levels between the different experimental groups.

  • A significant reduction in IL-1β levels in the JNJ-54166060-treated group compared to the LPS control group indicates in vivo efficacy.

  • Statistical analysis can be performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test.

Conclusion

JNJ-54166060 is a valuable tool for investigating the role of the P2X7 receptor in various pathological conditions in rats. The provided pharmacokinetic data and experimental protocols offer a solid foundation for designing and executing in vivo studies to further elucidate the therapeutic potential of this compound. Careful consideration of the formulation is crucial for obtaining reliable and reproducible results.

References

Method

Application Notes and Protocols: Western Blot Analysis of P2X7 Receptor Expression with (S)-JNJ-54166060

For Researchers, Scientists, and Drug Development Professionals Introduction The P2X7 receptor (P2X7R) is an ATP-gated ion channel that plays a pivotal role in inflammation, immune responses, and programmed cell death.[1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that plays a pivotal role in inflammation, immune responses, and programmed cell death.[1] Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, making it a compelling therapeutic target for a variety of inflammatory and neurological disorders.[1][2] (S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor.[2] Understanding the effect of this antagonist on P2X7R expression is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Western blot analysis is a fundamental technique to quantify changes in protein expression levels. This document provides a detailed protocol for performing Western blot analysis of P2X7R in cell lysates treated with (S)-JNJ-54166060, along with data presentation guidelines and visualizations of the experimental workflow and associated signaling pathways.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of (S)-JNJ-54166060 on P2X7 receptor expression in a relevant cell line (e.g., human macrophages). In this representative experiment, the antagonist is not expected to alter the total protein expression of the P2X7 receptor but rather to block its function. The data would typically be normalized to a loading control (e.g., GAPDH or β-actin).

Treatment ConditionConcentration (nM)P2X7R Band Intensity (Arbitrary Units)Normalized P2X7R Expression (P2X7R/Loading Control)Fold Change vs. Vehicle
Vehicle Control (DMSO)01.251.001.00
(S)-JNJ-5416606011.220.980.98
(S)-JNJ-54166060101.281.021.02
(S)-JNJ-541660601001.240.990.99
(S)-JNJ-5416606010001.261.011.01

Note: This table presents example data. Actual results may vary depending on the experimental conditions, cell type, and treatment duration.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of P2X7 receptor expression.

Cell Culture and Treatment
  • Culture a suitable cell line known to express the P2X7 receptor (e.g., HEK293 cells overexpressing P2X7R, THP-1 monocytes, or primary macrophages) in the appropriate growth medium and conditions.

  • Seed the cells in multi-well plates and allow them to adhere and reach approximately 80% confluency.

  • Prepare a stock solution of (S)-JNJ-54166060 in DMSO.

  • Treat the cells with varying concentrations of (S)-JNJ-54166060 (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

Cell Lysis
  • After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]

  • Aspirate the PBS and add ice-cold RIPA lysis buffer (20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail (e.g., 1mM PMSF, 5 µg/ml aprotinin, and 5 µg/ml leupeptin).[3]

  • For adherent cells, use a cell scraper to detach the cells in the lysis buffer.[4]

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.[3]

  • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.[3]

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.

  • Based on the protein concentration, calculate the volume of each lysate required to obtain equal amounts of protein for each sample (typically 20-40 µg per lane).

SDS-PAGE and Protein Transfer
  • Prepare protein samples for loading by mixing the calculated volume of lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) and boiling at 95-100°C for 5 minutes.

  • Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10% SDS-PAGE). Include a pre-stained protein ladder to monitor protein separation.

  • Perform electrophoresis to separate the proteins based on their molecular weight.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the P2X7 receptor (e.g., rabbit anti-P2X7R polyclonal antibody) diluted in the blocking buffer (a common starting dilution is 1:1000).[5][6] This incubation is typically performed overnight at 4°C with gentle agitation.[5]

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in the blocking buffer (a common starting dilution is 1:2000 to 1:5000) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

Signal Detection and Analysis
  • Prepare an enhanced chemiluminescence (ECL) working solution according to the manufacturer's instructions.

  • Incubate the membrane with the ECL solution for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).

  • Quantify the band intensities using densitometry software. Normalize the intensity of the P2X7R band to the intensity of the corresponding loading control band for each sample.

Visualizations

P2X7 Receptor Signaling Pathway

P2X7R_Signaling ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates Ion_Channel Ion Channel Opening P2X7R->Ion_Channel Apoptosis Apoptosis P2X7R->Apoptosis JNJ (S)-JNJ-54166060 JNJ->P2X7R Blocks Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx K_Efflux K⁺ Efflux Ion_Channel->K_Efflux MAPK MAPK Pathway Ca_Influx->MAPK NFkB NF-κB Pathway Ca_Influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation MAPK->Inflammation NFkB->Inflammation

Caption: P2X7 receptor signaling pathway and the inhibitory action of (S)-JNJ-54166060.

Western Blot Experimental Workflow

Western_Blot_Workflow start Cell Culture & Treatment with (S)-JNJ-54166060 lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking Non-Specific Sites transfer->blocking primary_ab Primary Antibody Incubation (anti-P2X7R) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis Antagonist_Effect JNJ (S)-JNJ-54166060 P2X7R_Binding Binds to P2X7 Receptor JNJ->P2X7R_Binding Conformational_Change Prevents ATP-induced Conformational Change P2X7R_Binding->Conformational_Change Channel_Block Blocks Ion Channel Opening Conformational_Change->Channel_Block Downstream_Block Inhibits Downstream Signaling (e.g., IL-1β release) Channel_Block->Downstream_Block

References

Application

Application Notes: Electrophysiological Characterization of (S)-JNJ-54166060, a P2X7 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals. Introduction: The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in various physiological and pathological processes, including...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in various physiological and pathological processes, including inflammation, immune responses, and neurobiology.[1][2][3] Its activation by high concentrations of extracellular ATP leads to cation influx, primarily Ca2+ and Na+, and the initiation of downstream signaling cascades.[2][4] This makes the P2X7 receptor an attractive therapeutic target for a range of disorders. (S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor.[5][6] These application notes provide a detailed protocol for the electrophysiological recording of P2X7 currents and the characterization of the inhibitory effects of (S)-JNJ-54166060 using the whole-cell patch-clamp technique.

Data Presentation

(S)-JNJ-54166060 is the (S)-enantiomer of JNJ-54166060, a potent P2X7 antagonist.[6] The racemate, JNJ-54166060, has been shown to be a potent P2X7 antagonist with the following characteristics[7]:

ParameterSpeciesValue
IC50 Human4 nM
Rat115 nM
Mouse72 nM
Bioavailability Rat55%
Dog>100%
Monkey54%

Note: The IC50 values are for the racemic mixture JNJ-54166060. Data for the specific (S)-enantiomer from electrophysiological recordings is not publicly available and would be generated using the protocol below.

Experimental Protocols

This section details the methodology for characterizing the effect of (S)-JNJ-54166060 on P2X7 receptor currents using whole-cell patch-clamp electrophysiology.[8][9][10]

1. Cell Culture and Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are commonly used.

  • Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain P2X7 expression.

  • Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions and Reagents:

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. The solution should be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2) to maintain a pH of 7.4. Osmolarity should be adjusted to ~290 mOsm.[11][12]

  • Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-Na, 2 mM ATP-Mg, and 40 mM HEPES. Adjust the pH to 7.2 with KOH and the osmolarity to ~270 mOsm.[11][12]

  • Agonist: ATP or BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate). Prepare a 100 mM stock solution in water and adjust the pH to 7.3 with NaOH.[10] BzATP is often used as it is a more potent P2X7 agonist.[13]

  • Antagonist: (S)-JNJ-54166060. Prepare a stock solution in DMSO and dilute to the final desired concentrations in the external solution. Ensure the final DMSO concentration does not exceed 0.1%.

3. Electrophysiological Recording:

  • Apparatus: A standard patch-clamp setup including an inverted microscope, micromanipulator, amplifier, and data acquisition system is required.

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[12]

  • Procedure:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution at a rate of 1.5-2 mL/min.[12]

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

    • Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.[10][14]

    • Clamp the cell membrane potential at -60 mV.

    • Record baseline current for a stable period.

    • Apply the P2X7 agonist (e.g., 100 µM BzATP) for a defined duration to evoke an inward current.[15]

    • Wash out the agonist with the external solution until the current returns to baseline.

    • To test the effect of the antagonist, pre-incubate the cell with the desired concentration of (S)-JNJ-54166060 for several minutes before co-applying it with the agonist.

    • Record the agonist-evoked current in the presence of the antagonist.

    • Repeat with different concentrations of (S)-JNJ-54166060 to generate a dose-response curve.

4. Data Analysis:

  • Measure the peak amplitude of the agonist-evoked inward currents.

  • Calculate the percentage of inhibition for each concentration of (S)-JNJ-54166060 relative to the control agonist application.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

P2X7 Receptor Signaling Pathway

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx Na_Influx Na⁺ Influx P2X7R->Na_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Apoptosis Apoptosis P2X7R->Apoptosis NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 MAPK MAPK Activation (p38/ERK/JNK) Ca_Influx->MAPK NFkB NF-κB Activation Ca_Influx->NFkB K_Efflux->NLRP3 IL1b IL-1β Release NLRP3->IL1b (S)-JNJ-54166060 (S)-JNJ-54166060 (S)-JNJ-54166060->P2X7R Blocks

Caption: P2X7 receptor activation and downstream signaling pathways blocked by (S)-JNJ-54166060.

Experimental Workflow for P2X7 Current Recording

experimental_workflow prep Cell Preparation (HEK293-P2X7) setup Patch-Clamp Setup (Whole-Cell Configuration) prep->setup baseline Record Baseline Current (-60 mV) setup->baseline agonist_control Apply P2X7 Agonist (e.g., BzATP) baseline->agonist_control washout1 Washout agonist_control->washout1 antagonist_incubation Pre-incubate with (S)-JNJ-54166060 washout1->antagonist_incubation agonist_antagonist Co-apply Agonist and (S)-JNJ-54166060 antagonist_incubation->agonist_antagonist washout2 Washout agonist_antagonist->washout2 analysis Data Analysis (Peak Current, % Inhibition, IC50) washout2->analysis Repeat for dose-response

Caption: Workflow for assessing P2X7 receptor antagonism using whole-cell patch-clamp.

References

Method

Application Notes and Protocols for (S)-JNJ-54166060 in a Neuropathic Pain Animal Model

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist, in a preclinical a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist, in a preclinical animal model of neuropathic pain. The provided protocols and data are based on established methodologies and findings from related P2X7 receptor antagonists, offering a framework for investigating the therapeutic potential of (S)-JNJ-54166060.

Introduction

Neuropathic pain, a chronic and debilitating condition resulting from nerve damage, remains a significant clinical challenge with a substantial need for novel, effective therapeutics.[1] The P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells such as microglia in the central nervous system, has emerged as a promising therapeutic target.[2][3][4] Activation of the P2X7 receptor by extracellular ATP, often released following nerve injury, triggers a signaling cascade that leads to the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), contributing to central sensitization and the maintenance of neuropathic pain.[3][5]

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor. This document outlines the application of (S)-JNJ-54166060 and its closely related analog, JNJ-47965567, in a well-established rodent model of neuropathic pain, providing detailed experimental protocols and summarizing key in vitro and in vivo data.

Data Presentation

In Vitro Potency and Selectivity

(S)-JNJ-54166060 and its analog JNJ-47965567 demonstrate high affinity and potency for the P2X7 receptor across different species.

CompoundTargetSpeciesIC50 (nM)pKi
(S)-JNJ-54166060 P2X7 ReceptorHuman4-
Rat115-
Mouse72-
JNJ-47965567 P2X7 ReceptorHuman-7.9 ± 0.07
Rat-8.7 ± 0.07

Data for (S)-JNJ-54166060 from MedChemExpress. Data for JNJ-47965567 from Bhattacharya et al., 2013.[6]

In Vivo Efficacy in a Neuropathic Pain Model

A study utilizing the closely related P2X7 antagonist, JNJ-47965567, in the Chung model of neuropathic pain (spinal nerve ligation) in rats demonstrated a significant anti-allodynic effect.

TreatmentDose (mg/kg)Time Post-Dose (min)Paw Withdrawal Threshold (% Reversal of Allodynia)
Vehicle-00%
30~5%
60~8%
120~10%
JNJ-47965567 3000%
30~35%
60~45%**
120~30%

*P < 0.05, **P < 0.01 vs. vehicle. Data is estimated from the graphical representation in Bhattacharya et al., 2013.[6]

JNJ-47965567, at a dose of 30 mg/kg, exhibited a modest yet statistically significant reversal of mechanical allodynia in this rat model of neuropathic pain.[6][7]

Signaling Pathway

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia) ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Leads to JNJ54166060 (S)-JNJ-54166060 JNJ54166060->P2X7R Inhibits Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b Mature IL-1β Caspase1->IL1b Cleaves pro-IL-1β to proIL1b Pro-IL-1β proIL1b->Caspase1 Release Release IL1b->Release Pain Neuropathic Pain Release->Pain Contributes to

Experimental Workflow

Experimental_Workflow Animal_Model Neuropathic Pain Induction (Chung Model - Spinal Nerve Ligation) Baseline Baseline Behavioral Testing (von Frey Test) Animal_Model->Baseline Grouping Animal Grouping (Vehicle vs. JNJ-54166060) Baseline->Grouping Dosing Compound Administration Grouping->Dosing Post_Dosing_Test Post-Dose Behavioral Testing (von Frey Test at multiple time points) Dosing->Post_Dosing_Test Data_Analysis Data Analysis (Paw Withdrawal Threshold, % Reversal) Post_Dosing_Test->Data_Analysis

Experimental Protocols

Neuropathic Pain Animal Model: Chung Model (Spinal Nerve Ligation)

This protocol describes the induction of neuropathic pain in rats via ligation of the L5 spinal nerve, a widely used and reproducible model.[6]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • 6-0 silk suture

  • Wound clips or sutures

  • Antiseptic solution

  • Heating pad

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is maintained throughout the procedure.

  • Place the rat in a prone position on a heating pad to maintain body temperature.

  • Shave and sterilize the skin over the left lumbar region.

  • Make a paraspinal incision at the L4-S2 level.

  • Carefully dissect the paraspinal muscles to expose the L5 transverse process.

  • Remove the L5 transverse process to visualize the L4 and L5 spinal nerves.

  • Gently isolate the L5 spinal nerve.

  • Tightly ligate the L5 spinal nerve with a 6-0 silk suture.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animal to recover in a warm, clean cage.

  • Monitor the animal's post-operative recovery, including weight and general health.

  • Allow 10-14 days for the development of stable mechanical allodynia before commencing behavioral testing.[6]

Assessment of Mechanical Allodynia: Von Frey Test

This protocol outlines the procedure for measuring the mechanical paw withdrawal threshold in rats using von Frey filaments.

Materials:

  • Von Frey filaments (calibrated set)

  • Elevated wire mesh platform

  • Plexiglas enclosures

  • Data recording sheets

Procedure:

  • Acclimatize the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-30 minutes before testing.

  • Begin with a von Frey filament near the expected withdrawal threshold.

  • Apply the filament to the plantar surface of the hind paw with just enough force to cause the filament to bend.

  • Hold the filament in place for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold.[6]

    • If there is a positive response, use the next smaller filament.

    • If there is no response, use the next larger filament.

  • Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate statistical method.

  • Test both the ipsilateral (injured) and contralateral (uninjured) paws.

Conclusion

The P2X7 receptor antagonist (S)-JNJ-54166060 and its analogs represent a promising therapeutic strategy for the treatment of neuropathic pain. The provided application notes and protocols offer a robust framework for the preclinical evaluation of these compounds in a relevant animal model. The data suggests that antagonism of the P2X7 receptor can significantly alleviate mechanical allodynia, a key symptom of neuropathic pain. Further investigation into the dose-response relationship, pharmacokinetic/pharmacodynamic profile, and long-term efficacy of (S)-JNJ-54166060 is warranted to fully elucidate its therapeutic potential.

References

Application

JNJ-54166060: Application Notes and Protocols for P2X7 Receptor Target Engagement Biomarker Assays

For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel that plays a crucial role in inflammatory and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel that plays a crucial role in inflammatory and immunological processes.[1][2][3] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often present at sites of inflammation and tissue damage, triggers a cascade of downstream events. These include the opening of a non-selective cation channel leading to calcium influx, the formation of a large membrane pore, and the activation of the NLRP3 inflammasome, which culminates in the processing and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). Consequently, measuring the inhibition of these downstream events serves as a robust method for quantifying the target engagement of P2X7 receptor antagonists like JNJ-54166060.

This document provides detailed application notes and experimental protocols for three key biomarker assays to assess the target engagement of JNJ-54166060: an IL-1β release assay, a calcium influx assay, and a YO-PRO-1 uptake assay.

Data Presentation

While specific functional IC50 values for JNJ-54166060 in the following cellular assays are not publicly available in the searched resources, the table below summarizes the reported binding affinities of the compound for the P2X7 receptor across different species. This data underscores the potency and species-selectivity of JNJ-54166060.

SpeciesIC50 (nM)
Human4
Mouse72
Rat115

Table 1: Binding affinity of JNJ-54166060 for the P2X7 receptor.[1][2]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and the experimental approaches, the following diagrams are provided.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 binds & activates Ca_Influx Ca²⁺ Influx P2X7->Ca_Influx Pore Macropore Formation P2X7->Pore NLRP3 NLRP3 Inflammasome Activation P2X7->NLRP3 YOPRO1 YO-PRO-1 Pore->YOPRO1 uptake Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b pro_IL1b pro-IL-1β pro_IL1b->Caspase1 JNJ JNJ-54166060 JNJ->P2X7 inhibits

Caption: P2X7 receptor signaling pathway and points of intervention.

Experimental Protocols

IL-1β Release Assay

This assay measures the ability of JNJ-54166060 to inhibit the ATP-induced release of IL-1β from monocytes or macrophages. This is a critical downstream functional consequence of P2X7 receptor activation and NLRP3 inflammasome assembly.

Principle:

Lipopolysaccharide (LPS) primes the cells, leading to the transcription and translation of pro-IL-1β. Subsequent activation of the P2X7 receptor by ATP triggers the assembly of the NLRP3 inflammasome, which activates caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature, secretable form. The amount of released IL-1β is quantified by ELISA.

Experimental Workflow:

IL1b_Assay_Workflow cluster_workflow IL-1β Release Assay Workflow Cell_Seeding Seed THP-1 or J774A.1 cells LPS_Priming Prime with LPS Cell_Seeding->LPS_Priming Compound_Incubation Incubate with JNJ-54166060 LPS_Priming->Compound_Incubation ATP_Stimulation Stimulate with ATP Compound_Incubation->ATP_Stimulation Supernatant_Collection Collect Supernatant ATP_Stimulation->Supernatant_Collection ELISA Quantify IL-1β by ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis (IC50 determination) ELISA->Data_Analysis

Caption: Workflow for the IL-1β release assay.

Detailed Protocol:

  • Cell Lines: Human monocytic THP-1 cells or murine macrophage J774A.1 cells.

  • Reagents:

    • RPMI-1640 or DMEM cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin/Streptomycin

    • LPS (from E. coli)

    • ATP

    • JNJ-54166060

    • Human or Mouse IL-1β ELISA kit

  • Procedure:

    • Cell Culture: Culture cells in complete medium. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours prior to the assay.

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 to 1 x 10^5 cells/well) and allow them to adhere overnight.

    • LPS Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 2-4 hours in serum-free medium.

    • Compound Incubation: Remove the LPS-containing medium and add fresh serum-free medium containing various concentrations of JNJ-54166060 or vehicle control (DMSO). Incubate for 30-60 minutes.

    • ATP Stimulation: Add ATP to a final concentration of 1-5 mM and incubate for 30-60 minutes.

    • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

    • ELISA: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Plot the IL-1β concentration against the log concentration of JNJ-54166060 and determine the IC50 value using a non-linear regression analysis.

Calcium Influx Assay

This assay measures the ability of JNJ-54166060 to block the influx of extracellular calcium into cells following P2X7 receptor activation.

Principle:

Activation of the P2X7 receptor opens a non-selective cation channel, leading to a rapid and sustained increase in intracellular calcium concentration. This change can be monitored using fluorescent calcium indicators, such as Fluo-4 AM.

Experimental Workflow:

Calcium_Influx_Workflow cluster_workflow Calcium Influx Assay Workflow Cell_Seeding Seed HEK293-P2X7 or THP-1 cells Dye_Loading Load with Fluo-4 AM Cell_Seeding->Dye_Loading Compound_Incubation Incubate with JNJ-54166060 Dye_Loading->Compound_Incubation Fluorescence_Reading Measure Baseline Fluorescence Compound_Incubation->Fluorescence_Reading Agonist_Addition Add ATP or BzATP Fluorescence_Reading->Agonist_Addition Kinetic_Reading Kinetic Fluorescence Measurement Agonist_Addition->Kinetic_Reading Data_Analysis Data Analysis (IC50 determination) Kinetic_Reading->Data_Analysis

Caption: Workflow for the calcium influx assay.

Detailed Protocol:

  • Cell Lines: HEK293 cells stably expressing the human P2X7 receptor (HEK293-hP2X7) or THP-1 cells.

  • Reagents:

    • Cell culture medium

    • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

    • Fluo-4 AM

    • Pluronic F-127

    • ATP or BzATP (a more potent P2X7 agonist)

    • JNJ-54166060

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium, wash the cells with HBSS, and incubate with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash: Gently wash the cells twice with HBSS to remove extracellular dye.

    • Compound Incubation: Add HBSS containing various concentrations of JNJ-54166060 or vehicle control to the wells and incubate for 15-30 minutes.

    • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~520 nm).

    • Agonist Addition: Inject a solution of ATP (final concentration 1-5 mM) or BzATP (final concentration 10-100 µM) into each well.

    • Kinetic Reading: Immediately after agonist addition, record the fluorescence intensity over time (e.g., every 1-2 seconds for 1-5 minutes).

    • Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) or the area under the curve. Plot the response against the log concentration of JNJ-54166060 to determine the IC50 value.

YO-PRO-1 Uptake Assay

This assay measures the formation of the large, non-selective pore in the cell membrane following sustained P2X7 receptor activation, which allows the passage of larger molecules like the fluorescent dye YO-PRO-1.

Principle:

Prolonged activation of the P2X7 receptor leads to the opening of a macropore. YO-PRO-1 is a membrane-impermeant dye that, upon entering the cell through this pore, intercalates with nucleic acids, resulting in a significant increase in its fluorescence.

Experimental Workflow:

YOPRO1_Uptake_Workflow cluster_workflow YO-PRO-1 Uptake Assay Workflow Cell_Seeding Seed HEK293-P2X7 cells Compound_Incubation Incubate with JNJ-54166060 Cell_Seeding->Compound_Incubation Dye_and_Agonist Add YO-PRO-1 and ATP Compound_Incubation->Dye_and_Agonist Kinetic_Reading Kinetic Fluorescence Measurement Dye_and_Agonist->Kinetic_Reading Data_Analysis Data Analysis (IC50 determination) Kinetic_Reading->Data_Analysis

Caption: Workflow for the YO-PRO-1 uptake assay.

Detailed Protocol:

  • Cell Line: HEK293 cells stably expressing the human P2X7 receptor (HEK293-hP2X7).

  • Reagents:

    • Cell culture medium

    • Physiological salt solution (e.g., HBSS)

    • YO-PRO-1 iodide

    • ATP

    • JNJ-54166060

  • Procedure:

    • Cell Seeding: Seed HEK293-hP2X7 cells in a 96-well black, clear-bottom plate and culture overnight.

    • Compound and Dye Incubation: Wash the cells with the physiological salt solution. Add a solution containing various concentrations of JNJ-54166060 (or vehicle), YO-PRO-1 (e.g., 1-5 µM), and the P2X7 agonist ATP (e.g., 1-5 mM).

    • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader.

    • Kinetic Reading: Measure the fluorescence intensity (Excitation: ~491 nm, Emission: ~509 nm) kinetically over a period of 15-60 minutes.

    • Data Analysis: Determine the rate of YO-PRO-1 uptake (the slope of the linear portion of the fluorescence versus time curve) for each concentration of JNJ-54166060. Plot the rate of uptake against the log concentration of the inhibitor to calculate the IC50 value.

Conclusion

The described biomarker assays provide a robust framework for characterizing the target engagement and functional activity of the P2X7 receptor antagonist JNJ-54166060. The IL-1β release assay offers insights into the compound's anti-inflammatory potential, while the calcium influx and YO-PRO-1 uptake assays provide direct measures of P2X7 channel and pore blockade. Together, these methods are invaluable tools for the preclinical and clinical development of P2X7-targeting therapeutics.

References

Method

Application Notes and Protocols for (S)-JNJ-54166060

A Comprehensive Guide for Researchers and Drug Development Professionals Introduction (S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in in...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation, immune responses, and neuropathic pain. This document provides detailed protocols for the preparation of stock solutions of (S)-JNJ-54166060, ensuring accurate and reproducible experimental results for researchers in pharmacology, neuroscience, and drug discovery.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of (S)-JNJ-54166060 is fundamental for the correct preparation and handling of this compound. The key properties are summarized in the table below.

PropertyValueSource
Molecular Weight 438.81 g/mol [1]
CAS Number 1627900-41-7[1]
Purity Typically ≥98%Commercially Available
Appearance Crystalline solidGeneral Information
Storage Temperature -20°C (Recommended)[2]

Solubility Data

SolventEstimated SolubilityNotes
DMSO ~14 mg/mLDimethyl sulfoxide (B87167) is a common solvent for preparing high-concentration stock solutions of organic compounds.[2][3]
Ethanol ~2 mg/mL[2]
Dimethylformamide (DMF) ~14 mg/mL[2]
Aqueous Buffers (e.g., PBS pH 7.2) Sparingly solubleFor aqueous-based assays, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of (S)-JNJ-54166060 in dimethyl sulfoxide (DMSO).

Materials:

  • (S)-JNJ-54166060 powder

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of (S)-JNJ-54166060 to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of (S)-JNJ-54166060 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.3881 mg of the compound (Molecular Weight = 438.81 g/mol ).

  • Solvent Addition: Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed compound. To prepare a 10 mM stock solution with 4.3881 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed vials. When stored properly, the stock solution should be stable for an extended period.

Protocol 2: Preparation of Working Solutions

This protocol outlines the preparation of working solutions from the 10 mM DMSO stock for use in cell-based assays.

Materials:

  • 10 mM (S)-JNJ-54166060 stock solution in DMSO

  • Appropriate cell culture medium or assay buffer

  • Sterile tubes and pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium or assay buffer to achieve the final working concentrations.

    • Important: To avoid precipitation, ensure that the final concentration of DMSO in the working solution is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.

  • Mixing: Gently mix the working solutions by pipetting or inverting the tubes.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately. Do not store aqueous working solutions for extended periods.[2]

Visualizations

P2X7 Receptor Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the activation of the P2X7 receptor and the point of inhibition by (S)-JNJ-54166060.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway cluster_membrane Plasma Membrane P2X7R P2X7 Receptor Ion_Influx Na+ / Ca2+ Influx K+ Efflux P2X7R->Ion_Influx Pore_Formation Large Pore Formation P2X7R->Pore_Formation ATP Extracellular ATP ATP->P2X7R Activates JNJ (S)-JNJ-54166060 JNJ->P2X7R Inhibits NLRP3_Activation NLRP3 Inflammasome Activation Ion_Influx->NLRP3_Activation Pore_Formation->NLRP3_Activation Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 IL1b IL-1β Maturation and Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation Experimental_Workflow Experimental Workflow: P2X7 Antagonist Assay Cell_Seeding Seed P2X7-expressing cells in a multi-well plate Incubation1 Incubate overnight Cell_Seeding->Incubation1 Pre_treatment Pre-treat cells with (S)-JNJ-54166060 (various concentrations) Incubation1->Pre_treatment Incubation2 Incubate for a defined period Pre_treatment->Incubation2 Stimulation Stimulate with a P2X7 agonist (e.g., ATP) Incubation2->Stimulation Assay Measure downstream effect (e.g., Ca2+ influx, dye uptake) Stimulation->Assay Data_Analysis Data Analysis (IC50 determination) Assay->Data_Analysis

References

Application

Application Notes and Protocols for (S)-JNJ-54166060 in Cell Viability and Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist, in a variety of cell v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist, in a variety of cell viability and cytotoxicity assays. The protocols outlined below are designed to facilitate the accurate assessment of this compound's effects on different cell types.

(S)-JNJ-54166060 has demonstrated significant potency in blocking the P2X7 receptor, an ATP-gated ion channel implicated in inflammation, immune responses, and cell death.[1] Understanding its activity profile through robust cell-based assays is crucial for its development as a potential therapeutic agent.

Data Presentation

The inhibitory activity of (S)-JNJ-54166060 on the P2X7 receptor has been quantified, revealing species-specific potency. The half-maximal inhibitory concentrations (IC50) are summarized below.

Species P2X7 Receptor IC50 (nM)
Human4
Rat115
Mouse72

Data sourced from MedChemExpress, citing Swanson et al., J Med Chem. 2016.[1]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of (S)-JNJ-54166060, it is essential to visualize its place in the P2X7 receptor signaling cascade and the general workflow for its assessment.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway and Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7_Receptor P2X7 Receptor ATP->P2X7_Receptor Activates Ion_Channel_Opening Ion Channel Opening (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7_Receptor->Ion_Channel_Opening Leads to (S)-JNJ-54166060 (S)-JNJ-54166060 (S)-JNJ-54166060->P2X7_Receptor Blocks Pore_Formation Macropore Formation Ion_Channel_Opening->Pore_Formation NLRP3_Inflammasome NLRP3 Inflammasome Activation Pore_Formation->NLRP3_Inflammasome Cell_Death Cell Death / Cytotoxicity Pore_Formation->Cell_Death Inflammatory_Response Inflammatory Response (e.g., IL-1β release) NLRP3_Inflammasome->Inflammatory_Response

P2X7 signaling and antagonist interaction.

Experimental_Workflow General Workflow for Assessing (S)-JNJ-54166060 Activity Cell_Culture 1. Cell Culture (e.g., HEK293, THP-1) Compound_Treatment 2. Pre-incubation with (S)-JNJ-54166060 Cell_Culture->Compound_Treatment Agonist_Stimulation 3. P2X7 Agonist Stimulation (e.g., ATP, BzATP) Compound_Treatment->Agonist_Stimulation Assay_Execution 4. Execute Viability/ Cytotoxicity Assay Agonist_Stimulation->Assay_Execution Data_Analysis 5. Data Analysis (IC50 determination) Assay_Execution->Data_Analysis

Experimental workflow for antagonist assessment.

Experimental Protocols

The following are detailed protocols for commonly used assays to evaluate the efficacy of P2X7 receptor antagonists like (S)-JNJ-54166060.

YO-PRO-1 Dye Uptake Assay (Pore Formation)

This assay measures the uptake of the fluorescent dye YO-PRO-1, which can enter cells through the large pores formed upon P2X7 receptor activation.

Materials:

  • Cells expressing the P2X7 receptor (e.g., HEK293-P2X7, THP-1)

  • 96-well black, clear-bottom microplates

  • (S)-JNJ-54166060

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • YO-PRO-1 Iodide

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of (S)-JNJ-54166060 in assay buffer. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the compound dilutions).

  • Dye Loading and Compound Incubation:

    • Wash the cells once with assay buffer.

    • Add the (S)-JNJ-54166060 dilutions or vehicle control to the respective wells.

    • Add YO-PRO-1 to a final concentration of 1-5 µM.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for YO-PRO-1 (approx. 491 nm Ex / 509 nm Em).

    • Record a baseline fluorescence reading for 1-2 minutes.

    • Add the P2X7 agonist (e.g., ATP to a final concentration of 1-5 mM) to all wells simultaneously using an automated injector if available.

    • Immediately begin kinetic measurement of fluorescence intensity every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of YO-PRO-1 uptake or the endpoint fluorescence intensity for each well.

    • Normalize the data to the vehicle control (100% activation) and a no-agonist control (0% activation).

    • Plot the percentage of inhibition against the concentration of (S)-JNJ-54166060 and fit the data to a dose-response curve to determine the IC50 value.

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following the opening of the P2X7 ion channel.

Materials:

  • Cells expressing the P2X7 receptor

  • 96-well black, clear-bottom microplates

  • (S)-JNJ-54166060

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., HBSS with calcium and magnesium)

  • Fluorescence microplate reader with kinetic reading and injection capabilities

Protocol:

  • Cell Seeding: Seed cells as described in the YO-PRO-1 assay protocol.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate for 45-60 minutes at 37°C.

    • Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Incubation: Add serial dilutions of (S)-JNJ-54166060 or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader (e.g., Ex/Em ~485/525 nm for Fluo-4).

    • Record a baseline fluorescence reading for several seconds.

    • Inject the P2X7 agonist and immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence from baseline (peak fluorescence - baseline fluorescence).

    • Normalize the data and plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

MTT/XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity can reflect cytotoxicity.

Materials:

  • Cells expressing the P2X7 receptor

  • 96-well clear microplates

  • (S)-JNJ-54166060

  • P2X7 receptor agonist (e.g., ATP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Absorbance microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Agonist Stimulation:

    • Pre-treat cells with various concentrations of (S)-JNJ-54166060 or vehicle for 1-2 hours.

    • Add a high concentration of ATP (e.g., 3-5 mM) to induce P2X7-mediated cell death.

    • Incubate for a period known to induce significant cell death (e.g., 6-24 hours). Include a no-agonist control to represent 100% viability.

  • MTT/XTT Incubation:

    • Add MTT or XTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Measurement:

    • If using MTT, add the solubilization solution and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate cell viability as a percentage of the no-agonist control.

    • Plot the percentage of viability against the concentration of (S)-JNJ-54166060 to determine its protective effect against ATP-induced cytotoxicity.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels suggests cytotoxicity.

Materials:

  • Cells expressing the P2X7 receptor

  • 96-well opaque-walled microplates

  • (S)-JNJ-54166060

  • P2X7 receptor agonist (e.g., ATP)

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT/XTT assay (steps 1 and 2).

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer.

  • Data Analysis:

    • Calculate cell viability as a percentage of the luminescent signal from the no-agonist control wells.

    • Plot the percentage of viability against the concentration of (S)-JNJ-54166060 to assess its protective effects.

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with JNJ-54166060 in vitro

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with the P2X7 receptor antagonist, JNJ-54166060, in in vitro experiment...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with the P2X7 receptor antagonist, JNJ-54166060, in in vitro experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing precipitation when I dilute my JNJ-54166060 stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?

A1: This is a common issue for poorly soluble compounds. Precipitation occurs when the concentration of JNJ-54166060 exceeds its solubility limit in the final aqueous buffer. The organic solvent from your stock solution (likely DMSO) is miscible with the aqueous medium, but the compound itself may not be.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to lower the final working concentration of JNJ-54166060 in your assay.

  • Optimize Dilution Method:

    • Always add the DMSO stock solution to the pre-warmed aqueous buffer, never the other way around.

    • Ensure rapid and thorough mixing immediately after adding the stock solution to the buffer. This can be achieved by vortexing or vigorous pipetting.

  • Lower DMSO Percentage: Keep the final concentration of DMSO in your working solution as low as possible (ideally ≤ 0.1%) and consistent across all experimental conditions.

  • Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the compound stock can sometimes improve solubility. However, be cautious as prolonged heat can degrade some compounds.

  • Sonication: If you still observe precipitation, brief sonication in a water bath sonicator (5-10 minutes) can help to break up precipitate particles and aid in redissolving the compound.[1]

Q2: What is the best solvent to use for preparing a stock solution of JNJ-54166060?

A2: For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution of JNJ-54166060. It is a powerful polar aprotic solvent that can dissolve a wide range of organic compounds.

Q3: What is a recommended starting concentration for a JNJ-54166060 stock solution in DMSO?

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is generally the first choice, other organic solvents can be considered. However, their suitability depends on the specific experimental system due to potential toxicity or off-target effects.

SolventPotential ConcentrationAdvantagesDisadvantages
DMSO 10-20 mM (estimated)High solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations (>0.5%).
Ethanol 1-50 mMBiologically compatible; can be used with other solvents.Lower solubilizing power than DMSO for highly nonpolar compounds.[1]
PEG 400 Formulation dependentCan significantly increase solubility.High viscosity; may not be suitable for all in vitro applications.[1]

Q5: My JNJ-54166060 is stored as a solid. What is the best way to prepare a stock solution?

A5: The following is a general protocol for preparing a 10 mM stock solution of JNJ-54166060 in DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM JNJ-54166060 Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of JNJ-54166060 powder (e.g., 1 mg) using an analytical balance. The molecular weight of JNJ-54166060 is approximately 477.86 g/mol .

  • Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000

    • For 1 mg: (1 mg / 477.86 g/mol ) * 100,000 = 209.26 µL

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Pre-warm Buffer: Pre-warm your final aqueous buffer (e.g., cell culture medium) to the experimental temperature (e.g., 37°C).

  • Serial Dilution (if necessary): If a very low final concentration is required, it may be beneficial to perform an intermediate dilution of your DMSO stock in fresh DMSO.

  • Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).

Visualizing Experimental Workflows and Biological Pathways

Below are diagrams to help visualize the troubleshooting process and the biological context of JNJ-54166060's mechanism of action.

G cluster_0 Troubleshooting Workflow for JNJ-54166060 Solubility start Precipitation observed upon dilution in aqueous buffer q1 Is the final concentration of JNJ-54166060 essential? start->q1 a1_yes Lower the final concentration q1->a1_yes No q2 Optimize dilution technique? q1->q2 Yes end_success Solution is clear, proceed with experiment a1_yes->end_success a2_yes Add DMSO stock to pre-warmed buffer with rapid mixing q2->a2_yes Yes q3 Is the final DMSO concentration > 0.1%? q2->q3 No a2_yes->q3 a3_yes Reduce final DMSO concentration q3->a3_yes Yes q4 Still observing precipitation? q3->q4 No a3_yes->q4 a4_yes Try gentle warming (37°C) or brief sonication q4->a4_yes Yes end_fail Consider alternative formulation or assay modification q4->end_fail No a4_yes->end_success

Caption: Troubleshooting decision tree for addressing JNJ-54166060 solubility issues.

P2X7_Signaling_Pathway cluster_1 P2X7 Receptor Signaling Pathway atp Extracellular ATP p2x7 P2X7 Receptor atp->p2x7 activates ion_flux Ion Flux (Na+, Ca2+ influx; K+ efflux) p2x7->ion_flux apoptosis Apoptosis p2x7->apoptosis jnj JNJ-54166060 jnj->p2x7 inhibits nlrp3 NLRP3 Inflammasome Activation ion_flux->nlrp3 mapk MAPK Pathway Activation (p38, ERK, JNK) ion_flux->mapk caspase1 Caspase-1 Activation nlrp3->caspase1 il1b IL-1β Maturation & Release caspase1->il1b inflammation Inflammation il1b->inflammation mapk->inflammation

Caption: Simplified signaling pathway of the P2X7 receptor, the target of JNJ-54166060.

Summary of JNJ-54166060 Properties

ParameterValueSpeciesReference
Target P2X7 ReceptorHuman, Rat, Mouse[1]
IC₅₀ 4 nMHuman[1]
IC₅₀ 115 nMRat[1]
IC₅₀ 72 nMMouse[1]
Oral Bioavailability 55%Rat[1]
Oral Bioavailability >100%Dog[1]
Oral Bioavailability 54%Monkey[1]

References

Optimization

Technical Support Center: Optimizing (S)-JNJ-54166060 Concentration for Maximum Efficacy

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist. This resource...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of (S)-JNJ-54166060 concentration for maximal therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is (S)-JNJ-54166060 and what is its mechanism of action?

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2][3] High concentrations of extracellular ATP, often present in inflammatory microenvironments, activate the P2X7R, leading to the formation of a non-selective pore. This triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[4][5][6][7] (S)-JNJ-54166060 competitively blocks the P2X7R, thereby inhibiting these inflammatory responses.

Q2: What are the reported IC50 values for (S)-JNJ-54166060?

The half-maximal inhibitory concentration (IC50) of JNJ-54166060, of which (S)-JNJ-54166060 is an enantiomer, varies across species. Reported IC50 values are:

  • Human P2X7R: 4 nM

  • Rat P2X7R: 115 nM

  • Mouse P2X7R: 72 nM[2]

Q3: What are the key downstream signaling pathways affected by (S)-JNJ-54166060?

By antagonizing the P2X7R, (S)-JNJ-54166060 primarily inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune response. This, in turn, blocks the processing and release of the pro-inflammatory cytokines IL-1β and IL-18.[4][6] Additionally, P2X7R activation has been linked to other signaling pathways, including the PI3K-Akt pathway, and can influence processes like apoptosis.[8]

Q4: What are some common challenges when working with P2X7 receptor antagonists?

Researchers may encounter challenges such as:

  • Species-specific differences in potency: As noted with the IC50 values, the efficacy of P2X7R antagonists can vary significantly between species.

  • Suboptimal pharmacokinetic properties: Issues like poor solubility and metabolic instability can affect in vivo efficacy.

  • Off-target effects: While (S)-JNJ-54166060 is reported to be selective, it is crucial to consider and control for potential off-target activities.[9]

Troubleshooting Guides

This section provides solutions to common issues that may arise during the experimental optimization of (S)-JNJ-54166060 concentration.

Issue 1: Lower than expected or no inhibition of P2X7R activity.

Potential Cause Troubleshooting Steps
Compound Degradation Prepare fresh stock solutions of (S)-JNJ-54166060 in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature, protected from light.[10]
Inaccurate Concentration Verify the concentration of the stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay conditions.
Low P2X7R Expression Confirm P2X7R expression in your cell line or primary cells using techniques like Western blot or qPCR. Consider using a positive control cell line known to express high levels of functional P2X7R.[10]
High Agonist Concentration An excessively high concentration of the P2X7R agonist (e.g., ATP or BzATP) can outcompete the antagonist. Perform an agonist dose-response curve to determine the EC50 and use a concentration around the EC80 for your inhibition assays.[10]
Assay Interference Components in the assay buffer, such as high protein concentrations, may bind to the compound and reduce its effective concentration. Test the stability and activity of (S)-JNJ-54166060 in your specific assay buffer.[10]

Issue 2: High background signal or apparent agonist-independent activity.

Potential Cause Troubleshooting Steps
Cell Stress Ensure cells are healthy and not overly confluent, as stressed cells may release ATP, leading to baseline P2X7R activation.
Compound Cytotoxicity Perform a cell viability assay (e.g., MTT or LDH assay) to determine if the observed effects are due to cytotoxicity at the tested concentrations of (S)-JNJ-54166060.
Off-Target Effects To confirm that the observed effect is mediated by P2X7R, consider using a structurally unrelated P2X7R antagonist as a control. If the effect persists with (S)-JNJ-54166060 but not the control, it may indicate an off-target effect.[9]

Quantitative Data Summary

The following table summarizes the inhibitory potency of JNJ-54166060 against P2X7 receptors from different species.

Species IC50 (nM)
Human4
Rat115
Mouse72
[Source: MedChemExpress][2]

Experimental Protocols

Detailed methodologies for key experiments to determine the optimal concentration and efficacy of (S)-JNJ-54166060 are provided below.

In Vitro IL-1β and IL-18 Release Assay

This assay quantifies the inhibitory effect of (S)-JNJ-54166060 on the release of pro-inflammatory cytokines from immune cells.[11]

Materials:

  • Monocytic cell line (e.g., THP-1) or primary macrophages.

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS.

  • Lipopolysaccharide (LPS).

  • P2X7R agonist (ATP or BzATP).

  • (S)-JNJ-54166060.

  • ELISA kits for human IL-1β and IL-18.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density. For THP-1 cells, differentiate into macrophages using PMA.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β and pro-IL-18 expression.

  • Antagonist Treatment: Wash the cells with PBS and pre-incubate with varying concentrations of (S)-JNJ-54166060 for 30-60 minutes.

  • Agonist Stimulation: Stimulate the cells with a P2X7R agonist (e.g., ATP at 1-5 mM or BzATP at 100-300 µM) for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate and collect the supernatants.

  • Cytokine Quantification: Measure the concentration of IL-1β and IL-18 in the supernatants using ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of (S)-JNJ-54166060 and determine the IC50 value.

Calcium Influx Assay

This assay measures the ability of (S)-JNJ-54166060 to inhibit agonist-induced calcium influx through the P2X7R channel.

Materials:

  • Cells expressing P2X7R.

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with calcium and magnesium).

  • P2X7R agonist (ATP or BzATP).

  • (S)-JNJ-54166060.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's protocol.

  • Antagonist Treatment: Add different concentrations of (S)-JNJ-54166060 to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Inject the P2X7R agonist and immediately begin recording the fluorescence signal over time.

  • Data Analysis: Calculate the change in fluorescence intensity and normalize the data to the vehicle control to determine the IC50 value.[10]

Dye Uptake Assay for Pore Formation

This assay assesses the inhibition of P2X7R-mediated pore formation by measuring the uptake of a fluorescent dye.[12]

Materials:

  • Cells expressing P2X7R.

  • Fluorescent dye (e.g., YO-PRO-1 or Ethidium Bromide).

  • Assay buffer.

  • P2X7R agonist (ATP or BzATP).

  • (S)-JNJ-54166060.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Antagonist and Dye Incubation: Pre-incubate the cells with varying concentrations of (S)-JNJ-54166060 and the fluorescent dye for 10-15 minutes.

  • Agonist Stimulation: Add the P2X7R agonist to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at various time points.

  • Data Analysis: Subtract the background fluorescence and plot the fluorescence intensity over time. Calculate the IC50 value from the dose-response curve.

Visualizations

P2X7 Receptor Signaling Pathway

P2X7R_Signaling P2X7 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Pore Pore Formation P2X7R->Pore Induces Ca_influx Ca²⁺ Influx Pore->Ca_influx K_efflux K⁺ Efflux Pore->K_efflux Apoptosis Apoptosis Pore->Apoptosis NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 pro_IL1b Pro-IL-1β Casp1->pro_IL1b Cleaves pro_IL18 Pro-IL-18 Casp1->pro_IL18 Cleaves IL1b IL-1β Release pro_IL1b->IL1b IL18 IL-18 Release pro_IL18->IL18 Antagonist (S)-JNJ-54166060 Antagonist->P2X7R Inhibits

Caption: P2X7R signaling pathway and the inhibitory action of (S)-JNJ-54166060.

Experimental Workflow for IC50 Determination

IC50_Workflow Workflow for IC50 Determination of (S)-JNJ-54166060 start Start cell_prep Prepare Cells Expressing P2X7R start->cell_prep antagonist_prep Prepare Serial Dilutions of (S)-JNJ-54166060 cell_prep->antagonist_prep pre_incubation Pre-incubate Cells with Antagonist antagonist_prep->pre_incubation agonist_addition Add P2X7R Agonist (ATP or BzATP) pre_incubation->agonist_addition measurement Measure Cellular Response (e.g., Ca²⁺ influx, Dye Uptake, IL-1β Release) agonist_addition->measurement data_analysis Data Analysis measurement->data_analysis dose_response Generate Dose-Response Curve data_analysis->dose_response ic50 Calculate IC50 Value dose_response->ic50 end End ic50->end

Caption: A generalized workflow for determining the IC50 of (S)-JNJ-54166060.

Troubleshooting Logic Flow

Troubleshooting_Flow Troubleshooting Logic for Unexpected Results start Unexpected Experimental Result check_compound Verify Compound Integrity and Concentration start->check_compound check_cells Confirm Cell Health and P2X7R Expression check_compound->check_cells Compound OK check_assay Review Assay Conditions (e.g., Agonist Concentration) check_cells->check_assay Cells OK perform_controls Perform Control Experiments (e.g., Different Antagonist, Viability Assay) check_assay->perform_controls Assay OK off_target Consider Off-Target Effects perform_controls->off_target Inconsistent with P2X7R Inhibition on_target Optimize On-Target Assay Conditions perform_controls->on_target Consistent with P2X7R Inhibition

References

Troubleshooting

Technical Support Center: P2X7 Antagonists in Cell-Based Assays

Welcome to the technical support center for P2X7 antagonist-based cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P2X7 antagonist-based cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for P2X7 antagonists?

A1: P2X7 antagonists block the P2X7 receptor, an ATP-gated ion channel.[1] Activation of this receptor by high concentrations of extracellular ATP triggers the influx of cations like Ca²⁺ and Na⁺, and the efflux of K⁺.[2][3] This ion flux initiates downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[2][4] P2X7 antagonists are designed to inhibit these ATP-induced events.[2]

Q2: My P2X7 antagonist shows no or reduced inhibition of P2X7 receptor activity. What are the possible causes?

A2: Several factors could contribute to a lack of inhibitory activity. These include degradation of the antagonist, an inadequate concentration, or issues with the experimental conditions. It's crucial to prepare fresh stock solutions, perform dose-response experiments to determine the optimal concentration for your specific cell type, and ensure the stability of the antagonist in your assay buffer.[1]

Q3: I am observing effects that are inconsistent with P2X7R inhibition. Could this be due to off-target effects?

A3: Yes, unexpected phenotypes can arise from off-target activities of the P2X7 antagonist.[2] Like many small molecule inhibitors, P2X7 antagonists may interact with other cellular targets, such as other P2X receptor subtypes or kinases.[2][5] Some compounds have even been reported to have agonist-like effects on other signaling proteins.[5] It is also possible that the observed effect is a previously uncharacterized downstream consequence of P2X7R inhibition in your specific experimental model.[2]

Q4: How can I confirm that the effects I'm seeing are due to on-target P2X7R inhibition and not off-target effects?

A4: To confirm on-target engagement, you can perform a dose-response experiment to verify that your antagonist inhibits a known P2X7R-mediated event, such as ATP-induced calcium influx, IL-1β release, or pore formation.[2] Additionally, using a structurally unrelated but well-characterized P2X7R antagonist should produce the same phenotype if the effect is on-target.[2] Testing the antagonist in a cell line that does not express the P2X7 receptor can also help identify potential off-target effects.[1][3]

Q5: My cells are showing signs of stress or death after treatment with the P2X7 antagonist. What should I do?

A5: High concentrations of the P2X7 antagonist or its vehicle (e.g., DMSO) may be cytotoxic.[1] It is essential to perform a cell viability assay, such as an MTT or LDH release assay, to determine the non-toxic concentration range for your specific cells.[1][6] Ensure your cells are healthy and not overly confluent before starting the experiment.[1]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Phenotype Observed

You observe a cellular phenotype that is not readily explained by the inhibition of the P2X7R signaling pathway.

A Unexpected Phenotype Observed B Confirm On-Target Engagement (Dose-response of known P2X7R event) A->B C Is P2X7R inhibited? B->C D No C->D E Yes C->E F Troubleshoot Assay Conditions: - Antagonist degradation - Incorrect concentration - Buffer instability D->F G Investigate Off-Target Effects E->G H Use Structurally Unrelated P2X7R Antagonist G->H N Test in P2X7R Knockout/ Knockdown Cells G->N I Does the new antagonist reproduce the phenotype? H->I J No I->J K Yes I->K L Phenotype is likely an off-target effect of the original antagonist J->L M Phenotype is likely a true (but perhaps novel) P2X7R-mediated effect K->M O Is the phenotype still present? N->O P Yes O->P Q No O->Q P->L Q->M

Caption: A logical workflow for troubleshooting unexpected experimental results.

Issue 2: High Background Signal or Apparent Agonist-Independent Activity

You observe a high background signal in your assay, or the antagonist appears to have activity even without the addition of a P2X7R agonist.

Possible Causes and Solutions:

  • Cell Stress or Death: Unhealthy or overly confluent cells can lead to non-specific signals.

    • Solution: Ensure cells are healthy and seeded at an appropriate density. Perform a cell viability assay to rule out cytotoxicity from the antagonist or vehicle.[1]

  • Off-Target Effects: The antagonist may be interacting with other receptors or signaling pathways that are active under basal conditions.[2]

    • Solution: Test the antagonist in a cell line that does not express P2X7R to see if the effect persists.[1]

  • Agonist-like Effects: Some compounds initially identified as P2X7R antagonists have been found to have agonist-like effects on other signaling proteins.[5]

    • Solution: Review the literature for known off-target or agonist-like activities of your specific antagonist or structurally similar compounds.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying antagonist potency. The following table provides typical IC50 values for some well-characterized P2X7 antagonists as a reference. Note that these values can vary depending on the cell line, species, agonist, and assay type used.

CompoundAssay TypeCell LineSpeciesAgonistIC50 (nM)
A-740003Calcium Influx1321N1 AstrocytomaRatBzATP18
A-740003Calcium Influx1321N1 AstrocytomaHumanBzATP40
A-438079Calcium Influx1321N1 AstrocytomaRatBzATP100
A-438079Calcium Influx1321N1 AstrocytomaHumanBzATP300
AZ10606120Cell ViabilityU251 GlioblastomaHuman-17,000
Brilliant Blue GDye UptakeJ774.G8MouseATP1,300-2,600
Oxidized ATPDye UptakeJ774.G8MouseATP173,000-285,000

Data sourced from multiple references.[6][7][8]

Experimental Protocols & Signaling Pathways

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade leading to inflammatory responses.

cluster_membrane Cell Membrane P2X7R P2X7 Receptor IonFlux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->IonFlux Pore Pore Formation P2X7R->Pore ATP Extracellular ATP ATP->P2X7R Activates Antagonist P2X7 Antagonist Antagonist->P2X7R Blocks NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Apoptosis Apoptosis Pore->Apoptosis Casp1 Caspase-1 Activation NLRP3->Casp1 Cytokines IL-1β / IL-18 Release Casp1->Cytokines

Caption: Simplified P2X7R activation and downstream signaling events.

Key Experimental Workflows

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.

A Seed cells expressing P2X7R in a microplate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Wash cells to remove excess dye B->C D Pre-incubate cells with varying concentrations of P2X7 antagonist C->D E Measure baseline fluorescence D->E F Add P2X7R agonist (e.g., BzATP) E->F G Immediately record kinetic fluorescence signal F->G H Analyze data: - Calculate ΔF (Peak - Baseline) - Normalize to controls - Determine IC50 G->H

Caption: Experimental workflow for a calcium influx assay.

Detailed Methodology:

  • Cell Preparation: Seed cells expressing the P2X7 receptor into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Remove the cell culture medium and add the loading buffer to each well. Incubate the plate at 37°C for 30-60 minutes in the dark.[1]

  • Compound Treatment: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). Add different concentrations of the P2X7 antagonist or vehicle control to the wells and incubate for 15-30 minutes.[1]

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. After establishing a baseline reading, inject a P2X7 agonist (e.g., ATP or BzATP) into each well and immediately begin recording the fluorescence signal over time.[1][7]

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline from the peak fluorescence. Normalize the data to the vehicle control and plot the results as a percentage of the maximal agonist response to determine the IC50 value.[1]

This assay assesses the inhibition of P2X7R-mediated large pore formation by measuring the uptake of a membrane-impermeant fluorescent dye.[2]

A Seed cells expressing P2X7R in a microplate B Prepare assay solution containing a membrane-impermeant dye (e.g., YO-PRO-1, Ethidium (B1194527) Bromide) A->B C Add varying concentrations of P2X7 antagonist to wells B->C D Add P2X7R agonist (e.g., ATP) to initiate pore formation C->D E Incubate at room temperature, protected from light D->E F Measure fluorescence intensity E->F G Analyze data: - Subtract background fluorescence - Normalize to controls - Determine IC50 F->G

Caption: Experimental workflow for a dye uptake (pore formation) assay.

Detailed Methodology:

  • Cell Preparation: Plate cells expressing P2X7R in a suitable multi-well plate.

  • Compound Incubation: Incubate cells with a fluorescent dye that is normally membrane-impermeant (e.g., YO-PRO-1 or ethidium bromide) in the presence of varying concentrations of the P2X7 antagonist.[2]

  • Agonist Stimulation: Add a P2X7R agonist to trigger pore formation.[2]

  • Measurement: Measure the uptake of the dye by flow cytometry or fluorescence microscopy/plate reader.[2]

  • Data Analysis: Quantify the percentage of positive cells or the mean fluorescence intensity and normalize to controls to determine the antagonist's IC50 value.

This assay quantifies the ability of a P2X7 antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.

Detailed Methodology:

  • Cell Priming (if necessary): Prime immune cells (e.g., macrophages) with a stimulus like LPS to induce pro-IL-1β expression.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of the P2X7 antagonist.

  • Agonist Stimulation: Stimulate the cells with a high concentration of ATP (e.g., 5 mM) for 30-60 minutes to activate the P2X7R and the NLRP3 inflammasome.[9]

  • Supernatant Collection: Carefully collect the cell culture supernatants.[9]

  • Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit.[9]

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release compared to the vehicle control and determine the IC50 value.[9]

References

Optimization

Addressing JNJ-54166060 instability in long-term experiments

Welcome to the technical support center for JNJ-54166060. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges with JNJ-54166060 instability in long-te...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-54166060. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges with JNJ-54166060 instability in long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-54166060 and what is its mechanism of action?

JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] The P2X7 receptor is primarily expressed on immune cells and is involved in inflammatory processes.[2] Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion flux triggers downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β. JNJ-54166060 blocks these ATP-induced events by inhibiting the P2X7 receptor.

Q2: What are the recommended storage conditions for JNJ-54166060 stock solutions?

For long-term stability, it is recommended to prepare high-concentration stock solutions of JNJ-54166060 in a suitable solvent like DMSO. These stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q3: How stable is JNJ-54166060 in aqueous solutions and cell culture media?

Currently, there is no publicly available, specific quantitative data on the long-term stability of JNJ-54166060 in various cell culture media at 37°C. The stability of a small molecule in cell culture can be influenced by several factors, including the composition of the media, pH, and the presence of cellular enzymes. For critical long-term experiments, it is advisable to conduct a stability study under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section of this guide. Consider replenishing the media with freshly diluted JNJ-54166060 at regular intervals during multi-day experiments to ensure consistent compound activity.

Q4: What are potential off-target effects of JNJ-54166060?

Troubleshooting Guides

This section addresses common issues that may arise during long-term experiments with JNJ-54166060.

Issue 1: Loss of JNJ-54166060 Activity Over Time

Possible Cause Troubleshooting Steps
Degradation in aqueous media 1. Assess stability: Perform a time-course experiment to measure the concentration of JNJ-54166060 in your cell culture medium at 37°C using LC-MS/MS. 2. Replenish compound: For long-term experiments, change the media and re-add fresh JNJ-54166060 every 24-48 hours. 3. Optimize media: Test stability in different media formulations (e.g., with or without serum, different buffering systems).
Adsorption to plasticware 1. Use low-binding plates: Utilize low protein-binding tissue culture plates and pipette tips. 2. Pre-coat plates: Consider pre-coating plates with a blocking agent like bovine serum albumin (BSA). 3. Measure free compound: Quantify the concentration of JNJ-54166060 in the supernatant to determine the extent of adsorption.
Cellular metabolism 1. Analyze cell lysates: Measure the concentration of JNJ-54166060 and potential metabolites in cell lysates over time. 2. Use metabolic inhibitors: If metabolism is suspected, co-incubate with broad-spectrum metabolic inhibitors (use with caution as this can have other effects on the cells).
Photodegradation 1. Protect from light: Store stock solutions and conduct experiments in the dark or under amber light conditions.

Issue 2: High Variability Between Experimental Replicates

Possible Cause Troubleshooting Steps
Inconsistent compound preparation 1. Standardize stock solution preparation: Ensure JNJ-54166060 is fully dissolved in the stock solution. Vortex thoroughly. 2. Consistent dilution: Use calibrated pipettes and a consistent dilution scheme for all experiments. Prepare fresh dilutions for each experiment.
Incomplete solubilization in media 1. Pre-warm media: Add the JNJ-54166060 stock solution to pre-warmed (37°C) cell culture media. 2. Mix thoroughly: Gently vortex or invert the media after adding the compound to ensure even distribution. 3. Check for precipitation: Visually inspect the media for any signs of precipitation after adding JNJ-54166060.
Cell culture inconsistencies 1. Consistent cell seeding density: Ensure all wells are seeded with the same number of cells. 2. Maintain cell health: Monitor cell viability and morphology throughout the experiment. Ensure cells are not overly confluent.

Data Presentation

Table 1: Physicochemical Properties of JNJ-54166060

PropertyValue
Molecular Formula C₂₀H₁₅ClF₄N₄O
Molecular Weight 438.8 g/mol
IC₅₀ (human P2X7) 4 nM[1]
IC₅₀ (rat P2X7) 115 nM[1]
IC₅₀ (mouse P2X7) 72 nM[1]

Table 2: Hypothetical Stability of JNJ-54166060 in Cell Culture Media at 37°C (Illustrative Example)

Note: This table presents hypothetical data for illustrative purposes as specific stability data for JNJ-54166060 is not publicly available. Researchers should perform their own stability assessments.

Time (hours)% Remaining in DMEM + 10% FBS% Remaining in PBS
0100%100%
695%98%
1288%96%
2475%92%
4855%85%
7230%78%

Experimental Protocols

Protocol 1: Assessing the Stability of JNJ-54166060 in Cell Culture Media

Objective: To determine the stability of JNJ-54166060 in a specific cell culture medium over time at 37°C.

Materials:

  • JNJ-54166060

  • DMSO (for stock solution)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes or 96-well plates

  • LC-MS/MS system for analysis

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of JNJ-54166060 in DMSO.

  • Prepare Working Solutions: Dilute the stock solution in the cell culture medium and PBS to a final working concentration (e.g., 10 µM). Prepare enough volume for all time points.

  • Incubation: Aliquot the working solutions into sterile tubes or wells of a plate. Include a "time zero" sample that is immediately processed. Incubate the remaining samples at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours), remove an aliquot from each condition.

  • Sample Processing: Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • LC-MS/MS Analysis: Analyze the concentration of JNJ-54166060 in each sample using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of JNJ-54166060 remaining at each time point relative to the time zero sample.

Mandatory Visualization

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor (JNJ-54166060 Target) ATP->P2X7R Activates Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Induces NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 NFkB NF-κB Activation Ion_Flux->NFkB Akt Akt Activation Ion_Flux->Akt Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B Cell_Responses Apoptosis, Proliferation, Autophagy IL1B->Cell_Responses NFkB->Cell_Responses Akt->Cell_Responses JNJ JNJ-54166060 JNJ->P2X7R Inhibits

Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-54166060.

Troubleshooting_Workflow start Inconsistent/Unexpected Experimental Results check_compound Verify JNJ-54166060 Stock Solution start->check_compound check_protocol Review Experimental Protocol check_compound->check_protocol OK solution_prep Prepare Fresh Stock and Working Solutions check_compound->solution_prep Issue Found check_stability Assess Compound Stability in Media check_protocol->check_stability OK standardize_protocol Standardize Handling and Cell Culture check_protocol->standardize_protocol Issue Found check_off_target Investigate Potential Off-Target Effects check_stability->check_off_target Stable modify_protocol Modify Protocol (e.g., replenish compound) check_stability->modify_protocol Unstable use_controls Use Appropriate Controls (e.g., different antagonist, P2X7-null cells) check_off_target->use_controls Off-Target Suspected end Consistent Results check_off_target->end On-Target solution_prep->start standardize_protocol->start modify_protocol->start use_controls->end

Caption: A logical workflow for troubleshooting unexpected experimental results with JNJ-54166060.

References

Troubleshooting

Technical Support Center: Minimizing Variability in Experiments with (S)-JNJ-54166060

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability when working with the P2...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability when working with the P2X7 receptor antagonist, (S)-JNJ-54166060.

Frequently Asked Questions (FAQs)

Q1: What is (S)-JNJ-54166060 and what is its primary mechanism of action?

A1: (S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor.[1] The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in various physiological and pathological processes, including inflammation, immune responses, and neuropathic pain.[2][3][4] (S)-JNJ-54166060 exerts its effects by blocking the activation of the P2X7 receptor, thereby inhibiting downstream signaling pathways.

Q2: What are the known species differences in the potency of (S)-JNJ-54166060?

A2: Yes, there are significant species-specific differences in the potency of (S)-JNJ-54166060. It is crucial to consider these differences when designing experiments. The reported IC50 values are summarized in the table below.

SpeciesIC50 (nM)
Human4
Rat115
Mouse72
(Data sourced from MedChemExpress)[1]

Q3: What are the major downstream signaling pathways affected by P2X7 receptor antagonism?

A3: The P2X7 receptor is a multifaceted signaling hub. Its activation triggers several downstream pathways, and consequently, its antagonism by (S)-JNJ-54166060 can modulate these processes. Key pathways include:

  • Inflammasome Activation: P2X7 activation is a key step in the assembly and activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[5][6]

  • NF-κB Signaling: The P2X7 receptor can activate the NF-κB pathway, a central regulator of inflammatory gene expression.[7]

  • MAPK Signaling: P2X7 receptor activation can trigger the p38/ERK/JNK MAPK signaling cascades, contributing to neuroinflammation.[6]

  • Calcium Signaling: As an ion channel, the P2X7 receptor mediates calcium influx, which acts as a second messenger to regulate numerous cellular processes.[5]

Below is a diagram illustrating the primary P2X7 receptor signaling pathways.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 binds & activates Ca_influx Ca²⁺ Influx P2X7->Ca_influx mediates NFkB NF-κB Activation P2X7->NFkB MAPK MAPK Activation (p38, ERK, JNK) P2X7->MAPK NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 IL1b IL-1β Release NLRP3->IL1b Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation IL1b->Inflammation JNJ (S)-JNJ-54166060 JNJ->P2X7 inhibits

Caption: P2X7 Receptor Signaling Pathways and the inhibitory action of (S)-JNJ-54166060.

Troubleshooting Guides

In Vitro Experiment Variability

Issue: High variability in cell-based assay results (e.g., calcium flux, cytokine release).

Potential Cause Troubleshooting Steps
Cell Line Authenticity and Passage Number Ensure cell lines are obtained from a reputable source and regularly authenticated. Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging.
Genetic Polymorphisms in P2X7 Receptor Be aware that single nucleotide polymorphisms (SNPs) in the P2RX7 gene can significantly alter receptor function, including pore formation and channel gating.[8][9][10] If possible, use cell lines with a known and consistent P2RX7 genotype.
Inconsistent Cell Culture Conditions Standardize all cell culture parameters, including media composition (serum source and concentration), confluency at the time of the assay, and incubation conditions (temperature, CO2, humidity).[11]
Compound Solubility and Stability Prepare fresh stock solutions of (S)-JNJ-54166060 for each experiment. Ensure complete solubilization and avoid repeated freeze-thaw cycles. Confirm the stability of the compound in your specific assay medium.
Assay-Specific Technical Issues For fluorescence-based assays, use phenol (B47542) red-free media to reduce background fluorescence.[11] For plate-based assays, ensure uniform cell seeding and check for edge effects.
In Vivo Experiment Variability

Issue: Inconsistent or unexpected results in animal models.

Potential Cause Troubleshooting Steps
Pharmacokinetic Differences Be mindful of the significant differences in the oral bioavailability and half-life of (S)-JNJ-54166060 across species.[1] Dosing regimens should be optimized for each species based on pharmacokinetic data.
Genetic Background of Animal Strains Different mouse strains can have variations in their P2rx7 gene, leading to altered receptor function and varied responses to antagonists.[9] Clearly report the strain of animals used and consider using strains with a defined P2rx7 status.
Route of Administration and Formulation The route of administration (e.g., oral gavage, intraperitoneal injection) can impact drug exposure. Ensure a consistent and appropriate vehicle is used for formulation and that the compound remains in solution.
Off-Target Effects While (S)-JNJ-54166060 is reported to be selective, at high concentrations, the possibility of off-target effects should be considered. Include appropriate controls to assess for non-P2X7 mediated effects.
Variability in Disease Induction Models Many disease models (e.g., nerve injury, inflammation induction) have inherent variability.[12] Ensure rigorous standardization of the model induction and use appropriate sample sizes to detect statistically significant differences.

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay

This protocol provides a general framework for measuring changes in intracellular calcium in response to P2X7 receptor activation and inhibition by (S)-JNJ-54166060.

  • Cell Preparation:

    • Plate cells (e.g., HEK293 cells stably expressing the human P2X7 receptor, or primary immune cells) in a 96-well black, clear-bottom plate.

    • Culture cells to an appropriate confluency (typically 80-90%).

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate for the recommended time and temperature to allow for dye uptake.

  • Compound Treatment:

    • Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Add varying concentrations of (S)-JNJ-54166060 to the wells and incubate for a predetermined time to allow for receptor binding.

  • Receptor Activation and Measurement:

    • Use a fluorescence plate reader equipped with an injector to add a P2X7 receptor agonist (e.g., BzATP) to the wells.

    • Immediately begin kinetic fluorescence measurements to capture the change in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over baseline for each well.

    • Plot the agonist response against the concentration of (S)-JNJ-54166060 to determine the IC50 value.

Calcium_Flux_Workflow Calcium Flux Assay Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells dye_loading Load Cells with Calcium-Sensitive Dye plate_cells->dye_loading wash_cells Wash Cells dye_loading->wash_cells add_compound Add (S)-JNJ-54166060 wash_cells->add_compound incubate_compound Incubate add_compound->incubate_compound add_agonist Inject P2X7 Agonist (e.g., BzATP) incubate_compound->add_agonist measure_fluorescence Measure Fluorescence Kinetically add_agonist->measure_fluorescence analyze_data Analyze Data and Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: A generalized workflow for an in vitro calcium flux assay.

Protocol 2: IL-1β Release Assay from Macrophages

This protocol outlines the measurement of IL-1β release from lipopolysaccharide (LPS)-primed macrophages following P2X7 receptor activation.

  • Macrophage Priming:

    • Plate macrophages (e.g., primary bone marrow-derived macrophages or a macrophage-like cell line like J774) in a suitable culture plate.

    • Prime the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-6 hours) to induce the expression of pro-IL-1β.

  • Compound Treatment:

    • After priming, wash the cells and replace the medium with fresh, serum-free medium.

    • Add various concentrations of (S)-JNJ-54166060 to the cells and incubate.

  • P2X7 Receptor Activation:

    • Add a P2X7 receptor agonist (e.g., ATP or BzATP) to the wells to trigger NLRP3 inflammasome activation and IL-1β release.

    • Incubate for the optimal time to allow for cytokine release.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the supernatant from each well.

    • Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve from the ELISA standards.

    • Calculate the concentration of IL-1β in each sample.

    • Plot the IL-1β concentration against the concentration of (S)-JNJ-54166060 to determine the inhibitory effect.

This technical support guide is intended to provide a starting point for troubleshooting and protocol development. The complexity of P2X7 receptor biology necessitates careful experimental design and control to ensure reproducible and reliable data.

References

Optimization

(S)-JNJ-54166060 cross-reactivity with other purinergic receptors

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the P2X7 receptor antagonist...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the P2X7 receptor antagonist, (S)-JNJ-54166060.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and potency of (S)-JNJ-54166060?

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor.[1][2][3] Its potency varies across species.

Quantitative Data Summary: Potency of (S)-JNJ-54166060 on P2X7 Receptors

SpeciesIC50 (nM)
Human4
Rat115
Mouse72

Data sourced from MedChemExpress.[1]

Q2: Is there any available data on the cross-reactivity of (S)-JNJ-54166060 with other purinergic receptors?

Currently, there is no comprehensive, publicly available dataset detailing the cross-reactivity of (S)-JNJ-54166060 against a wide panel of other purinergic receptors (e.g., other P2X subtypes or P2Y receptors). The available literature primarily focuses on its high affinity and selectivity for the P2X7 receptor.

Q3: What are the known off-target effects of (S)-JNJ-54166060?

While specific data on cross-reactivity with other purinergic receptors is limited, the original development study mentions a unique cytochrome P450 (CYP) profile, noting it as a regioselective inhibitor of midazolam CYP3A metabolism.[3] Researchers should be aware of potential drug-drug interactions related to this finding.

Q4: How can I assess the potential cross-reactivity of (S)-JNJ-54166060 in my experimental system?

To assess the cross-reactivity of (S)-JNJ-54166060, it is recommended to perform functional assays on cell lines or primary cells endogenously expressing or overexpressing other purinergic receptor subtypes. Please refer to the "Experimental Protocols" section for detailed methodologies.

Troubleshooting Guide

This guide is designed to help researchers troubleshoot common issues that may arise during experiments with (S)-JNJ-54166060, particularly those related to potential off-target effects.

Observed Issue Potential Cause Recommended Action
Unexpected biological response at concentrations where P2X7 is not expected to be the primary target.Potential off-target activity: (S)-JNJ-54166060 may be interacting with other purinergic or non-purinergic receptors in your specific cell type or tissue.1. Perform a dose-response curve to determine if the effect is concentration-dependent. 2. Test for the presence of other purinergic receptors in your experimental system (e.g., via RT-PCR or western blot). 3. Conduct functional assays for other purinergic receptors in the presence of (S)-JNJ-54166060 (see Experimental Protocols).
Inconsistent results between different cell lines or species.Species-specific potency: The IC50 of (S)-JNJ-54166060 is known to differ between human, rat, and mouse P2X7 receptors.[1] There may also be differences in the expression levels of the target and potential off-target receptors.1. Confirm the species origin of your cells or tissues. 2. Adjust the concentration of (S)-JNJ-54166060 to the appropriate range for the species being studied. 3. Characterize the expression profile of purinergic receptors in your experimental model.
The compound appears less potent than expected based on published IC50 values.Experimental conditions: Assay conditions such as ATP concentration, cell density, and incubation time can influence the apparent potency of the antagonist.1. Optimize the ATP concentration to be near the EC50 for your specific assay to ensure sensitivity. 2. Ensure consistent cell seeding densities and incubation times. 3. Refer to the detailed experimental protocols for recommended assay conditions.

Experimental Protocols

1. Calcium Influx Assay for P2X Receptor Activity

This assay measures the inhibition of ATP-induced calcium influx in cells expressing a P2X receptor of interest.

  • Cell Seeding: Plate cells expressing the target purinergic receptor in a 96-well black, clear-bottom plate and culture to confluency.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of (S)-JNJ-54166060 to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Data Acquisition: Measure baseline fluorescence using a fluorescence plate reader. Add an appropriate concentration of ATP (typically EC50 to EC80) to induce receptor activation and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx for each concentration of (S)-JNJ-54166060 and determine the IC50 value.

2. Pore Formation Assay (Ethidium Bromide Uptake)

This assay is specific for P2X7 receptor activation, which leads to the formation of a large transmembrane pore.

  • Cell Seeding: Plate cells expressing the P2X7 receptor in a 96-well plate.

  • Compound Incubation: Incubate cells with varying concentrations of (S)-JNJ-54166060.

  • Dye and Agonist Addition: Add ethidium (B1194527) bromide and a P2X7 agonist (e.g., BzATP) to the wells.

  • Data Acquisition: Measure fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the rate of dye uptake and calculate the percentage inhibition by (S)-JNJ-54166060 to determine the IC50.

3. IL-1β Release Assay

This assay measures the inhibition of P2X7-mediated IL-1β release from immune cells like macrophages.

  • Cell Priming: Prime macrophages (e.g., LPS-primed primary macrophages or THP-1 cells) to induce pro-IL-1β expression.

  • Compound Incubation: Treat the primed cells with various concentrations of (S)-JNJ-54166060.

  • Agonist Stimulation: Stimulate the cells with a P2X7 agonist (e.g., ATP or BzATP) to induce NLRP3 inflammasome activation and IL-1β release.

  • Quantification: Collect the cell supernatant and measure the concentration of mature IL-1β using an ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release and determine the IC50 value.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds to Ca_ion Ca²⁺ P2X7->Ca_ion Influx Na_ion Na⁺ P2X7->Na_ion Influx K_ion K⁺ P2X7->K_ion Efflux Pore Large Pore Formation P2X7->Pore NLRP3 NLRP3 Inflammasome Activation Pore->NLRP3 IL1b IL-1β Release NLRP3->IL1b JNJ (S)-JNJ-54166060 JNJ->P2X7 Antagonizes

Caption: P2X7 receptor signaling pathway and the antagonistic action of (S)-JNJ-54166060.

Cross_Reactivity_Workflow start Start: Suspected Off-Target Effect receptor_panel Select Panel of Purinergic Receptors (e.g., P2X1, P2X4, P2Y2, P2Y12) start->receptor_panel cell_lines Use Cell Lines Expressing Individual Receptor Subtypes receptor_panel->cell_lines assay Perform Functional Assay (e.g., Calcium Influx) cell_lines->assay dose_response Generate Dose-Response Curve for (S)-JNJ-54166060 assay->dose_response analysis Calculate IC50/Ki Values dose_response->analysis conclusion Determine Cross-Reactivity Profile analysis->conclusion

Caption: Experimental workflow for assessing the cross-reactivity of (S)-JNJ-54166060.

References

Troubleshooting

Interpreting unexpected results with (S)-JNJ-54166060

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-JNJ-54166060. The information is design...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-JNJ-54166060. The information is designed to help interpret unexpected results and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (S)-JNJ-54166060?

(S)-JNJ-54166060 is the (S)-enantiomer of JNJ-54166060, which is a potent and selective antagonist of the P2X7 receptor.[1][2][3] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, and its activation leads to the release of pro-inflammatory cytokines, such as IL-1β. By blocking this receptor, (S)-JNJ-54166060 is expected to inhibit P2X7-mediated inflammatory responses.

Q2: I am not observing the expected inhibition of IL-1β release in my cell-based assay. What are the possible reasons?

Several factors could contribute to a lack of efficacy in an IL-1β release assay. Here is a troubleshooting guide to help you identify the potential issue:

Troubleshooting Guide: Suboptimal Inhibition of IL-1β Release

Potential Cause Recommendation
Cell Health and Density Ensure cells are healthy, within a low passage number, and plated at the optimal density. Stressed or overly confluent cells may respond poorly to stimuli.
P2X7 Receptor Expression Confirm that your cell line expresses sufficient levels of the P2X7 receptor. You can verify this by Western blot, flow cytometry, or qPCR.
ATP and LPS Potency Verify the potency of your ATP and LPS stocks. Prepare fresh solutions, as repeated freeze-thaw cycles can degrade these reagents.
(S)-JNJ-54166060 Concentration and Incubation Time Optimize the concentration of (S)-JNJ-54166060 and the pre-incubation time. A concentration-response curve should be generated to determine the optimal inhibitory concentration.
Assay Protocol Timing Adhere strictly to the timing of each step in the protocol, especially the pre-incubation with the antagonist and the stimulation with ATP.
Solubility of (S)-JNJ-54166060 Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) and then diluted in your assay media. Precipitation of the compound will significantly reduce its effective concentration.

Experimental Protocol: LPS and ATP Induced IL-1β Release Assay

  • Cell Plating: Seed murine bone marrow-derived macrophages (BMDMs) or a similar P2X7-expressing cell line in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to induce pro-IL-1β expression.

  • Antagonist Pre-incubation: Wash the cells with serum-free media and then pre-incubate with various concentrations of (S)-JNJ-54166060 (e.g., 1 nM to 10 µM) or vehicle control for 1 hour.

  • P2X7 Activation: Stimulate the cells with 5 mM ATP for 30 minutes to activate the P2X7 receptor.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Q3: I am observing unexpected cytotoxicity in my cell cultures treated with (S)-JNJ-54166060. Is this compound known to be cytotoxic?

While the primary mechanism of (S)-JNJ-54166060 is P2X7 antagonism, high concentrations or specific cell line sensitivities could lead to cytotoxicity. To determine if the observed cell death is a direct effect of the compound, a standard cytotoxicity assay should be performed.

Troubleshooting Guide: Unexpected Cytotoxicity

Potential Cause Recommendation
High Compound Concentration Perform a dose-response experiment to determine the cytotoxic concentration range. Use concentrations relevant to the compound's IC50 for P2X7 antagonism.
Vehicle Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding a toxic level (typically <0.5%).
Cell Line Sensitivity Some cell lines may be more sensitive to the compound or vehicle. Test the compound on a different P2X7-expressing cell line.
Contamination Rule out contamination of your cell culture or compound stock.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Plating: Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of (S)-JNJ-54166060 concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Q4: My in vivo experimental results with (S)-JNJ-54166060 are highly variable. What could be the cause?

In vivo studies can have many sources of variability. For a compound like (S)-JNJ-54166060, formulation and administration are critical factors.

Troubleshooting Guide: In Vivo Variability

Potential Cause Recommendation
Poor Formulation Due to its likely hydrophobic nature, (S)-JNJ-54166060 may have poor aqueous solubility. Ensure you are using an appropriate vehicle for administration (e.g., a solution with co-solvents like PEG400, or a suspension).
Inconsistent Dosing Ensure accurate and consistent administration of the compound. For oral gavage, ensure the compound is well-suspended immediately before each dose.
Pharmacokinetics The compound's half-life and bioavailability can influence outcomes. Refer to the preclinical pharmacokinetic data to ensure your dosing regimen is appropriate for maintaining therapeutic exposure.
Animal Health and Handling Ensure all animals are healthy and handled consistently to minimize stress-induced variability.

Pharmacokinetic Data for JNJ-54166060 (Preclinical Species) [1]

Species Oral Bioavailability (%) Cmax (ng/mL) T1/2 (h)
Rat553751.7
Dog>100124911.9
Monkey543894.2

Q5: I am observing an unexpected drug-drug interaction in my in vivo study when co-administering (S)-JNJ-54166060 with another compound. What could be the mechanism?

JNJ-54166060 has been reported to be a regioselective inhibitor of CYP3A metabolism.[4] This means it can interfere with the metabolism of other drugs that are substrates of the CYP3A enzyme, potentially leading to increased exposure and toxicity of the co-administered drug.

Troubleshooting Guide: Unexpected Drug-Drug Interaction

Potential Cause Recommendation
CYP3A Inhibition Investigate if the co-administered drug is a known substrate of CYP3A. If so, the interaction is likely due to metabolic inhibition by (S)-JNJ-54166060.
Pharmacodynamic Interaction Consider if the two compounds have overlapping or opposing pharmacological effects that could lead to an unexpected outcome.
Off-Target Effects While (S)-JNJ-54166060 is selective for P2X7, at high concentrations, off-target effects cannot be entirely ruled out.

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay (General)

  • Microsome Incubation: In a 96-well plate, combine human liver microsomes, a CYP3A4-specific substrate (e.g., midazolam), and a NADPH-generating system.

  • Inhibitor Addition: Add various concentrations of (S)-JNJ-54166060 or a known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control.

  • Metabolism Reaction: Incubate the plate at 37°C to allow for the metabolism of the substrate.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: Centrifuge the plate and analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite. The IC50 for CYP3A4 inhibition can then be calculated.

Visualizations

P2X7_Signaling_Pathway P2X7 Signaling Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 binds Ion_Channel Ion Channel Opening (Na+, Ca2+ influx, K+ efflux) P2X7->Ion_Channel activates JNJ (S)-JNJ-54166060 JNJ->P2X7 inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 leads to Caspase1 Caspase-1 Activation NLRP3->Caspase1 activates Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves IL1B Mature IL-1β (Release) Pro_IL1B->IL1B Troubleshooting_Workflow General Troubleshooting Workflow Unexpected_Result Unexpected Result Observed Hypothesize Hypothesize Potential Causes Unexpected_Result->Hypothesize Check_Reagents Check Reagent Quality and Concentrations Hypothesize->Check_Reagents Review_Protocol Review Experimental Protocol and Timing Hypothesize->Review_Protocol Verify_System Verify Biological System (e.g., cell line, animal model) Hypothesize->Verify_System Optimize Optimize Experimental Parameters Check_Reagents->Optimize Review_Protocol->Optimize Verify_System->Optimize Repeat Repeat Experiment Optimize->Repeat Analyze Analyze and Interpret New Data Repeat->Analyze CYP3A_Inhibition Mechanism of Drug-Drug Interaction via CYP3A Inhibition cluster_0 Drug_A Co-administered Drug (CYP3A Substrate) CYP3A CYP3A Enzyme Drug_A->CYP3A is metabolized by Increased_Drug_A Increased Plasma Concentration of Drug A JNJ (S)-JNJ-54166060 JNJ->CYP3A inhibits Metabolism Metabolism of Drug A CYP3A->Metabolism Metabolite Inactive Metabolite Metabolism->Metabolite Metabolism->Increased_Drug_A is blocked, leading to Toxicity Potential for Increased Toxicity/Side Effects Increased_Drug_A->Toxicity

References

Optimization

Improving the bioavailability of JNJ-54166060 for in vivo studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the bioavailability of JNJ-54166060 for in vivo s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the bioavailability of JNJ-54166060 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-54166060 and what is its known in vivo bioavailability?

A1: JNJ-54166060 is identified as a potent and selective P2X7 receptor antagonist.[1] Publicly available data indicates that it demonstrates moderate to high oral bioavailability in several preclinical species. A summary of the reported pharmacokinetic parameters is provided in Table 1.

Table 1: Summary of In Vivo Pharmacokinetic Data for JNJ-54166060

SpeciesDosing RouteDose (mg/kg)Oral Bioavailability (%)Cmax (ng/mL)T1/2 (hours)
RatOral5553751.7
DogOral5>100124911.9
MonkeyOral5543894.2

Source: MedChemExpress.[1] These methods have not been independently confirmed and are for reference only.

Q2: The reported bioavailability of JNJ-54166060 seems high. Why might I be observing lower exposure in my studies?

A2: Several factors could contribute to lower-than-expected in vivo exposure:

  • Formulation: The bioavailability data reported likely utilized an optimized formulation. If you are using a simple suspension of the neat compound, poor solubility or dissolution in the gastrointestinal tract could be limiting absorption.

  • Physicochemical Properties: While specific data is not publicly available, JNJ-54166060's complex structure may suggest poor aqueous solubility. The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability.[2] If JNJ-54166060 is a BCS Class II compound (low solubility, high permeability), its absorption will be rate-limited by its dissolution.[2]

  • Animal Strain and Health Status: Differences in animal strain, age, diet, and overall health can impact gastrointestinal physiology and drug absorption.

  • First-Pass Metabolism: Although the reported data suggests good bioavailability, metabolism in the gut wall or liver could be a factor, potentially varying between species or individuals.

Q3: What are the general strategies to improve the oral bioavailability of a compound like JNJ-54166060?

A3: Strategies for enhancing oral bioavailability primarily focus on improving the solubility and dissolution rate of the drug in the gastrointestinal fluids.[3][4] Common approaches include:

  • Physical Modifications:

    • Particle Size Reduction: Increasing the surface area of the drug powder through micronization or nanosizing can enhance dissolution.[4][5]

  • Formulation-Based Approaches:

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution.[5][6]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[5][7]

    • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4][7]

    • pH Modification: For ionizable compounds, adjusting the microenvironment pH can enhance solubility.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with JNJ-54166060.

Issue 1: High variability in plasma concentrations between individual animals.

  • Potential Cause: Poor and erratic absorption due to low solubility. The amount of drug that dissolves and gets absorbed can vary significantly with small changes in GI tract conditions.

  • Troubleshooting Workflow:

start High Inter-Animal Variability Observed check_formulation Is the drug fully solubilized in the vehicle? start->check_formulation suspension Administering a suspension check_formulation->suspension No solution Administering a solution check_formulation->solution Yes improve_solubility Improve Solubility/Dissolution Rate suspension->improve_solubility check_gavage Review Dosing Technique solution->check_gavage strategies Consider: - Micronization - Amorphous Solid Dispersion - Lipid-Based Formulation (e.g., SEDDS) improve_solubility->strategies re_evaluate Re-evaluate in vivo with improved formulation strategies->re_evaluate gavage_issue Inconsistent gavage technique can lead to variability check_gavage->gavage_issue refine_protocol Refine and standardize dosing protocol gavage_issue->refine_protocol refine_protocol->re_evaluate start Low In Vivo Exposure solubility_check Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility_check low_solubility Solubility is Low solubility_check->low_solubility high_solubility Solubility is Adequate solubility_check->high_solubility permeability_check Assess Permeability (e.g., Caco-2 assay) low_solubility->permeability_check high_solubility->permeability_check low_permeability Permeability is Low (BCS Class III/IV) permeability_check->low_permeability high_permeability Permeability is High (BCS Class II) permeability_check->high_permeability permeability_enhancers Consider Permeability Enhancers (More complex approach) low_permeability->permeability_enhancers dissolution_limited Absorption is Dissolution-Rate Limited high_permeability->dissolution_limited formulation_strategies Implement Formulation Strategies: - Particle Size Reduction - Solid Dispersions - Lipid-Based Systems dissolution_limited->formulation_strategies start Select Subjects & Acclimate randomize Randomize into Two Groups (Group A, Group B) start->randomize period1 Period 1: Dosing randomize->period1 groupA_p1 Group A receives Test Formulation period1->groupA_p1 groupB_p1 Group B receives Reference Formulation period1->groupB_p1 sampling1 Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) groupA_p1->sampling1 groupB_p1->sampling1 washout Washout Period (at least 5-7 half-lives) sampling1->washout period2 Period 2: Dosing washout->period2 groupA_p2 Group A receives Reference Formulation period2->groupA_p2 groupB_p2 Group B receives Test Formulation period2->groupB_p2 sampling2 Repeat Serial Blood Sampling groupA_p2->sampling2 groupB_p2->sampling2 analysis Bioanalysis: Measure Plasma Concentrations (LC-MS/MS) sampling2->analysis pk_calc Pharmacokinetic Analysis: Calculate AUC, Cmax, Tmax analysis->pk_calc compare Compare Bioavailability of Test vs. Reference pk_calc->compare

References

Troubleshooting

Technical Support Center: Overcoming Resistance to P2X7 Antagonism in Cancer Cells

Welcome to the technical support center for researchers investigating P2X7 receptor (P2X7R) antagonism in cancer. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common chal...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating P2X7 receptor (P2X7R) antagonism in cancer. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the dual role of the P2X7 receptor in cancer?

A1: The P2X7 receptor has a paradoxical role in cancer, largely dependent on the concentration of its ligand, extracellular ATP (eATP), in the tumor microenvironment (TME).[1][2]

  • Pro-tumorigenic Role (Low to Moderate eATP): At lower eATP concentrations (0.1 to 0.5 mM), P2X7R activation promotes cancer cell proliferation, survival, invasion, and metastasis.[2] This is mediated through the activation of various downstream signaling pathways, including PI3K/Akt, NF-κB, and MAPK/JNK.[3][4]

  • Anti-tumorigenic Role (High eATP): Prolonged exposure to high concentrations of eATP can trigger the formation of a large, non-selective macropore in the cell membrane.[1][5] This leads to membrane depolarization, ionic imbalance, and ultimately, apoptotic or necrotic cell death.[1][5]

Q2: Why do some cancer cells exhibit resistance to P2X7-mediated cell death?

A2: To survive in the high-ATP tumor microenvironment, cancer cells have developed mechanisms to evade P2X7-mediated cell death while still benefiting from its pro-tumorigenic signaling.[1][5][6] Key resistance mechanisms include:

  • Expression of Non-Functional P2X7 (nfP2X7): Some cancer cells express a misfolded conformation of P2X7R, termed nfP2X7, which is incapable of forming the cytolytic macropore but can still participate in pro-survival signaling.[1][4]

  • Alternative Splicing: The expression of P2X7R splice variants, such as P2X7B, which lacks the C-terminal tail necessary for pore formation, allows cancer cells to resist ATP-induced lysis.[7]

  • Post-Translational Modifications: Alterations to the P2X7R protein after translation can impair its ability to form a macropore.[5][6]

Q3: My P2X7R antagonist is not effective in my cancer cell line. What are the possible reasons?

A3: Several factors could contribute to the lack of efficacy of a P2X7R antagonist:

  • Low or Absent P2X7R Expression: The cancer cell line you are using may not express P2X7R at sufficient levels. It is crucial to verify receptor expression using techniques like qPCR, Western blot, or flow cytometry.

  • Expression of Resistant Splice Variants: The cells may predominantly express non-pore-forming splice variants of P2X7R (e.g., P2X7B), which are not the intended target of antagonists designed to block pore formation-dependent effects.

  • Compensatory Signaling Pathways: Cancer cells may have activated alternative survival pathways that bypass their dependence on P2X7R signaling.

  • Drug Efflux Pumps: The cancer cells might express multidrug resistance pumps that actively transport the antagonist out of the cell.

  • Incorrect Antagonist Concentration: The concentration of the antagonist may be insufficient to effectively block P2X7R activity. A dose-response experiment is recommended to determine the optimal concentration.

Troubleshooting Guides

Problem 1: Inconsistent results in P2X7R functional assays.

This guide will help you troubleshoot common issues with calcium influx and pore formation assays.

Troubleshooting Steps:

  • Verify Cell Health and Density: Ensure that cells are healthy, within a low passage number, and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can lead to variable results.

  • Check Reagent Quality and Concentration:

    • Confirm the purity and activity of your P2X7R agonist (e.g., ATP, BzATP). Prepare fresh solutions for each experiment.

    • Validate the concentration and activity of your P2X7R antagonist.

    • Ensure the quality of your fluorescent dyes (e.g., Fluo-4 AM for calcium, Ethidium Bromide or YO-PRO-1 for pore formation) and check for proper loading.

  • Optimize Assay Conditions:

    • Agonist Stimulation Time: The duration of agonist stimulation is critical. Short stimulation is sufficient for channel activation (seconds to minutes), while longer stimulation is required for macropore formation (minutes to hours).

    • Temperature: P2X7R activity can be temperature-sensitive. Maintain a consistent temperature (typically 37°C) throughout the experiment.

    • Assay Buffer: Use a buffer that supports cell viability and contains appropriate ion concentrations (e.g., HBSS with Ca²⁺).

Logical Workflow for Troubleshooting Inconsistent Assay Results

G start Inconsistent Assay Results cell_health Check Cell Health and Passage Number start->cell_health reagent_quality Verify Reagent Quality (Agonist, Antagonist, Dyes) start->reagent_quality assay_conditions Optimize Assay Conditions (Time, Temp, Buffer) start->assay_conditions instrument_settings Check Instrument Settings (Filters, Gain) cell_health->instrument_settings reagent_quality->instrument_settings assay_conditions->instrument_settings positive_control Run Positive Control (Known P2X7R-expressing cell line) instrument_settings->positive_control negative_control Run Negative Control (P2X7R-negative cell line or antagonist) positive_control->negative_control data_analysis Review Data Analysis Pipeline negative_control->data_analysis resolved Consistent Results data_analysis->resolved

Caption: A flowchart for troubleshooting inconsistent P2X7R functional assay results.

Problem 2: Difficulty in overcoming resistance to P2X7R antagonism.

This guide provides strategies to address resistance to P2X7R antagonists in your cancer cell model.

Troubleshooting Steps:

  • Characterize the Resistance Mechanism:

    • Assess Pore Formation: Use a dye uptake assay (e.g., with Ethidium Bromide) to determine if the resistance is due to a lack of macropore formation.

    • Identify Splice Variants: Use RT-PCR with primers specific for different P2X7R isoforms to identify the predominantly expressed variant in your cells.

    • Sequence the P2X7R Gene: Check for mutations that may alter antagonist binding or receptor function.

  • Implement Combination Therapies:

    • Chemotherapy: Combine the P2X7R antagonist with standard chemotherapeutic agents. P2X7R blockade can sometimes sensitize cancer cells to chemotherapy.[8]

    • Immunotherapy: In in vivo models, combining P2X7R antagonists with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) can enhance anti-tumor immune responses.[8] P2X7R blockade can modulate the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype to an anti-tumor M1-like phenotype.[8]

  • Target Downstream Signaling Pathways: If resistance is due to the activation of compensatory pathways, consider using inhibitors for key downstream molecules such as PI3K, Akt, or NF-κB in combination with the P2X7R antagonist.

P2X7R Signaling and Resistance Pathways

G cluster_0 P2X7R Activation cluster_1 Downstream Signaling cluster_2 Mechanisms of Resistance ATP eATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Macropore_Formation Macropore Formation & Cell Death P2X7R->Macropore_Formation Antagonist P2X7 Antagonist Antagonist->P2X7R Blocks PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt NFkB NF-κB Pathway Ca_influx->NFkB Proliferation Proliferation & Survival PI3K_Akt->Proliferation NFkB->Proliferation nfP2X7 nfP2X7 Expression nfP2X7->Macropore_Formation Inhibits Splice_Variants Splice Variants (P2X7B) Splice_Variants->Macropore_Formation Inhibits

Caption: Signaling pathways downstream of P2X7R and common resistance mechanisms.

Experimental Protocols

Protocol 1: Calcium Influx Assay

This protocol measures the rapid influx of calcium following P2X7R activation.

Materials:

  • Cancer cells seeded in a 96-well black, clear-bottom plate

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • P2X7R agonist (e.g., ATP or BzATP)

  • P2X7R antagonist

  • Assay buffer (e.g., HBSS with Ca²⁺)

Procedure:

  • Cell Seeding: Seed cells into the 96-well plate and culture overnight.

  • Dye Loading: Load cells with the calcium indicator according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the P2X7R antagonist or vehicle control.

  • Baseline Reading: Record a baseline fluorescence reading using a fluorescence plate reader.

  • Agonist Addition: Add the P2X7R agonist to stimulate Ca²⁺ influx and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence in response to the agonist. Determine the IC₅₀ value for the antagonist by plotting the inhibition of the Ca²⁺ response against the inhibitor concentration.

Protocol 2: Pore Formation (Dye Uptake) Assay

This protocol assesses the formation of the P2X7R macropore by measuring the uptake of a fluorescent dye.

Materials:

  • Cancer cells seeded in a 96-well plate

  • Fluorescent dye (e.g., Ethidium Bromide, YO-PRO-1)

  • P2X7R agonist (e.g., ATP, BzATP)

  • P2X7R antagonist

  • Assay buffer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and culture overnight.

  • Compound Incubation: Pre-incubate cells with various concentrations of the P2X7R antagonist or vehicle control.

  • Dye and Agonist Addition: Add the fluorescent dye and the P2X7R agonist to the cells.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Measurement: Measure the fluorescence of the incorporated dye using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ value for the antagonist by plotting the inhibition of dye uptake against the inhibitor concentration.

Experimental Workflow for P2X7R Functional Assays

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis seed_cells Seed Cells in 96-well Plate load_dye Load with Fluorescent Dye (Assay 1) seed_cells->load_dye pre_incubate Pre-incubate with Antagonist load_dye->pre_incubate add_agonist Add P2X7R Agonist pre_incubate->add_agonist read_fluorescence Read Fluorescence add_agonist->read_fluorescence calculate_response Calculate Response read_fluorescence->calculate_response determine_ic50 Determine IC₅₀ calculate_response->determine_ic50

Caption: A generalized workflow for P2X7R functional assays.

Quantitative Data Summary

The following table summarizes the potency of common P2X7R antagonists against different cancer cell lines. Note that IC₅₀ values can vary depending on the cell line and experimental conditions.

AntagonistCancer TypeAssay TypeIC₅₀ (µM)Reference
A438079Colorectal CancerProliferation~10[9]
AZD9056Colorectal CancerEMT Formation~5[9]
AZ10606120GlioblastomaCell Viability17[6]
Brilliant Blue GNeuroblastomaCell ViabilityNot specified[7]
CE-224,535VariousNot specifiedNot specified[1]

This technical support center provides a starting point for troubleshooting your experiments on P2X7R antagonism in cancer. For more in-depth information, please refer to the cited literature.

References

Optimization

Best practices for storing and handling (S)-JNJ-54166060

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist. This guid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist. This guide includes troubleshooting advice and frequently asked questions in a user-friendly format to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is (S)-JNJ-54166060?

A1: (S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, with the CAS number 1627900-41-7.[1] It is a valuable tool for studying the role of the P2X7 receptor in various physiological and pathological processes.

Q2: What are the recommended storage conditions for (S)-JNJ-54166060?

A2: For optimal stability, (S)-JNJ-54166060 should be stored as a dry powder. Recommended storage temperatures are -20°C for long-term storage (up to 3 years) or 4°C for short-term storage (up to 2 years). Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or -20°C for up to 1 month. To ensure the integrity of the compound, avoid repeated freeze-thaw cycles.

Q3: How should I prepare a stock solution of (S)-JNJ-54166060?

A3: It is recommended to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. For example, you can dissolve the compound in DMSO to create a 10 mM stock solution. Briefly vortex and sonicate if necessary to ensure complete dissolution.

Q4: What personal protective equipment (PPE) should I use when handling (S)-JNJ-54166060?

A4: As a potent bioactive compound, (S)-JNJ-54166060 should be handled with care.[2][3][4][5] Always work in a well-ventilated area, preferably within a chemical fume hood.[3] Standard personal protective equipment (PPE) should be worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

Q5: Is a Safety Data Sheet (SDS) available for (S)-JNJ-54166060?

Quantitative Data Summary

The following tables summarize the known quantitative data for (S)-JNJ-54166060.

Table 1: In Vitro Potency of (S)-JNJ-54166060

SpeciesIC50 (nM)
Human4
Rat115
Mouse72
Data from MedChemExpress product information.[1]

Table 2: In Vivo Pharmacokinetic Parameters of (S)-JNJ-54166060

SpeciesOral Bioavailability (%)Cmax (ng/mL)T1/2 (h)
Rat553751.7
Dog>100124911.9
Monkey543894.2
Data from MedChemExpress product information.[1] Note: MedChemExpress has not independently confirmed the accuracy of these methods and they are for reference only.[1]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by its endogenous ligand, ATP, leads to the opening of a non-selective cation channel. This initiates a cascade of downstream signaling events, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β.[7] (S)-JNJ-54166060 acts by blocking this initial receptor activation.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling P2X7R P2X7 Receptor Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Induces ATP Extracellular ATP ATP->P2X7R Activates JNJ (S)-JNJ-54166060 JNJ->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β Release Pro_IL1b->IL1b

P2X7 Receptor Signaling Pathway

Experimental Workflow

A typical workflow for evaluating the inhibitory activity of (S)-JNJ-54166060 on the P2X7 receptor involves preparing the compound, treating cells, stimulating the receptor, and measuring the downstream response.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of (S)-JNJ-54166060 C Pre-incubate cells with (S)-JNJ-54166060 A->C B Prepare Cell Culture B->C D Stimulate cells with P2X7R agonist (e.g., ATP) C->D E Measure Downstream Readout (e.g., IL-1β release, Dye uptake) D->E F Data Analysis and IC50 Determination E->F

References

Troubleshooting

Technical Support Center: Studying the Effects of (S)-JNJ-54166060

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the effects of (S)-JNJ-54166060, a potent...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the effects of (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is (S)-JNJ-54166060 and what is its mechanism of action?

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, which is an ATP-gated ion channel.[1] The P2X7 receptor is expressed in a variety of cells, including immune cells and numerous cancer cells.[2] Its activation by high concentrations of extracellular ATP can trigger the formation of a non-selective pore, leading to downstream signaling events that can influence cell proliferation, migration, and survival.[3][4] (S)-JNJ-54166060 blocks the activation of this receptor.

Q2: Which cell lines are suitable for studying the effects of (S)-JNJ-54166060?

While specific studies on the effects of (S)-JNJ-54166060 in a wide range of cancer cell lines are not extensively published, the primary determinant for cell line selection is the expression level of the P2X7 receptor. HEK293 cells have been utilized to determine the IC50 of (S)-JNJ-54166060 for the human P2X7 receptor.[1]

For cancer-related studies, cell lines with high P2X7 expression are recommended. Several studies have identified high P2X7 expression in various cancer cell lines, including:

  • Neuroblastoma: ACN[2][5]

  • Melanoma: B16[5]

  • Colon Carcinoma: CT26[5]

  • Glioma: U87 and U251[6]

  • Breast Cancer: MDA-MB-435s (used with other P2X7 antagonists)[2]

Researchers should first validate P2X7 receptor expression in their chosen cell line by qPCR or Western blot.

Q3: What are the key in vitro assays to characterize the effects of (S)-JNJ-54166060?

To characterize the effects of (S)-JNJ-54166060, a series of in vitro assays are recommended:

  • P2X7 Receptor Activity Assays:

    • Calcium Influx Assay: To measure the inhibition of ATP-induced calcium influx.

    • Pore Formation Assay: To assess the blockage of pore formation using dyes like YO-PRO-1 or ethidium (B1194527) bromide.

  • Cellular Phenotype Assays:

    • Cell Viability/Proliferation Assays: To determine the effect on cancer cell growth (e.g., MTT, CellTiter-Glo).

    • Migration and Invasion Assays: To evaluate the impact on cancer cell motility (e.g., Transwell assay).

  • Downstream Signaling Analysis:

    • Western Blotting: To investigate the modulation of signaling pathways downstream of P2X7, such as PI3K/Akt and MAPK/ERK.[4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant inhibition of ATP-induced calcium influx. 1. Low P2X7 receptor expression in the chosen cell line.2. (S)-JNJ-54166060 concentration is too low.3. Issues with the calcium indicator dye loading.1. Confirm P2X7 expression via qPCR or Western blot. Select a cell line with higher expression if necessary.2. Perform a dose-response curve to determine the optimal inhibitory concentration.3. Optimize dye loading concentration and incubation time. Ensure cells are healthy before and during the assay.
High background in pore formation assay. 1. Cell membrane integrity is compromised.2. Dye concentration is too high.1. Ensure gentle handling of cells. Use a positive control for cell death to assess membrane integrity.2. Titrate the dye to the lowest concentration that gives a robust signal with the positive control.
Inconsistent results in cell migration/invasion assays. 1. Uneven cell seeding.2. Chemoattractant gradient not established properly.3. Incubation time is too short or too long.1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Use serum-free media in the upper chamber and serum-containing media in the lower chamber. Avoid bubbles under the insert.3. Optimize the incubation time for your specific cell line to allow for measurable migration without overcrowding.
No change in downstream signaling pathways (e.g., Akt, ERK phosphorylation). 1. The chosen signaling pathway is not predominantly regulated by P2X7 in that cell line.2. Timing of cell lysis after treatment is not optimal.1. Investigate the literature for known P2X7-mediated signaling in your cell line of interest. Consider exploring other pathways.2. Perform a time-course experiment to determine the peak of phosphorylation changes after ATP stimulation in the absence and presence of (S)-JNJ-54166060.

Quantitative Data

Table 1: Potency of (S)-JNJ-54166060 on P2X7 Receptors

SpeciesReceptorIC50 (nM)
HumanP2X74
RatP2X7115
MouseP2X772

Data sourced from MedChemExpress.[1]

Signaling Pathways and Experimental Workflows

P2X7_Signaling_Pathway cluster_membrane Cell Membrane P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx Pore Pore Formation P2X7->Pore ATP Extracellular ATP ATP->P2X7 Activates JNJ (S)-JNJ-54166060 JNJ->P2X7 Inhibits PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Migration Cell Migration & Invasion MAPK_ERK->Migration

Caption: P2X7 receptor signaling pathway and its inhibition by (S)-JNJ-54166060.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays Cell_Selection 1. Select High P2X7 Expressing Cancer Cell Line Culture 2. Cell Culture & Seeding Cell_Selection->Culture Pretreat 3. Pre-treat with (S)-JNJ-54166060 (Dose-Response) Culture->Pretreat Stimulate 4. Stimulate with ATP Pretreat->Stimulate Calcium 5a. Calcium Influx Assay Stimulate->Calcium Pore 5b. Pore Formation Assay Stimulate->Pore Viability 5c. Cell Viability Assay Stimulate->Viability Migration 5d. Transwell Migration Assay Stimulate->Migration Western 5e. Western Blot (p-Akt, p-ERK) Stimulate->Western Data_Analysis 6. Data Analysis & Interpretation Calcium->Data_Analysis Pore->Data_Analysis Viability->Data_Analysis Migration->Data_Analysis Western->Data_Analysis

Caption: General experimental workflow for evaluating (S)-JNJ-54166060 effects.

Detailed Experimental Protocols

Calcium Influx Assay (Fluo-4 AM)

Materials:

  • High P2X7-expressing cells

  • Black, clear-bottom 96-well plates

  • (S)-JNJ-54166060

  • ATP (agonist)

  • Fluo-4 AM dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in HBSS).

  • Wash cells with HBSS and incubate with the loading solution for 45-60 minutes at 37°C in the dark.

  • Wash cells twice with HBSS to remove excess dye.

  • Add HBSS containing various concentrations of (S)-JNJ-54166060 to the wells and incubate for the desired time (e.g., 15-30 minutes).

  • Place the plate in a fluorescence plate reader and record baseline fluorescence.

  • Add ATP solution to stimulate the cells and immediately begin recording fluorescence intensity over time.

  • Analyze the change in fluorescence to determine the inhibitory effect of (S)-JNJ-54166060.

Transwell Migration Assay

Materials:

  • Cancer cell line of interest

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Serum-free and serum-containing culture media

  • (S)-JNJ-54166060

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Starve cells in serum-free medium for several hours.

  • Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.

  • Place the Transwell insert into the well.

  • Resuspend starved cells in serum-free medium containing different concentrations of (S)-JNJ-54166060 and seed them into the upper chamber of the insert.

  • Incubate for a period that allows for cell migration (e.g., 12-48 hours), depending on the cell line.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the insert with methanol.

  • Stain the fixed cells with crystal violet.

  • Wash the inserts and allow them to dry.

  • Elute the dye and measure the absorbance, or count the migrated cells under a microscope.

Western Blot for PI3K/Akt and ERK Signaling

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like beta-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

  • Imaging system

Procedure:

  • Treat cells with (S)-JNJ-54166060 for a specified time, followed by stimulation with ATP for a short period (e.g., 5-30 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the signal using ECL reagents and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to P2X7 Receptor Antagonists: JNJ-54166060 versus A-740003

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison of two prominent antagonists of the P2X7 receptor: JNJ-54166060 and A-740003. The P2X7 receptor, an ATP...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent antagonists of the P2X7 receptor: JNJ-54166060 and A-740003. The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and has emerged as a significant therapeutic target for a range of immunological and neurological disorders. This document summarizes available quantitative data, outlines experimental methodologies for key assays, and visualizes the P2X7 signaling pathway and a comparative experimental workflow to assist researchers in selecting the appropriate antagonist for their studies.

Executive Summary

Both JNJ-54166060 and A-740003 are potent and selective antagonists of the P2X7 receptor. JNJ-54166060 demonstrates particularly high potency for the human P2X7 receptor and exhibits favorable pharmacokinetic properties across multiple species, including high oral bioavailability. A-740003 is a well-characterized antagonist with demonstrated in vivo efficacy in rodent models of neuropathic and inflammatory pain. The choice between these two compounds will depend on the specific research application, such as the species being studied and whether the focus is on in vitro mechanistic studies or in vivo efficacy models.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for JNJ-54166060 and A-740003. It is important to note that the data presented is compiled from different studies and direct comparisons should be made with caution as experimental conditions may have varied.

Table 1: In Vitro Pharmacology

ParameterJNJ-54166060A-740003
Target P2X7 ReceptorP2X7 Receptor
Mechanism of Action AntagonistCompetitive Antagonist[1]
Potency (IC50)
Human P2X74 nM[2]40 nM[3]
Rat P2X7115 nM[2]18 nM[3]
Mouse P2X772 nM[2]-
IL-1β Release Inhibition (IC50) -156 nM (in differentiated human THP-1 cells)[3]
Pore Formation Inhibition (IC50) -92 nM (in differentiated human THP-1 cells)[3]
Selectivity hERG IC50 > 10 μM[2]Weak or no activity at other P2 receptors (IC50 > 10 μM)[4]

Table 2: Pharmacokinetic Properties

ParameterJNJ-54166060A-740003
Oral Bioavailability (F) Rat: 55%Dog: >100%Monkey: 54%[2]Data not available
Peak Plasma Concentration (Cmax) Rat: 375 ng/mL (5 mg/kg, p.o.)Dog: 1249 ng/mL (5 mg/kg, p.o.)Monkey: 389 ng/mL (5 mg/kg, p.o.)[2]Data not available
Time to Peak (Tmax) Data not availableData not available
Elimination Half-Life (t1/2) Rat: 1.7 h (i.v.)Dog: 11.9 h (i.v.)Monkey: 4.2 h (i.v.)[2]Data not available
Clearance (CL) Rat: 30 mL/min/kg (i.v.)Dog: 5.5 mL/min/kg (i.v.)Monkey: 14 mL/min/kg (i.v.)[2]Data not available

Table 3: In Vivo Efficacy

ModelJNJ-54166060A-740003
Rat Neuropathic Pain Model ED50 = 2.3 mg/kg (p.o.)[5]ED50 = 19 mg/kg (i.p.) (spinal nerve ligation)[3]
Rat Inflammatory Pain Model -ED50 = 38-54 mg/kg (i.p.) (Carrageenan or Complete Freund's Adjuvant-induced thermal hyperalgesia)[3]

Mandatory Visualization

P2X7 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor by its endogenous agonist, adenosine (B11128) triphosphate (ATP). This activation leads to cation influx, inflammasome activation, and the subsequent release of pro-inflammatory cytokines.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_ion Ca²⁺ Influx P2X7R->Ca_ion K_ion K⁺ Efflux P2X7R->K_ion NLRP3 NLRP3 Inflammasome Activation K_ion->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves proIL1b Pro-IL-1β proIL1b->Caspase1 JNJ JNJ-54166060 JNJ->P2X7R Inhibits A74 A-740003 A74->P2X7R Inhibits

Caption: P2X7 receptor signaling pathway and points of inhibition.

Comparative Experimental Workflow

This diagram outlines a typical workflow for comparing the efficacy of P2X7 receptor antagonists in an in vitro setting.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_stimulation Stimulation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., THP-1 or P2X7-expressing cells) Cell_Plating Plate Cells in 96-well plates Cell_Culture->Cell_Plating Compound_A Add JNJ-54166060 (various concentrations) Cell_Plating->Compound_A Compound_B Add A-740003 (various concentrations) Cell_Plating->Compound_B Vehicle Add Vehicle Control Cell_Plating->Vehicle Incubation1 Pre-incubate Compound_A->Incubation1 Compound_B->Incubation1 Vehicle->Incubation1 Agonist Add P2X7 Agonist (e.g., BzATP) Incubation1->Agonist Incubation2 Incubate Agonist->Incubation2 Ca_Assay Calcium Influx Assay (e.g., Fluo-4) Incubation2->Ca_Assay IL1b_Assay IL-1β Release Assay (e.g., ELISA) Incubation2->IL1b_Assay Data_Acquisition Data Acquisition (Fluorescence/Absorbance) Ca_Assay->Data_Acquisition IL1b_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: Workflow for in vitro comparison of P2X7 antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to characterize P2X7 receptor antagonists.

Calcium Influx Assay

This assay measures the ability of a compound to inhibit the influx of calcium into cells upon P2X7 receptor activation.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor or a monocytic cell line such as THP-1 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at 37°C in the dark.

  • Compound Incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of JNJ-54166060, A-740003, or vehicle control for a specified period.

  • Agonist Stimulation: A P2X7 receptor agonist, typically 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), is added to the wells to stimulate the receptor.

  • Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorescence plate reader or a flow cytometer.[6][7]

  • Data Analysis: The inhibitory effect of the compounds is determined by measuring the reduction in the fluorescence signal compared to the vehicle control, and IC50 values are calculated.

IL-1β Release Assay

This assay quantifies the inhibition of the release of the pro-inflammatory cytokine Interleukin-1β following P2X7 receptor activation.

  • Cell Culture and Priming: Human monocytic THP-1 cells are differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA). The cells are then primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.[8][9]

  • Compound Incubation: The primed cells are pre-incubated with various concentrations of JNJ-54166060, A-740003, or vehicle control.

  • Agonist Stimulation: The cells are then stimulated with a P2X7 receptor agonist, such as BzATP, to induce the processing and release of mature IL-1β.[10][11][12]

  • Supernatant Collection: After incubation, the cell culture supernatants are collected.

  • Quantification: The concentration of IL-1β in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of IL-1β release is calculated for each compound concentration relative to the vehicle control, and IC50 values are determined.

References

Comparative

Validating the P2X7 Receptor Antagonism of (S)-JNJ-54166060: A Comparative Guide

This guide provides a comprehensive comparison of the P2X7 receptor antagonist (S)-JNJ-54166060 with other well-characterized antagonists, A-740003 and AZD9056. The information is intended for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the P2X7 receptor antagonist (S)-JNJ-54166060 with other well-characterized antagonists, A-740003 and AZD9056. The information is intended for researchers, scientists, and drug development professionals, offering objective experimental data to support the validation of (S)-JNJ-54166060's antagonistic properties.

Introduction to P2X7 Receptor and its Antagonism

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells. Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern, triggers a cascade of inflammatory responses. This includes the formation of a non-selective pore, leading to the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Consequently, antagonism of the P2X7 receptor is a promising therapeutic strategy for a variety of inflammatory and neurological disorders.

Comparative Analysis of P2X7 Receptor Antagonists

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor.[1] To validate its efficacy, this guide compares its performance against two other widely studied P2X7 antagonists, A-740003 and AZD9056.

In Vitro Potency

The following table summarizes the in vitro potency of (S)-JNJ-54166060, A-740003, and AZD9056 in key functional assays that assess P2X7 receptor antagonism.

Parameter(S)-JNJ-54166060A-740003AZD9056
Target P2X7 ReceptorP2X7 ReceptorP2X7 Receptor
Mechanism of Action AntagonistSelective, Competitive Antagonist[2]Selective Inhibitor
IC50 (IL-1β release) Not explicitly reported, but potent inhibition demonstrated156 nM (in differentiated human THP-1 cells)[2]IC50 = 1-3 µM (in mouse microglia BV2 cells)
IC50 (Pore formation) Not explicitly reported92 nM (in human THP-1 cells)[2]Not explicitly reported
IC50 (hP2X7) 4 nM[1]40 nM[3]11.2 nM (in HEK-hP2X7 cells)
IC50 (rP2X7) 115 nM[1]18 nM[3]Not explicitly reported
IC50 (mP2X7) 72 nM[1]Not explicitly reportedNot explicitly reported
Pharmacokinetic Properties

A comparative overview of the pharmacokinetic profiles of these antagonists is presented below.

Parameter(S)-JNJ-54166060A-740003AZD9056
Oral Bioavailability High (rat 55%, dog >100%, monkey 54%)[1]Data not availableOrally active
Clearance Low to moderate (rat 30, dog 5.5, monkey 14 mL/min/kg)[1]Data not availableData not available
Half-life Rat 1.7 h, dog 11.9 h, monkey 4.2 h[1]Data not availableData not available
Clinical Development Investigated for major depressive disorder[3]Preclinical studies in pain models[2]Investigated for rheumatoid arthritis[3][4]

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the reproducible validation of P2X7 receptor antagonism.

IL-1β Release Assay

This assay quantifies the ability of an antagonist to inhibit P2X7-mediated IL-1β release from immune cells.

  • Cell Culture and Priming:

    • Culture human monocytic THP-1 cells and differentiate them into a macrophage-like phenotype using Phorbol 12-myristate 13-acetate (PMA).

    • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[5]

  • Antagonist Treatment:

    • Wash the cells to remove the LPS-containing medium.

    • Pre-incubate the cells with varying concentrations of the P2X7 antagonist (e.g., (S)-JNJ-54166060, A-740003, or AZD9056) for 30-60 minutes.[5]

  • Agonist Stimulation:

    • Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes to induce IL-1β release.[5]

  • Quantification:

    • Collect the cell supernatant.

    • Quantify the concentration of IL-1β using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each antagonist concentration compared to the vehicle control to determine the IC50 value.

Pore Formation (YO-PRO-1 Uptake) Assay

This assay measures the inhibition of the formation of large membrane pores, a hallmark of P2X7 receptor activation, by quantifying the uptake of the fluorescent dye YO-PRO-1.

  • Cell Seeding:

    • Seed cells expressing the P2X7 receptor (e.g., HEK293-hP2X7 or THP-1 cells) in a 96-well plate.

  • Compound Incubation:

    • Pre-incubate the cells with various concentrations of the P2X7 antagonist for a specified period.

  • Dye and Agonist Addition:

    • Add a solution containing the P2X7 agonist (e.g., ATP or BzATP) and the fluorescent dye YO-PRO-1 to the wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the IC50 value of the antagonist by plotting the percentage inhibition of dye uptake against the antagonist concentration.

Visualizing Key Processes

To further elucidate the experimental and biological concepts, the following diagrams are provided.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Pore Pore Formation P2X7R->Pore Induces Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Mediates NLRP3 NLRP3 Inflammasome Activation Pore->NLRP3 Ca_influx->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1B pro-IL-1β IL1B Mature IL-1β (Released) Casp1->IL1B Cleaves

P2X7 Receptor Signaling Pathway.

Experimental_Workflow_Validation cluster_assay1 IL-1β Release Assay cluster_assay2 Pore Formation Assay A1 Cell Culture & LPS Priming A2 Antagonist Incubation A1->A2 A3 P2X7 Agonist (ATP/BzATP) Stimulation A2->A3 A4 Supernatant Collection A3->A4 A5 ELISA for IL-1β A4->A5 A6 IC50 Determination A5->A6 B1 Cell Seeding B2 Antagonist Incubation B1->B2 B3 P2X7 Agonist & YO-PRO-1 Addition B2->B3 B4 Fluorescence Measurement B3->B4 B5 IC50 Determination B4->B5

Experimental Workflow for P2X7 Antagonist Validation.

Antagonist_Comparison cluster_JNJ (S)-JNJ-54166060 cluster_A74 A-740003 cluster_AZD AZD9056 Title Comparison of P2X7 Receptor Antagonists cluster_JNJ cluster_JNJ cluster_A74 cluster_A74 cluster_AZD cluster_AZD JNJ_Potency High Potency (hP2X7 IC50: 4 nM) JNJ_PK High Oral Bioavailability A74_Potency Potent (hP2X7 IC50: 40 nM) A74_PK Validated in in vivo pain models AZD_Potency Potent (hP2X7 IC50: 11.2 nM) AZD_PK Clinically tested for RA

Key Feature Comparison of P2X7 Antagonists.

References

Validation

Comparison Guide: Cross-Validation of (S)-JNJ-54166060 Effects with Genetic Knockdown of P2X7

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an objective comparison of the effects of the potent P2X7 receptor antagonist, (S)-JNJ-54166060, with the effects of g...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an objective comparison of the effects of the potent P2X7 receptor antagonist, (S)-JNJ-54166060, with the effects of genetic knockdown of the P2X7 receptor. By presenting supporting experimental data and detailed protocols, this document serves as a resource for validating on-target effects and understanding the functional consequences of P2X7 inhibition.

Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown

The validation of a pharmacological agent's on-target effects is critical in drug development. Cross-validation using a genetic approach, such as siRNA-mediated knockdown, provides a powerful method to confirm that the observed physiological effects of a compound are indeed mediated through its intended target. The following table summarizes the comparative efficacy of (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist, and P2X7 genetic knockdown in key P2X7-mediated cellular assays.[1][2][3]

ParameterPharmacological Inhibition: (S)-JNJ-54166060Genetic Knockdown (siRNA/shRNA)Control (Vehicle / Scrambled siRNA)
ATP-Induced IL-1β Release Potent, concentration-dependent inhibition. The racemate, JNJ-54166060, has an IC50 of 4 nM for the human P2X7 receptor.[1]Significant reduction in IL-1β release upon ATP stimulation.[3][4]Baseline IL-1β release upon ATP stimulation.
ATP-Induced Calcium (Ca²⁺) Influx Strong inhibition of ATP-induced intracellular calcium increase.Substantial decrease in the amplitude of ATP-evoked calcium signals.Robust increase in intracellular calcium following ATP application.
ATP-Induced Pore Formation (e.g., Ethidium (B1194527) Bromide Uptake) Complete or near-complete blockage of dye uptake in a concentration-dependent manner.Markedly reduced uptake of large molecules, confirming impaired pore formation.[3]High levels of ethidium bromide uptake upon sustained ATP stimulation.
Downstream Signaling (e.g., NLRP3 Inflammasome Activation) Attenuation of NLRP3 inflammasome activation and subsequent caspase-1 cleavage.[5][6]Reduced capacity for ATP to trigger NLRP3 inflammasome assembly and activation.[7]ATP-induced activation of the NLRP3 inflammasome pathway.[5]
Specificity High selectivity for the P2X7 receptor.[1]Highly specific to the P2X7 receptor, with potential for off-target effects depending on the siRNA sequence.[3]N/A
Reversibility Reversible upon compound washout.Long-lasting, dependent on the rate of new protein synthesis.[3]N/A

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 2.1: P2X7 Genetic Knockdown via siRNA

This protocol outlines the transient knockdown of the P2X7 receptor in a suitable cell line (e.g., THP-1 macrophages, HEK293 cells expressing P2X7).

  • Cell Culture: One day prior to transfection, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA Preparation: Reconstitute P2X7-targeting siRNA and a non-targeting (scrambled) control siRNA to a stock concentration of 20 µM.

  • Transfection Complex Formation:

    • For each well, dilute 5 µL of siRNA (final concentration 50 nM) into 100 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium and incubate for 5 minutes.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 210 µL of the siRNA-lipid complex to each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

  • Validation of Knockdown: Harvest the cells to assess P2X7 knockdown efficiency.

    • Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription. Quantify P2X7 mRNA levels relative to a housekeeping gene (e.g., GAPDH).

    • Western Blot: Lyse cells and quantify P2X7 protein levels relative to a loading control (e.g., β-actin).

  • Functional Assays: Once knockdown is confirmed, the cells are ready for use in functional assays as described below.

Protocol 2.2: IL-1β Release Assay

This assay measures the release of the pro-inflammatory cytokine IL-1β following P2X7 activation.

  • Cell Priming: Seed cells (e.g., LPS-primed primary monocytes or THP-1 macrophages) in a 96-well plate. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β.[8][9]

  • Pharmacological Inhibition:

    • Remove the LPS-containing medium and wash the cells gently with PBS.

    • Pre-incubate the cells with various concentrations of (S)-JNJ-54166060 or vehicle (DMSO) for 30-60 minutes.[8]

  • Genetic Knockdown Arm:

    • Use cells that have undergone the P2X7 knockdown protocol (Protocol 2.1) and control cells (transfected with scrambled siRNA).

  • P2X7 Activation: Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or the more potent BzATP (100-300 µM), for 30-60 minutes.[8][10]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release for each concentration of (S)-JNJ-54166060 compared to the vehicle control. Compare these results with the reduction in IL-1β release observed in the P2X7 knockdown cells.

Protocol 2.3: Calcium Influx Assay

This protocol measures changes in intracellular calcium concentration following P2X7 receptor activation.

  • Cell Preparation: Seed cells (e.g., HEK293-P2X7) in a 96-well black, clear-bottom plate and allow them to adhere overnight.[11]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) and an anionic transporter inhibitor (e.g., 0.04% Pluronic F-127) in a buffered salt solution (e.g., HBSS).[11]

    • Remove the culture medium, wash the cells, and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C in the dark.[11]

    • Wash the cells twice to remove excess dye.[11]

  • Compound Incubation: Add various concentrations of (S)-JNJ-54166060, vehicle control, or buffer to the respective wells and incubate for 15-30 minutes.[12] For the genetic knockdown arm, use cells prepared according to Protocol 2.1.

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Record a baseline fluorescence reading for 10-20 seconds.[11]

    • Inject the P2X7 agonist (e.g., ATP or BzATP) into each well.

    • Immediately begin recording the change in fluorescence over time (typically for 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the influx of calcium. Determine the IC₅₀ value for (S)-JNJ-54166060 by plotting the inhibition of the calcium response against the compound concentration. Compare the maximal inhibition with the reduction in signal observed in P2X7 knockdown cells.

Mandatory Visualizations

P2X7 Receptor Signaling Pathway

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP (Agonist) P2X7 P2X7 Receptor ATP->P2X7 Binds Ca_Influx Ca²⁺ Influx P2X7->Ca_Influx K_Efflux K⁺ Efflux P2X7->K_Efflux Pore Pore Formation P2X7->Pore Sustained Activation NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Release Casp1->IL1b ProIL1b Pro-IL-1β ProIL1b->Casp1 Cleaves

Caption: P2X7 receptor signaling cascade leading to IL-1β release.

Experimental Workflow for Cross-Validation

Experimental_Workflow cluster_pharm Pharmacological Arm cluster_genetic Genetic Arm cluster_assays Downstream Functional Assays start Culture Appropriate Cell Line (e.g., THP-1 Macrophages) pharm_treat Pre-incubate with: 1. (S)-JNJ-54166060 (Dose-Response) 2. Vehicle Control start->pharm_treat genetic_treat Transfect with: 1. P2X7-targeting siRNA 2. Scrambled Control siRNA start->genetic_treat stim Stimulate with P2X7 Agonist (e.g., ATP or BzATP) pharm_treat->stim knockdown_validation Validate Knockdown (qPCR / Western Blot) genetic_treat->knockdown_validation knockdown_validation->stim assay_il1b IL-1β Release (ELISA) stim->assay_il1b assay_ca Calcium Influx (Fluorescence) stim->assay_ca assay_pore Pore Formation (Dye Uptake) stim->assay_pore end Compare Results: Inhibition vs. Knockdown assay_il1b->end assay_ca->end assay_pore->end

Caption: Workflow for comparing pharmacological vs. genetic P2X7 inhibition.

Logical Relationship: Inhibition vs. Knockdown

Logical_Relationship cluster_pharm Pharmacological Inhibition cluster_genetic Genetic Knockdown compound (S)-JNJ-54166060 P2X7_protein P2X7 Receptor Protein (Target) compound->P2X7_protein Binds & Inhibits (Antagonist) siRNA siRNA / shRNA mRNA P2X7 mRNA siRNA->mRNA Targets & Degrades protein_synth P2X7 Protein Synthesis mRNA->protein_synth Translates protein_synth->P2X7_protein Prevents Formation Function P2X7-Mediated Cellular Function (e.g., IL-1β Release) P2X7_protein->Function Leads to

Caption: Two distinct mechanisms for disrupting P2X7 receptor function.

References

Comparative

A Comparative Benchmark of (S)-JNJ-54166060 Against Predecessor P2X7 Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the novel P2X7 receptor antagonist, (S)-JNJ-54166060, against previous generations of P2X7 inhibitors. The fo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel P2X7 receptor antagonist, (S)-JNJ-54166060, against previous generations of P2X7 inhibitors. The following sections present a comprehensive overview of their performance based on available preclinical and clinical data, detailed experimental methodologies for key assays, and visual representations of the P2X7 signaling pathway and a typical inhibitor evaluation workflow.

Introduction to P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and has been a therapeutic target for a variety of inflammatory conditions. Activation of the P2X7 receptor by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, triggers a cascade of downstream events, including ion flux, inflammasome activation, and the release of pro-inflammatory cytokines such as IL-1β. The development of potent and selective P2X7 antagonists has been a focus of drug discovery efforts for many years, leading to the evolution of several generations of inhibitors. This guide benchmarks the latest generation compound, (S)-JNJ-54166060, against its predecessors to highlight advancements in the field.

Data Presentation: Quantitative Comparison of P2X7 Inhibitors

The following tables summarize key in vitro potency and pharmacokinetic data for (S)-JNJ-54166060 and a selection of previous-generation P2X7 inhibitors.

Table 1: In Vitro Potency (IC50) of P2X7 Receptor Antagonists

CompoundHuman P2X7 (nM)Rat P2X7 (nM)Mouse P2X7 (nM)Assay TypeReference
(S)-JNJ-54166060 411572Not Specified[1]
AZD9056 11.2-1000-3000Not Specified[2]
CE-224,535 4--YO-PRO-1 uptake[3]
A-740003 4018-Calcium influx[4]

Table 2: Preclinical Pharmacokinetic Parameters

CompoundSpeciesOral Bioavailability (%)Cmax (ng/mL)T1/2 (h)Reference
(S)-JNJ-54166060 Rat553751.7[1]
Dog>100124911.9[1]
Monkey543894.2[1]
CE-224,535 Rat2.62102.4[5]
Dog59-0.77[5]
Monkey22-0.46[5]

Table 3: Clinical Trial Outcomes for Previous Generation Inhibitors in Rheumatoid Arthritis

CompoundPhaseOutcomeReference
AZD9056 Phase IIa/IIbShowed initial promise in Phase IIa but failed to demonstrate significant efficacy in the larger Phase IIb study.[6][7][8][6][7][8]
CE-224,535 Phase IIaWas not efficacious compared to placebo in patients with an inadequate response to methotrexate (B535133).[9][10][9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of P2X7 inhibitors are provided below.

P2X7 Receptor-Mediated Calcium Influx Assay

This assay is a fundamental method for assessing the potency of P2X7 receptor antagonists by measuring their ability to inhibit agonist-induced increases in intracellular calcium concentration.

  • Cell Culture: HEK293 cells stably expressing the human P2X7 receptor are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded into 96-well black, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS). A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is then added to the cells, and the plate is incubated in the dark to allow for dye loading.

  • Compound Incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of the test compound (P2X7 inhibitor) or vehicle control.

  • Agonist Stimulation and Measurement: A P2X7 receptor agonist, such as ATP or BzATP, is added to the wells to stimulate calcium influx. The fluorescence intensity is measured immediately and over time using a fluorescence plate reader.

  • Data Analysis: The inhibition of the calcium response by the test compound is plotted against the compound concentration to determine the IC50 value.[11]

P2X7-Mediated Dye Uptake (Pore Formation) Assay

Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore. This assay measures the ability of antagonists to inhibit the uptake of fluorescent dyes, such as YO-PRO-1 or ethidium (B1194527) bromide, through this pore.

  • Cell Preparation: Cells expressing the P2X7 receptor are seeded in a 96-well plate and cultured overnight.

  • Compound and Dye Incubation: Cells are pre-incubated with the P2X7 inhibitor at various concentrations. Subsequently, a fluorescent dye that is normally membrane-impermeant, like YO-PRO-1, is added to the wells along with a P2X7 agonist (e.g., ATP).[12][13][14][15]

  • Fluorescence Measurement: The plate is incubated to allow for dye uptake in activated cells. The fluorescence of the incorporated dye, which increases upon binding to intracellular nucleic acids, is measured using a fluorescence plate reader.[12][13][14][15]

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of dye uptake against the inhibitor concentration.

IL-1β Release Assay

This assay assesses the functional consequence of P2X7 receptor inhibition on the release of the pro-inflammatory cytokine IL-1β from immune cells.

  • Cell Priming: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes, are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[16][17][18][19]

  • Inhibitor Treatment: The primed cells are then treated with different concentrations of the P2X7 antagonist.

  • P2X7 Activation: Following incubation with the inhibitor, the cells are stimulated with a P2X7 agonist like ATP or BzATP to trigger the activation of the NLRP3 inflammasome and the subsequent processing and release of mature IL-1β.[16][17][18][19]

  • Quantification of IL-1β: The cell supernatant is collected, and the concentration of released IL-1β is quantified using a commercially available ELISA kit.

  • Data Analysis: The inhibitory effect of the compound on IL-1β release is calculated, and the IC50 value is determined by plotting the inhibition against the compound concentration.

Mandatory Visualization

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R binds Pannexin1 Pannexin-1 P2X7R->Pannexin1 forms macropore with Ca_ion Ca²⁺ Influx P2X7R->Ca_ion opens channel K_ion K⁺ Efflux P2X7R->K_ion opens channel MAPK MAPK Signaling Ca_ion->MAPK NFkB NF-κB Activation Ca_ion->NFkB NLRP3 NLRP3 Inflammasome Activation K_ion->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b cleaves pro_IL1b Pro-IL-1β pro_IL1b->Caspase1

Caption: P2X7 Receptor Signaling Pathway

Experimental_Workflow start Start: Hypothesis Inhibitor X blocks P2X7 cell_culture Cell Culture (e.g., HEK293-hP2X7) start->cell_culture in_vitro_assays In Vitro Functional Assays cell_culture->in_vitro_assays ca_assay Calcium Influx Assay in_vitro_assays->ca_assay dye_assay Dye Uptake Assay (YO-PRO-1) in_vitro_assays->dye_assay il1b_assay IL-1β Release Assay in_vitro_assays->il1b_assay data_analysis Data Analysis & Comparison ca_assay->data_analysis dye_assay->data_analysis il1b_assay->data_analysis pk_studies Preclinical Pharmacokinetics in_vivo_models In Vivo Efficacy Models (e.g., Inflammation Model) pk_studies->in_vivo_models conclusion Conclusion on Inhibitor Profile in_vivo_models->conclusion data_analysis->pk_studies

Caption: Experimental Workflow for P2X7 Inhibitor Evaluation

References

Validation

JNJ-54166060: A Comparative Analysis of Species-Specific Potency for P2X7 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the P2X7 receptor antagonist JNJ-54166060, focusing on its species-specific potency and pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the P2X7 receptor antagonist JNJ-54166060, focusing on its species-specific potency and pharmacokinetic profile. The data presented is intended to assist researchers in designing preclinical studies and translating findings to clinical applications. Comparisons with other known P2X7 receptor antagonists are included to provide a broader context for evaluating this compound.

Executive Summary

JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of inflammatory and neurological disorders. Preclinical data reveals significant species-specific differences in the potency of JNJ-54166060, highlighting the importance of careful species selection for in vivo studies. This guide summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation

In Vitro Potency of JNJ-54166060 and Comparators

The following table summarizes the half-maximal inhibitory concentration (IC50) values of JNJ-54166060 and other P2X7 receptor antagonists across different species. This data is critical for understanding the compound's activity at the molecular level.

CompoundHuman P2X7 IC50 (nM)Rat P2X7 IC50 (nM)Mouse P2X7 IC50 (nM)Reference
JNJ-54166060 411572[1]
A-7400034018Not Reported
AZD9056Not ReportedNot ReportedNot Reported
Brilliant Blue G~10,000~200~50

Note: Data for comparators is compiled from various sources and may not be from direct head-to-head studies.

Preclinical Pharmacokinetics of JNJ-54166060

This table outlines the key pharmacokinetic parameters of JNJ-54166060 in several preclinical species, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

SpeciesDosing RouteDose (mg/kg)Bioavailability (%)Cmax (ng/mL)T1/2 (h)Reference
RatOral5553751.7[1]
DogOral5>100124911.9[1]
MonkeyOral5543894.2[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate P2X7 receptor antagonists.

In Vitro Calcium Influx Assay (FLIPR)

This assay measures the ability of a compound to inhibit the influx of calcium into cells upon P2X7 receptor activation.

Objective: To determine the IC50 value of a P2X7 receptor antagonist.

Materials:

  • HEK293 cells stably expressing the P2X7 receptor of the desired species (human, rat, mouse).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • P2X7 receptor agonist (e.g., BzATP).

  • Test compound (JNJ-54166060 or comparator).

  • 384-well black-wall, clear-bottom assay plates.

  • FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well plates at an appropriate density and incubate overnight.

  • Dye Loading: The following day, remove the growth medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time to allow for dye uptake.

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the respective wells.

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. The instrument will add the P2X7 agonist to all wells and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis: The fluorescence signal is proportional to the intracellular calcium concentration. The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium influx against the concentration of the test compound.

In Vivo LPS-Induced IL-1β Production

This in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine IL-1β following a lipopolysaccharide (LPS) challenge.

Objective: To evaluate the in vivo efficacy of a P2X7 receptor antagonist.

Materials:

  • Male Wistar rats (or other suitable rodent species).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compound (JNJ-54166060).

  • Vehicle control.

  • ELISA kit for rat IL-1β.

Procedure:

  • Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage).

  • LPS Challenge: After a specified pre-treatment time, inject the animals with LPS intraperitoneally to induce an inflammatory response.

  • Blood Collection: At the time of peak IL-1β release (typically 2-4 hours post-LPS), collect blood samples from the animals.

  • Cytokine Measurement: Separate the plasma or serum and measure the concentration of IL-1β using a specific ELISA kit.

  • Data Analysis: Compare the IL-1β levels in the compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

Mandatory Visualization

P2X7 Receptor Signaling Pathway

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Ion_Channel Ion Channel Opening P2X7R->Ion_Channel Activation leads to Pore_Formation Macropore Formation P2X7R->Pore_Formation Prolonged activation Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx K_Efflux K⁺ Efflux Ion_Channel->K_Efflux NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_Cleavage Pro-IL-1β → IL-1β Caspase1->IL1b_Cleavage IL1b_Release IL-1β Release IL1b_Cleavage->IL1b_Release JNJ_54166060 JNJ-54166060 JNJ_54166060->P2X7R Antagonizes

Caption: Simplified signaling pathway of the P2X7 receptor and the antagonistic action of JNJ-54166060.

Experimental Workflow for In Vitro Antagonist Screening

Experimental_Workflow start Start cell_plating Plate P2X7-expressing HEK293 cells start->cell_plating dye_loading Load cells with calcium-sensitive dye cell_plating->dye_loading compound_addition Add JNJ-54166060 (serial dilutions) dye_loading->compound_addition agonist_stimulation Stimulate with BzATP & measure fluorescence (FLIPR) compound_addition->agonist_stimulation data_analysis Calculate IC50 values agonist_stimulation->data_analysis end End data_analysis->end

References

Comparative

Validating In Vitro P2X7 Antagonism of (S)-JNJ-54166060 in Preclinical In Vivo Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the in vivo validation of the potent and selective P2X7 receptor antagonist, (S)-JNJ-54166060, against oth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo validation of the potent and selective P2X7 receptor antagonist, (S)-JNJ-54166060, against other relevant alternatives. The data presented herein is intended to facilitate the selection of appropriate tools for preclinical research and drug development targeting the P2X7 receptor, a key player in neuroinflammation and other inflammatory disorders.

Comparative Analysis of P2X7 Receptor Antagonists

The following tables summarize the available quantitative data for (S)-JNJ-54166060 and its alternatives, enabling a direct comparison of their pharmacological profiles.

Table 1: In Vitro and In Vivo Potency
CompoundIn Vitro IC50 (Human P2X7)In Vitro IC50 (Rat P2X7)In Vitro IC50 (Mouse P2X7)In Vivo ED50 (Rat)
(S)-JNJ-54166060 4 nM115 nM72 nM2.3 mg/kg
JNJ-47965567 pKi 7.9 (high affinity)pKi 8.7 (high affinity)-Brain EC50 of 78 ng/mL
A-740003 40 nM18 nM-38-54 mg/kg (i.p.) in pain models
Brilliant Blue G (BBG) Micromolar rangeMicromolar rangeMicromolar range-
Table 2: Pharmacokinetic Properties in Preclinical Species
CompoundSpeciesAdministrationOral Bioavailability (%)CmaxT1/2
(S)-JNJ-54166060 RatOral (5 mg/kg)55375 ng/mL1.7 h
DogOral (5 mg/kg)>1001249 ng/mL11.9 h
MonkeyOral (5 mg/kg)54389 ng/mL4.2 h
JNJ-47965567 Rat-CNS-penetrant--
A-740003 Rati.p.---
Brilliant Blue G (BBG) Mousei.p.Poor CNS penetration--

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key in vivo protocols for validating P2X7 receptor antagonism.

In Vivo Model of Lipopolysaccharide (LPS)-Induced IL-1β Production in Rats

This model is a standard method to assess the in vivo efficacy of P2X7 antagonists by measuring their ability to inhibit the release of the pro-inflammatory cytokine IL-1β.

Animal Model:

  • Male Sprague-Dawley rats.

Experimental Procedure:

  • Acclimation: Animals are acclimated to the facility for at least one week prior to the experiment.

  • Drug Administration: (S)-JNJ-54166060 or vehicle is administered orally at desired doses (e.g., 0.3, 1, 3, 10 mg/kg).

  • LPS Challenge: One hour after drug administration, animals are challenged with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) to induce a systemic inflammatory response.

  • Blood Collection: Two hours post-LPS challenge, blood samples are collected via cardiac puncture under anesthesia.

  • Cytokine Analysis: Plasma is separated, and IL-1β levels are quantified using a commercially available ELISA kit.

  • Data Analysis: The dose-dependent inhibition of IL-1β release by the test compound is calculated, and the ED50 value is determined.

In Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

This model is used to evaluate the analgesic effects of P2X7 antagonists in a setting of chronic pain.

Animal Model:

  • Male Sprague-Dawley rats.

Experimental Procedure:

  • CCI Surgery: Under anesthesia, the sciatic nerve is exposed, and loose ligatures are placed around it to induce a neuropathy.

  • Post-operative Recovery: Animals are allowed to recover for a period of 7-14 days, during which they develop signs of neuropathic pain (e.g., thermal hyperalgesia, mechanical allodynia).

  • Drug Administration: The P2X7 antagonist (e.g., A-740003) or vehicle is administered (e.g., intraperitoneally).

  • Behavioral Testing: At various time points after drug administration, pain-related behaviors are assessed using standardized tests (e.g., Hargreaves test for thermal hyperalgesia, von Frey filaments for mechanical allodynia).

  • Data Analysis: The reversal of pain behaviors by the test compound is quantified and compared to the vehicle-treated group.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the underlying biological mechanisms and experimental processes.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Binds to Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Opens Channel NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Inflammation Inflammation IL1b->Inflammation Drives JNJ54166060 (S)-JNJ-54166060 JNJ54166060->P2X7R Antagonizes

Caption: P2X7 Receptor Signaling Pathway in Inflammation.

InVivo_Validation_Workflow cluster_preclinical_model Preclinical Model Selection cluster_treatment Treatment and Dosing cluster_assessment Assessment of Efficacy Animal_Model Select Animal Model (e.g., Rat, Mouse) Disease_Induction Induce Disease/Inflammation (e.g., LPS, Nerve Injury) Animal_Model->Disease_Induction Compound_Admin Administer (S)-JNJ-54166060 or Alternative Disease_Induction->Compound_Admin Dose_Response Dose-Response Study Compound_Admin->Dose_Response Endpoint_Measurement Measure In Vivo Endpoints (e.g., IL-1β levels, Pain Behavior) Dose_Response->Endpoint_Measurement Data_Analysis Data Analysis and ED50/Efficacy Determination Endpoint_Measurement->Data_Analysis

Caption: General Experimental Workflow for In Vivo Validation.

Validation

Independent Verification of the Pharmacological Profile of JNJ-54166060: A Comparative Guide

This guide provides an independent verification of the pharmacological profile of JNJ-54166060, a potent and selective P2X7 receptor antagonist. Its performance is objectively compared with other P2X7 antagonists, CE-224...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an independent verification of the pharmacological profile of JNJ-54166060, a potent and selective P2X7 receptor antagonist. Its performance is objectively compared with other P2X7 antagonists, CE-224,535 and AZD9056, supported by experimental data from publicly available scientific literature. This document is intended for researchers, scientists, and drug development professionals.

Introduction to P2X7 Receptor Antagonism

The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), which are often present at sites of inflammation and tissue injury. Activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in downstream signaling events that include the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Consequently, antagonism of the P2X7 receptor has emerged as a promising therapeutic strategy for a variety of inflammatory diseases, neurological disorders, and chronic pain. JNJ-54166060 is a novel small molecule antagonist of the P2X7 receptor. This guide aims to provide a comparative analysis of its pharmacological properties against other P2X7 antagonists that have been evaluated in clinical trials.

Data Presentation

In Vitro Potency at P2X7 Receptors

The following table summarizes the in vitro potency of JNJ-54166060, CE-224,535, and AZD9056 against P2X7 receptors from different species, as measured by the half-maximal inhibitory concentration (IC50).

CompoundHuman P2X7 IC50 (nM)Rat P2X7 IC50 (nM)Mouse P2X7 IC50 (nM)Cell Line / Assay
JNJ-54166060 411572Not Specified
CE-224,535 4Not ReportedNot ReportedHEK293 / YO-PRO-1 Uptake[1]
AZD9056 11.2Not Reported1000-3000HEK-hP2X7 / Not Specified[2]
Preclinical Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters for the three compounds in various preclinical species is presented below.

CompoundSpeciesOral Bioavailability (%)Cmax (ng/mL)T1/2 (h)Clearance (mL/min/kg)
JNJ-54166060 Rat553751.730
Dog>100124911.95.5
Monkey543894.214
CE-224,535 Rat2.62102.411
Dog59Not ReportedNot ReportedNot Reported
Monkey22Not ReportedNot ReportedNot Reported
AZD9056 RatNot ReportedNot Reported~20.5Not Reported

Clinical Development Snapshot

CompoundHighest Completed PhaseTherapeutic AreaOutcome
JNJ-54166060 Phase 1 (Healthy Volunteers)Not SpecifiedTolerability and PK/PD established. Further development status not publicly disclosed.
CE-224,535 Phase 2Rheumatoid ArthritisDid not demonstrate significant efficacy compared to placebo.[3]
AZD9056 Phase 2Rheumatoid ArthritisDid not demonstrate significant efficacy compared to placebo.[4]

Experimental Protocols

P2X7 Receptor Antagonist Activity Assays

The in vitro potency of P2X7 receptor antagonists is commonly determined using cell-based functional assays that measure the inhibition of ATP-induced cellular responses. Two standard methods are the YO-PRO-1 uptake assay and the calcium flux assay.

1. YO-PRO-1 Dye Uptake Assay:

This assay measures the formation of the P2X7 receptor pore, which is permeable to large molecules like the fluorescent dye YO-PRO-1.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human, rat, or mouse P2X7 receptor are cultured in appropriate media and seeded into 96-well plates.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the antagonist (e.g., JNJ-54166060) or vehicle for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Dye Uptake: A solution containing a P2X7 receptor agonist (e.g., ATP or BzATP) and YO-PRO-1 dye is added to the wells.[5][6]

  • Fluorescence Measurement: The fluorescence intensity, which correlates with dye uptake through the P2X7 pore, is measured over time using a fluorescence plate reader.

  • Data Analysis: The initial rate of YO-PRO-1 uptake is plotted against the antagonist concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[7]

2. Calcium Flux Assay:

This assay measures the inhibition of the initial cation channel opening of the P2X7 receptor by monitoring changes in intracellular calcium concentration.

  • Cell Preparation: Cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Cells are pre-incubated with the test compound at various concentrations.

  • Agonist Stimulation: A P2X7 agonist is added to the cells to induce calcium influx.

  • Fluorescence Measurement: The change in fluorescence, indicating an increase in intracellular calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition of the calcium response is calculated for each antagonist concentration, and the IC50 value is determined.

Pharmacokinetic Studies in Preclinical Species

Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

  • Animal Models: Studies are typically performed in multiple species, such as rats, dogs, and monkeys, to assess inter-species variability.

  • Dosing: The compound is administered intravenously (IV) and orally (PO) to determine parameters like clearance, volume of distribution, half-life, and oral bioavailability.

  • Sample Collection: Blood samples are collected at various time points after dosing.

  • Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.

Mandatory Visualization

P2X7 Receptor Signaling Pathway

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Channel Cation Channel (Na+, Ca2+ influx, K+ efflux) P2X7R->Ion_Channel Opens Pore_Formation Pore Formation (>900 Da) P2X7R->Pore_Formation Forms NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Cell_Death Cell Death Pore_Formation->Cell_Death Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Antagonist JNJ-54166060 Antagonist->P2X7R Blocks

Caption: Simplified signaling pathway of the P2X7 receptor and the inhibitory action of an antagonist.

Experimental Workflow for P2X7 Antagonist Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Start: Compound Synthesis Binding_Assay P2X7 Receptor Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays (e.g., YO-PRO-1, Ca2+ Flux) (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Profiling (Against other receptors) Functional_Assay->Selectivity_Panel In_Vitro_ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity_Panel->In_Vitro_ADME PK_Studies Pharmacokinetic Studies (Rat, Dog, Monkey) In_Vitro_ADME->PK_Studies PD_Models Pharmacodynamic Models (Inflammation, Pain) PK_Studies->PD_Models Tox_Studies Toxicology Studies PD_Models->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials

References

Comparative

A Comparative Guide to the Anti-inflammatory Effects of P2X7 Antagonists

For Researchers, Scientists, and Drug Development Professionals The P2X7 receptor, an ATP-gated ion channel, has emerged as a critical mediator of inflammation, primarily through its role in activating the NLRP3 inflamma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor, an ATP-gated ion channel, has emerged as a critical mediator of inflammation, primarily through its role in activating the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18. Consequently, antagonism of the P2X7 receptor presents a promising therapeutic strategy for a range of inflammatory conditions. This guide provides an objective comparison of the anti-inflammatory effects of several prominent P2X7 antagonists: AZD9056, A-740003, A-804598, and JNJ-55346718, supported by experimental data.

Data Presentation: A Head-to-Head Comparison of P2X7 Antagonists

The following table summarizes the available quantitative data for the selected P2X7 antagonists, allowing for a direct comparison of their pharmacological profiles in inhibiting inflammatory responses. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions. The data presented here is a compilation from various sources and should be interpreted with consideration of the different experimental setups.

AntagonistTarget SpeciesAssay TypeCell Line/ModelIC50/EC50/EfficacyReference
AZD9056 HumanIL-1β & IL-18 ReleaseLPS/BzATP-stimulated monocytesInhibition of IL-1β and IL-18 release[1]
RatCollagen-Induced ArthritisIn vivoReduced articular inflammation and erosive progression[1]
RatOsteoarthritis ModelIn vivoReversed upregulation of IL-1β, IL-6, TNF-α[2]
A-740003 HumanIL-1β ReleaseDifferentiated THP-1 cellsIC50: 156 nM[3]
HumanPore FormationTHP-1 cellsIC50: 92 nM[3]
RatInflammatory PainCarrageenan-induced hyperalgesiaED50: 38-54 mg/kg (i.p.)
RatInflammatory PainCFA-induced hyperalgesiaED50: 38-54 mg/kg (i.p.)
A-804598 HumanIL-1β ReleaseTHP-1 cellsIC50: 15 nM
MouseP2X7 Receptor BindingIC50: 9 nM
RatP2X7 Receptor BindingIC50: 10 nM
HumanP2X7 Receptor BindingIC50: 11 nM
JNJ-55346718 HumanIL-1β ReleaseWhole BloodPotent and concentration-dependent attenuation
MouseIL-1β ReleaseMicrogliaPotent and concentration-dependent attenuation
RatNeuroinflammationLPS-inducedAttenuated microglial activation (30 mg/kg, oral)
RatNeuroinflammationBzATP-induced brain IL-1β releaseBlocked release (3 mg/kg, oral)

Visualizing the Mechanisms and Methods

To better understand the context of this comparison, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical structure of the comparison.

P2X7_Signaling_Pathway ATP ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R NLRP3 NLRP3 Inflammasome Assembly P2X7R->NLRP3 Triggers Casp1_pro Pro-Caspase-1 Casp1_active Active Caspase-1 NLRP3->Casp1_active Activates Casp1_pro->Casp1_active Cleavage IL1b_pro Pro-IL-1β IL1b_mature Mature IL-1β (Released) Casp1_active->IL1b_mature Processes IL1b_pro->IL1b_mature Cleavage Inflammation Inflammation IL1b_mature->Inflammation

Caption: P2X7 Receptor Signaling Pathway in Inflammation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Culture (e.g., THP-1 monocytes) Priming 2. Priming with LPS (Induces pro-IL-1β expression) Cell_Culture->Priming Antagonist_Incubation 3. Pre-incubation with P2X7 Antagonist Priming->Antagonist_Incubation Agonist_Stimulation 4. Stimulation with ATP/BzATP (Activates P2X7R) Antagonist_Incubation->Agonist_Stimulation Supernatant_Collection 5. Supernatant Collection Agonist_Stimulation->Supernatant_Collection Cytokine_Quantification 6. Cytokine Quantification (ELISA for IL-1β) Supernatant_Collection->Cytokine_Quantification IC50_Determination 7. IC50 Determination Cytokine_Quantification->IC50_Determination Animal_Model 1. Induction of Inflammatory Model (e.g., Collagen-Induced Arthritis) Antagonist_Admin 2. Administration of P2X7 Antagonist Animal_Model->Antagonist_Admin Disease_Assessment 3. Assessment of Disease Severity (e.g., Paw swelling, clinical score) Antagonist_Admin->Disease_Assessment Tissue_Analysis 4. Histological & Molecular Analysis (Cytokine levels in tissue) Disease_Assessment->Tissue_Analysis Efficacy_Evaluation 5. Efficacy Evaluation Tissue_Analysis->Efficacy_Evaluation

Caption: Experimental Workflow for Evaluating P2X7 Antagonists.

Comparison_Logic cluster_criteria Comparison Criteria cluster_antagonists P2X7 Antagonists Topic Comparing Anti-inflammatory Effects of P2X7 Antagonists InVitro_Potency In Vitro Potency (e.g., IL-1β release IC50) Topic->InVitro_Potency InVivo_Efficacy In Vivo Efficacy (e.g., Arthritis, Neuroinflammation models) Topic->InVivo_Efficacy Pharmacokinetics Pharmacokinetics (e.g., CNS penetrance) Topic->Pharmacokinetics AZD9056 AZD9056 InVitro_Potency->AZD9056 A740003 A-740003 InVitro_Potency->A740003 A804598 A-804598 InVitro_Potency->A804598 JNJ55346718 JNJ-55346718 InVitro_Potency->JNJ55346718 InVivo_Efficacy->AZD9056 InVivo_Efficacy->A740003 InVivo_Efficacy->A804598 InVivo_Efficacy->JNJ55346718 Pharmacokinetics->JNJ55346718 CNS Penetrant Conclusion Conclusion: Comparative Efficacy & Application AZD9056->Conclusion A740003->Conclusion A804598->Conclusion JNJ55346718->Conclusion

Caption: Logical Flow of the P2X7 Antagonist Comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of P2X7 antagonists.

In Vitro IL-1β Release Assay

This assay is fundamental for determining the in vitro potency of P2X7 antagonists in inhibiting a key downstream effect of P2X7 activation.

1. Cell Culture and Priming:

  • Cell Line: Human monocytic THP-1 cells are commonly used.

  • Culture Conditions: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.

  • Differentiation (Optional but recommended): Differentiate THP-1 cells into a macrophage-like phenotype by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming: Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β.

2. Antagonist Treatment:

  • Wash the primed cells with a serum-free medium or a low-serum medium.

  • Pre-incubate the cells with various concentrations of the P2X7 antagonist (e.g., AZD9056, A-740003, A-804598, JNJ-55346718) for 30-60 minutes. Include a vehicle control (e.g., DMSO).

3. Agonist Stimulation:

  • Stimulate the cells with a P2X7 agonist, typically 2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) at a concentration of 100-300 µM, for 30-60 minutes.

4. Sample Collection and Analysis:

  • Collect the cell culture supernatants.

  • Quantify the concentration of mature IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β release for each antagonist concentration compared to the vehicle-treated control.

  • Determine the half-maximal inhibitory concentration (IC50) value by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Collagen-Induced Arthritis (CIA) Model

The CIA model in rodents is a widely accepted preclinical model for rheumatoid arthritis and is used to evaluate the in vivo efficacy of anti-inflammatory compounds.

1. Animals:

  • Use susceptible mouse strains, such as DBA/1, or rat strains, such as Wistar or Lewis.

2. Induction of Arthritis:

  • Immunization: Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject the emulsion intradermally at the base of the tail.

  • Booster: Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

3. Antagonist Administration:

  • Begin administration of the P2X7 antagonist (e.g., AZD9056, A-740003) at the onset of clinical signs of arthritis or prophylactically.

  • Administer the compound daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle-treated control group.

4. Assessment of Arthritis:

  • Clinical Scoring: Visually score the severity of arthritis in each paw daily or every other day based on a graded scale (e.g., 0-4) that assesses erythema and swelling.

  • Paw Thickness Measurement: Measure the thickness of the paws using a caliper.

5. Terminal Analysis:

  • At the end of the study, collect blood for serum cytokine analysis.

  • Harvest the paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

6. Data Analysis:

  • Compare the mean arthritis scores and paw thickness between the antagonist-treated groups and the vehicle-treated group.

  • Analyze histological sections for differences in inflammatory cell infiltration and joint destruction.

  • Measure serum levels of inflammatory markers.

Conclusion

The P2X7 receptor remains a compelling target for the development of novel anti-inflammatory therapeutics. The antagonists discussed in this guide—AZD9056, A-740003, A-804598, and JNJ-55346718—have all demonstrated significant anti-inflammatory effects in various preclinical models. A-804598 and A-740003 show high potency in in vitro assays of IL-1β release. AZD9056 and A-740003 have demonstrated efficacy in in vivo models of arthritis. JNJ-55346718 is a notable CNS penetrant antagonist with proven efficacy in models of neuroinflammation. The choice of antagonist for research or development purposes will depend on the specific inflammatory condition being targeted, with considerations for potency, selectivity, and pharmacokinetic properties such as CNS permeability. The provided data and protocols offer a solid foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of P2X7 receptor antagonism.

References

Safety & Regulatory Compliance

Safety

Essential Procedures for the Safe Disposal of (S)-JNJ-54166060

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist, is critical for laboratory safety...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist, is critical for laboratory safety and environmental protection.[1] As a specific Safety Data Sheet (SDS) is not publicly available for this compound, disposal must follow established best practices for hazardous pharmaceutical waste.[2] All disposal activities must be conducted in compliance with local, state, and federal regulations and coordinated through your institution's Environmental Health and Safety (EHS) office.[3][4]

Pre-Disposal Hazard Assessment

Before handling waste, it is crucial to recognize the potential hazards.

  • Biological Activity : (S)-JNJ-54166060 is a biologically active molecule designed to interact with specific cellular receptors.[1][5] All contaminated materials should be treated as potentially hazardous.

  • Chemical Properties : Without a specific SDS, the compound must be treated as a hazardous chemical. Assume it may be irritating to the eyes, skin, and respiratory system.[6]

  • Waste Classification : Unless explicitly determined to be non-hazardous by an EHS professional, all waste contaminated with (S)-JNJ-54166060 must be classified and managed as hazardous chemical waste.[3][4]

Waste Segregation and Collection

Proper segregation at the point of generation is the first step in a safe disposal workflow. Use separate, clearly labeled containers for each waste stream.[2]

Waste TypeDescriptionCollection Container
Solid Chemical Waste Unused or expired pure compound, contaminated personal protective equipment (gloves, disposable lab coats), weigh paper, and other contaminated lab consumables.[2]Labeled, sealed, and compatible hazardous waste container (e.g., wide-mouth plastic jug).[3]
Liquid Chemical Waste Solutions containing (S)-JNJ-54166060, rinsate from glassware, and used solvents.Labeled, sealed, and chemically compatible hazardous waste container (e.g., glass or plastic carboy).[3]
Sharps Waste Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with the compound.Puncture-proof, labeled sharps container.[2]

Important : Never dispose of (S)-JNJ-54166060 or its containers in the regular trash or down the sanitary sewer.[7]

Container Labeling and Storage

Proper labeling and storage are essential for safety and regulatory compliance.

  • Labeling : All waste containers must be affixed with a "HAZARDOUS WASTE" label provided by your EHS department.[3] The label must include:

    • The full chemical name: "(S)-JNJ-54166060"

    • All other constituents in the container (e.g., methanol, water) with estimated percentages.

    • The name of the Principal Investigator (PI) and the laboratory location.[3]

    • The date waste was first added to the container.

  • Storage : Store sealed waste containers in a designated and registered Satellite Accumulation Area (SAA).[3] This area must be under the control of the lab, secure, and ideally have secondary containment to catch any potential leaks.[3]

Final Disposal Protocol

The final step is the removal of the hazardous waste by trained professionals.

  • Contact EHS : Once a waste container is full or ready for disposal, contact your institution's EHS office.[3]

  • Request Pickup : Submit a chemical waste disposal request form as required by your EHS department.[3]

  • Professional Removal : EHS personnel or a certified hazardous waste vendor will collect the waste from your laboratory.[3][8] This waste is typically transported to a permitted facility for incineration, in compliance with EPA regulations.[4][8]

  • Documentation : Retain a copy of all disposal records and chain-of-custody forms for your laboratory's safety and compliance records.[3][8]

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of (S)-JNJ-54166060.

DisposalWorkflow cluster_generation 1. Waste Generation & Segregation cluster_containment 2. Waste Containment cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal A Identify Waste Stream (Solid, Liquid, Sharps) B Select Compatible Waste Container A->B C Affix 'Hazardous Waste' Label B->C D Add Waste to Container C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Ensure Secondary Containment F->G H Submit Waste Pickup Request to EHS G->H I EHS Collects Waste for Incineration H->I J Retain Disposal Documentation I->J

Caption: Disposal workflow for (S)-JNJ-54166060.

References

Handling

Essential Safety and Operational Protocols for Handling (S)-JNJ-54166060

Data Presentation: Personal Protective Equipment (PPE) The selection of appropriate PPE is contingent on the specific laboratory operation being performed. As (S)-JNJ-54166060 is typically supplied as a powder, the highe...

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. As (S)-JNJ-54166060 is typically supplied as a powder, the highest risk of exposure is through inhalation of airborne particles, particularly during weighing and transfer.

Activity Recommended Personal Protective Equipment (PPE) Rationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or N100 respirator- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of the potent powder. Full respiratory protection and multiple layers of protective clothing are essential to prevent exposure.
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate chemical-resistant gloves for the solvent and compoundFocus on preventing skin and eye contact. The specific procedure will dictate the level of containment and PPE required.

Note: Always inspect PPE for damage before and after use. Disposable gloves should be changed frequently, and hands should be washed thoroughly after removal. Lab coats should not be worn outside of the laboratory area.

Experimental Protocols: Standard Operating Procedure for Safe Handling

This protocol outlines a step-by-step guide for the safe handling of (S)-JNJ-54166060.

1. Preparation:

  • Designated Area: All work with (S)-JNJ-54166060 should be conducted in a designated area, such as a chemical fume hood or a containment glove box.

  • Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).

  • Assemble Materials: Gather all necessary equipment, including micro-spatulas, weigh paper, vials, and solvents, and place them in the containment area.

  • Spill Kit: Ensure a spill kit appropriate for chemical powders is readily accessible.

2. Weighing the Compound:

  • Perform all weighing operations within a certified chemical fume hood or a balance enclosure to minimize the risk of inhalation.

  • Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.

  • Handle the compound gently to avoid creating airborne dust.

  • After weighing, carefully fold the weigh paper and transfer the compound to a suitable container.

3. Solution Preparation:

  • In a fume hood, add the solvent to the weighed compound slowly to avoid splashing.

  • Cap the container and mix by gentle inversion or vortexing until the compound is fully dissolved.

  • Clearly label the container with the compound name, concentration, solvent, date, and your initials.

4. Decontamination and Waste Disposal:

  • Work Surfaces: After completion of work, wipe down all surfaces in the designated area with an appropriate cleaning agent.

  • Equipment: Decontaminate all reusable equipment, such as spatulas and glassware, with a suitable solvent.

  • Solid Waste: All disposable items that have come into contact with (S)-JNJ-54166060, including gloves, weigh paper, and pipette tips, should be considered hazardous waste. Collect these materials in a clearly labeled, sealed waste bag or container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Do not dispose of this material down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office.

Mandatory Visualization: P2X7 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway activated by the P2X7 receptor, which is antagonized by (S)-JNJ-54166060.

P2X7_Signaling_Pathway ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Ion_Flux Ion Flux (Ca²⁺ influx, K⁺ efflux) P2X7R->Ion_Flux NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 MAPK MAPK Pathway Ion_Flux->MAPK NFkB NF-κB Pathway Ion_Flux->NFkB Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) Caspase1->Cytokines Cell_Responses Cellular Responses (Inflammation, Apoptosis) Cytokines->Cell_Responses MAPK->Cell_Responses NFkB->Cell_Responses

P2X7 receptor activation by ATP initiates downstream signaling cascades.

This guide is intended to supplement, not replace, institutional safety protocols and professional judgment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

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